3-keto Petromyzonol
Description
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
WKLORKLFLMTHHY-RTYFXBAISA-N |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-keto Petromyzonol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-keto Petromyzonol, a key bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus). This document details its chemical structure, physicochemical properties, and its critical role in the neuroendocrine regulation of reproduction. Special emphasis is placed on its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound, intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development.
Chemical Structure and Properties
This compound is a C24 steroid characterized by a 5α-cholane skeleton. Its systematic name is (5α,7α,12α)-7,12,24-trihydroxy-cholan-3-one. The defining feature of its structure is the ketone group at the C-3 position of the steroid nucleus.
Chemical Structure:
-
Molecular Formula: C₂₄H₄₀O₄
-
Molecular Weight: 392.57 g/mol
-
CAS Number: 359436-56-9
-
SMILES: C--INVALID-LINK--C[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC(=O)C4)O">C@HC[C@]12C
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and synthetic methodologies.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.57 g/mol | [1] |
| CAS Number | 359436-56-9 | [1] |
| Melting Point | 173-175 °C | [1] |
| Boiling Point | 543.7 °C at 760 mmHg | [1] |
| Flash Point | 296.7 °C | [1] |
| Density | 1.130 g/cm³ | [1] |
| Vapor Pressure | 4.34E-14 mmHg at 25°C | [1] |
| LogP | 3.56460 | [1] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [1] |
| Storage Temperature | -20°C | [1] |
Biological Role and Signaling Pathway
This compound is a crucial component of the multi-part sex pheromone released by spermiating male sea lampreys. While it is active, its sulfated derivative, this compound sulfate (3kPZS), is considered the primary and highly potent attractant for ovulating females, guiding them to nesting sites for successful reproduction.
The biological activity of these pheromones is mediated through the olfactory system, leading to the activation of the hypothalamic-pituitary-gonadal (HPG) axis. Exposure to 3kPZS has been shown to prime the neuroendocrine system in immature sea lampreys by modulating the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis.
Signaling Pathway of this compound Sulfate (3kPZS)
The binding of 3kPZS to specific olfactory receptors in female sea lampreys initiates a signaling cascade that culminates in behavioral and physiological changes conducive to spawning. This pathway involves the upregulation of GnRH, which in turn stimulates the pituitary to release gonadotropins, leading to steroidogenesis in the gonads. In sea lampreys, two primary forms of GnRH, lamprey GnRH-I (lGnRH-I) and lamprey GnRH-III (lGnRH-III), are stimulated by this pheromonal cue. These GnRH molecules then act on GnRH receptors in the pituitary, which are G-protein coupled receptors that can activate downstream second messenger systems, such as the inositol phosphate (IP3) and cyclic AMP (cAMP) pathways, to elicit their physiological effects.
Experimental Protocols
The identification and characterization of this compound and its biological activity have been achieved through a combination of analytical chemistry and neurobiological assays. A generalized workflow for such studies is the bioassay-guided fractionation approach.
Isolation of this compound from Natural Sources
Objective: To extract and concentrate pheromone compounds from water conditioned by sexually mature male sea lampreys.
Methodology: Solid Phase Extraction (SPE)
-
Water Collection: House sexually mature male sea lampreys (15-30 individuals) in a large tank (e.g., 250 L) with aerated water at a controlled temperature (16-18 °C). Collect the conditioned water, typically overnight.
-
Resin Preparation: Use a suitable resin (e.g., Amberlite XAD) for solid phase extraction. Prior to use, soak the resin in methanol for at least 4 hours to activate it.
-
Column Packing: Load the activated resin into a chromatography column. Equilibrate the column by passing a sufficient volume of deionized water (e.g., 10 L) to remove any residual organic solvent.
-
Extraction: Pass the collected conditioned water through the prepared SPE column using a pump. The hydrophobic pheromone molecules will adsorb to the resin.
-
Elution: After the entire volume of conditioned water has passed through, elute the bound compounds from the resin using an organic solvent such as methanol or acetone.
-
Concentration: Concentrate the resulting eluate, typically under reduced pressure using a rotary evaporator, to yield a crude pheromone extract. This extract can then be subjected to further purification and analysis.
Synthesis of this compound
-
Protection of Hydroxyl Groups: The hydroxyl groups at positions C-7, C-12, and C-24 of a suitable starting material (e.g., allocholic acid or a derivative) would need to be protected to prevent their oxidation. This can be achieved using standard protecting groups for alcohols.
-
Oxidation of the C-3 Hydroxyl Group: The unprotected 3-hydroxyl group is then oxidized to a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.
-
Deprotection: The protecting groups on the C-7, C-12, and C-24 hydroxyls are subsequently removed to yield this compound.
Bioactivity Assessment
Objective: To determine the olfactory and behavioral responses of sea lampreys to purified compounds.
Methodology 1: Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.
-
Animal Preparation: Anesthetize an adult female sea lamprey and secure it in a stereotaxic holder. Expose the olfactory epithelium by careful dissection.
-
Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on a nearby non-sensory tissue.
-
Odorant Delivery: Deliver a constant flow of oxygenated, anesthetic-containing water over the olfactory epithelium. Introduce precise pulses of the test compound (dissolved in a suitable solvent and diluted in the carrier water) into this flow.
-
Data Recording: Record the voltage changes (EOG responses) upon stimulation with the test compound. The amplitude of the response is indicative of the olfactory potency of the compound.
Methodology 2: Two-Choice Flume Behavioral Assay
This assay assesses the preference or avoidance behavior of a sea lamprey when presented with a choice between two water streams, one containing the test compound and one serving as a control.
-
Apparatus: Use a two-choice maze or flume where a central channel splits into two side channels.
-
Water Flow: Establish a constant, laminar flow of water through all channels.
-
Animal Acclimation: Place an ovulating female sea lamprey in the central downstream channel and allow it to acclimate for a defined period.
-
Odorant Introduction: Introduce the test compound into one of the side channels and a control (solvent only) into the other.
-
Behavioral Observation: Record the amount of time the lamprey spends in each of the side channels. A significant increase in time spent in the odorant-containing channel indicates attraction, while a significant decrease indicates repulsion.
Conclusion
This compound and its sulfated form are pivotal molecules in the chemical communication system of the sea lamprey, playing a fundamental role in orchestrating reproductive behavior. This technical guide has provided a detailed overview of its chemical structure, properties, and the signaling pathways it modulates. The experimental protocols described herein offer a foundational framework for researchers engaged in the study of this and other pheromonal systems. A thorough understanding of this compound not only advances our knowledge of vertebrate chemical ecology and neuroendocrinology but also holds potential for the development of novel, targeted methods for the control of the invasive sea lamprey populations in the Great Lakes.
References
An In-depth Technical Guide on the Biosynthesis Pathway of 3-keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto Petromyzonol is a potent sex pheromone released by male sea lampreys (Petromyzon marinus) to attract females for spawning.[1][2] As a bile acid derivative, its biosynthesis is intricately linked to the unique steroid metabolism of this ancient vertebrate.[3][4] Understanding the biosynthetic pathway of this compound is crucial for developing novel and specific methods for controlling invasive sea lamprey populations, as well as for broader research into vertebrate steroidogenesis and chemical communication. This guide provides a comprehensive overview of the current scientific understanding of the this compound biosynthetic pathway, including key enzymes, intermediates, quantitative data, and detailed experimental protocols.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with cholesterol and involves a series of modifications to the steroid nucleus and side chain. The pathway is highly active in sexually mature male sea lampreys, with specific tissues playing key roles in the synthesis and transformation of intermediates. The liver is the primary site for the synthesis of the precursor, petromyzonol sulfate, which is then transported to the gills for the final conversion to this compound sulfate before being released into the water.[5]
The proposed biosynthetic pathway can be broadly divided into two main stages:
-
Hepatic Synthesis of Petromyzonol Sulfate from Cholesterol: This stage involves the conversion of cholesterol into a C24 bile alcohol, petromyzonol, followed by sulfation.
-
Gill-based Conversion of Petromyzonol Sulfate to this compound Sulfate: The final step of the pathway, the oxidation of the 3-hydroxyl group, occurs in the gill epithelium.
Stage 1: Hepatic Synthesis of Petromyzonol Sulfate
The initial steps of petromyzonol synthesis from cholesterol are believed to follow the general pathway of bile acid synthesis, with some unique modifications specific to sea lampreys.
-
Initiation by Cytochrome P450 Enzymes: The biosynthesis is initiated by the hydroxylation of cholesterol. The rate-limiting step in bile acid synthesis is catalyzed by cholesterol 7α-hydroxylase (CYP7A1) .[6][7] In sexually mature male sea lampreys, the transcription of cyp7a1 in the liver is dramatically upregulated.[5][8] Other key cytochrome P450 enzymes involved in subsequent hydroxylation and side-chain oxidation reactions include sterol 27-hydroxylase (CYP27A1) and 12α-hydroxylase (CYP8B1) , which also show increased expression in mature males.[5][8]
-
Formation of the C24 Bile Alcohol (Petromyzonol): Through a series of enzymatic reactions involving hydroxylases, reductases, and enzymes for side-chain cleavage, the C27 cholesterol molecule is converted into the C24 bile alcohol, petromyzonol. The exact sequence of all intermediates and enzymes in this part of the pathway in sea lampreys is not fully elucidated but is presumed to share similarities with general bile acid synthesis pathways.
-
Sulfation of Petromyzonol: The final step in the hepatic synthesis is the sulfation of petromyzonol to form petromyzonol sulfate . This reaction is catalyzed by a sulfotransferase (SULT) enzyme.
Stage 2: Gill-based Conversion to this compound Sulfate
The immediate precursor to the active pheromone, petromyzonol sulfate, is transported via the bloodstream from the liver to the gills.[5]
-
Oxidation of the 3-Hydroxyl Group: In the gill epithelium, the 3-hydroxyl group of petromyzonol sulfate is oxidized to a keto group, yielding This compound sulfate . This reaction is catalyzed by a 3-hydroxysteroid dehydrogenase (3-HSD) . The increased expression of a gene homologous to hsd3b7 in the gills of mature males supports this final conversion step occurring in this tissue.[5]
The resulting this compound sulfate is then released from the gills into the surrounding water, where it acts as a powerful chemoattractant for ovulating females.[1]
Quantitative Data on Enzyme Expression
The biosynthesis of this compound is tightly regulated and significantly upregulated in sexually mature male sea lampreys. The following table summarizes the reported fold-changes in the transcription of key biosynthetic enzymes in the liver of mature males compared to immature males.
| Enzyme | Gene | Fold Increase in Transcription (Mature vs. Immature Males) | Reference |
| Cholesterol 7α-hydroxylase | cyp7a1 | ~8000-fold | [5][8] |
| Sterol 27-hydroxylase | cyp27a1 | ~3-fold | [5][8] |
| 12α-hydroxylase | cyp8b1 | ~6-fold | [5][8] |
Experimental Protocols
In Vitro Steroidogenesis in Gonadal Tissue
This protocol is adapted from studies investigating steroid production in sea lamprey gonads.[9]
Objective: To determine the biosynthetic pathways of steroids by incubating gonadal tissue with radiolabeled precursors.
Materials:
-
Sexually mature sea lamprey testes or ovarian follicles.
-
Radiolabeled steroid precursors (e.g., [³H]pregnenolone, [³H]17-hydroxyprogesterone, [³H]androstenedione).
-
Incubation medium (e.g., lamprey Ringer's solution).
-
Incubation vials.
-
Water bath shaker.
-
Ethyl acetate for steroid extraction.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Radioimmunoassay (RIA) or Liquid Scintillation Counter.
Procedure:
-
Dissect the gonadal tissue from a mature sea lamprey and cut it into small fragments.
-
Place the tissue fragments into incubation vials containing the incubation medium.
-
Add the radiolabeled steroid precursor to each vial.
-
Incubate the vials in a shaking water bath at a controlled temperature (e.g., 15°C) for a specified period (e.g., 4-24 hours).
-
Stop the reaction by adding a solvent like ethyl acetate to extract the steroids.
-
Separate the aqueous and organic phases by centrifugation.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Re-dissolve the steroid extract in a suitable solvent for analysis.
-
Analyze the steroid metabolites using HPLC to separate the different steroid compounds.
-
Quantify the radiolabeled metabolites using a radioimmunoassay or a liquid scintillation counter.
Analysis of Bile Acids using LC-MS/MS
This protocol is based on methods used for the quantification of bile acids in sea lamprey tissues and water samples.[4]
Objective: To identify and quantify bile acids, including petromyzonol sulfate and this compound sulfate, in biological samples.
Materials:
-
Sea lamprey tissue (liver, gills) or water samples.
-
Internal standards (e.g., deuterated bile acids).
-
Acetonitrile for protein precipitation and extraction.
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.
Procedure:
-
Homogenize tissue samples in a suitable buffer.
-
Add an internal standard to the homogenate or water sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the bile acids.
-
Further purify and concentrate the bile acids using SPE.
-
Elute the bile acids from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the bile acids using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile).
-
Detect and quantify the bile acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Mandatory Visualizations
Caption: Overview of the this compound Biosynthesis Pathway.
References
- 1. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal synthesis and secretion of bile salts as an adaptation to developmental biliary atresia in the sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic adaptation of bile acids and cholesterol after biliary atresia in lamprey via transcriptome-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blood steroid profile and in vitro steroidogenesis by ovarian follicles and testis fragments of adult sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Olfactory Mechanism of 3-keto Petromyzonol Sulfate: A Technical Guide to a Potent Vertebrate Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated system of chemical communication to orchestrate critical life-history events, most notably reproduction. At the heart of this system is 3-keto petromyzonol sulfate (3kPZS), a potent pheromone released by spermiating males to attract ovulated females to their nests for spawning. The specificity and sensitivity of the sea lamprey's response to 3kPZS make it a compelling model for understanding vertebrate olfactory mechanisms and a potential target for the control of this invasive species in the Great Lakes. This technical guide provides an in-depth examination of the mechanism of action of 3kPZS, from receptor binding to behavioral output, with a focus on the underlying molecular and physiological processes.
Core Mechanism of Action: From Odorant to Behavior
The action of 3kPZS as a pheromone is a multi-step process initiated in the olfactory epithelium and culminating in a directed behavioral response in receptive females. The core of this mechanism involves highly specific olfactory receptors, a G-protein coupled signaling cascade, and the activation of downstream neural pathways that modulate behavior.
Olfactory Reception and Signal Transduction
The initial and most critical step in the perception of 3kPZS is its binding to specific olfactory receptors located on the cilia of olfactory sensory neurons in the sea lamprey's olfactory epithelium.
Receptor Identification and Specificity: Research has identified two highly related odorant receptors, OR320a and OR320b , as the specific receptors for 3kPZS.[1][2][3] These receptors belong to the G protein-coupled receptor (GPCR) superfamily, a large family of transmembrane proteins that play a central role in signal transduction across a wide range of physiological processes.[1][4][5] Both OR320a and OR320b are specifically activated by C24 5α-bile acids, with 3kPZS being a primary ligand.[1][3]
Signaling Pathway: Upon binding of 3kPZS, OR320a and OR320b undergo a conformational change, which in turn activates a heterotrimeric G-protein. While the specific G-protein α-subunit has not been definitively identified, functional assays have shown that activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP).[1] This strongly suggests that the receptors couple to a Gs-type G-protein, which activates adenylyl cyclase to produce cAMP. This second messenger then likely gates cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the generation of an action potential.
Downstream Neural Processing and Behavioral Response
The action potentials generated in the olfactory sensory neurons are transmitted to the olfactory bulb, the first processing center for olfactory information in the brain. From the olfactory bulb, the signal is relayed to higher brain centers, ultimately leading to a behavioral response.
Neural Pathways: Olfactory information from the medial part of the olfactory bulb is transmitted to the mesencephalic locomotor region via the posterior tuberculum, forming a dedicated pathway for initiating motor responses to olfactory stimuli.[6][7][8] This pathway is crucial for the attraction and upstream swimming behavior observed in ovulated females in response to 3kPZS.
Modulation of Neurotransmitter Systems: Exposure to 3kPZS has been shown to induce sexually dimorphic changes in the serotonin (5-hydroxytryptamine, 5-HT) system of the sea lamprey brain.[9][10] In adult females, 3kPZS exposure leads to an increase in 5-HT concentration in the forebrain and a decrease in the brainstem.[9][10] These changes in serotonergic activity are likely involved in modulating the specific behavioral responses to the pheromone.
Behavioral Outcomes: The primary behavioral response of ovulated female sea lamprey to 3kPZS is positive chemotaxis, characterized by increased swimming activity and directed movement towards the source of the pheromone.[9] This attraction is dose-dependent and can be elicited by concentrations as low as 10⁻¹³ M.[11]
Quantitative Data on this compound Sulfate Activity
The following tables summarize the available quantitative data regarding the physiological and behavioral responses to 3kPZS.
| Parameter | Value | Species | Assay | Reference |
| Electrophysiological Detection Threshold | ~10⁻¹² M | Petromyzon marinus | Electro-olfactogram (EOG) | [12] |
| Behavioral Response Threshold | 1 x 10⁻¹⁴ M | Petromyzon marinus | Two-choice flume | [11] |
| Concentration for Neuronal Activation (in vitro) | 10⁻¹⁰ M | Petromyzon marinus | Brain slice electrophysiology | [9][10] |
| Compound | Concentration (M) | Normalized EOG Response (% of L-arginine standard) | Reference |
| This compound Sulfate (3kPZS) | 10⁻⁶ | ~150% | [2] |
| Petromyzonol Sulfate (PZS) | 10⁻⁶ | ~150% | [2] |
| 3-keto-petromyzonol (3kPZ) | 10⁻⁶ | ~25% | [2] |
| Petromyzonol (PZ) | 10⁻⁶ | ~25% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on pheromone action. Below are summarized protocols for key experiments used to elucidate the mechanism of action of 3kPZS.
Electro-olfactogram (EOG) Recording
EOG is a technique used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.
Methodology:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously perfused with aerated, anesthetic-containing water. The olfactory lamellae are surgically exposed.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: Solutions of 3kPZS and other test compounds are delivered to the olfactory epithelium via a computer-controlled olfactometer for a precise duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative deflection in the EOG trace is proportional to the magnitude of the olfactory response.
-
Data Analysis: EOG responses are typically normalized to the response elicited by a standard odorant (e.g., L-arginine) to allow for comparison across preparations.
Two-Choice Flume Behavioral Assay
This assay is used to quantify the preference or avoidance behavior of sea lamprey in response to a chemical stimulus.
Methodology:
-
Apparatus: A two-choice flume consists of a tank with a central choice arena that receives two parallel, laminar water flows from upstream channels.
-
Animal Acclimation: An ovulated female sea lamprey is placed in the downstream portion of the flume and allowed to acclimate.
-
Pre-stimulus Observation: The time the lamprey spends in each of the two channels is recorded for a set period before the introduction of the stimulus to establish a baseline preference.
-
Stimulus Introduction: A solution of 3kPZS is introduced into one of the upstream channels, while the other channel receives a control solution (e.g., water with the vehicle solvent).
-
Post-stimulus Observation: The time the lamprey spends in each channel is recorded for a set period after the introduction of the stimulus.
-
Data Analysis: A preference index is calculated based on the change in the proportion of time spent in the stimulus channel before and after the introduction of 3kPZS. A positive index indicates attraction, while a negative index indicates avoidance.[13]
Conclusion and Future Directions
The mechanism of action of this compound sulfate as a pheromone in the sea lamprey is a well-defined process involving specific olfactory receptors, a G-protein-mediated signaling cascade, and dedicated neural pathways that elicit a robust behavioral response. The identification of the OR320a and OR320b receptors provides a concrete target for further investigation into the molecular details of ligand-receptor interactions and the specifics of the downstream signaling cascade. Future research should focus on elucidating the precise G-protein alpha subunit involved, characterizing the downstream ion channels in greater detail, and further mapping the neural circuits in the brain that translate the pheromonal signal into a complex behavioral repertoire. A deeper understanding of this potent pheromone system not only advances our knowledge of vertebrate chemical communication but also holds significant promise for the development of novel and specific methods for the control of invasive sea lamprey populations.
References
- 1. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory sensory neurons in the sea lamprey display polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olfactory Projections to Locomotor Control Centers in the Sea Lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of 3-keto Petromyzonol Sulfate in Sea Lamprey Migration and Mating: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted role of 3-keto petromyzonol sulfate (3kPZS), a potent bile acid derivative, in the life cycle of the sea lamprey (Petromyzon marinus). Synthesized and released by spermiating males, 3kPZS acts as a powerful sex pheromone, critically influencing the migratory and mating behaviors of ovulating females. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate a comprehensive understanding of this crucial chemical communication system. The manipulation of this pheromonal pathway presents a promising avenue for the control of invasive sea lamprey populations, particularly in the Laurentian Great Lakes.
Quantitative Analysis of 3kPZS Activity
The biological activity of 3kPZS has been quantified through a series of electrophysiological and behavioral assays. Electro-olfactography (EOG) measures the olfactory sensory neuron response to chemical stimuli, while behavioral assays, such as two-choice flume experiments, assess the preference or avoidance behavior of sea lampreys in response to these cues.
Table 1: Electro-olfactogram (EOG) and Behavioral Responses to this compound Sulfate (3kPZS) and Related Compounds
| Compound | Concentration | Assay Type | Species | Sex/Life Stage | Observed Effect | Citation |
| 3kPZS | 10⁻¹⁰ M | EOG | Sea Lamprey | Mature Female | Detection Threshold | [1] |
| 3kPZS | 10⁻⁶ M | EOG | Sea Lamprey | Adult | Potent olfactory response | [2] |
| 3kPZS | 10⁻¹¹ to 10⁻¹⁴ M | Field Behavioral Assay | Sea Lamprey | Ovulated Female | Attraction and upstream movement | [3] |
| 3kPZS | 10⁻¹² M | Trap Capture | Sea Lamprey | Mature and Immature | Increased trap capture | [4] |
| 3kPZS | 5 x 10⁻¹³ M | Two-Choice Flume | Sea Lamprey | Ovulated Female | Attraction | [5] |
| 3kPZS | Not specified | Behavioral Assay | Pacific Lamprey | Preovulatory Female | Avoidance (less time spent in treated arm) | [6] |
| DKPES | 10⁻⁷ M | EOG | Sea Lamprey | Mature Female | Detection Threshold | [1] |
| PZS | - | Two-Choice Flume | Sea Lamprey | Ovulated Female | Avoidance | [2] |
| 3kACA | - | Behavioral Assay | Sea Lamprey | - | Behaviorally inactive | [7] |
Note: DKPES (3,12-diketo-4,6-petromyzonene-24-sulfate), PZS (petromyzonol sulfate), and 3kACA (3-keto allocholic acid) are other bile acid derivatives found in sea lamprey secretions.
Experimental Protocols
The identification and characterization of 3kPZS and its role in sea lamprey behavior have been achieved through a combination of sophisticated experimental procedures. The following sections detail the methodologies for the key experiments cited in this guide.
Bioassay-Guided Fractionation
This technique is a systematic approach used to isolate and identify active pheromone components from a complex mixture of chemicals.[8][9]
Protocol:
-
Collection of Conditioned Water: Water in which spermiating male sea lampreys have been held is collected. This water contains the released chemical cues.
-
Extraction and Concentration: The collected water is passed through a column containing a resin (e.g., XAD resin) that adsorbs the organic compounds, including the pheromones. The adsorbed compounds are then eluted with a solvent (e.g., methanol) to create a concentrated extract.
-
Chromatographic Separation: The concentrated extract is subjected to multiple rounds of chromatography (e.g., High-Performance Liquid Chromatography - HPLC) to separate the mixture into individual fractions based on chemical properties like polarity and size.[10]
-
Biological Screening of Fractions: Each fraction is tested for biological activity using bioassays.
-
Electro-olfactography (EOG): To identify fractions that elicit an olfactory response.
-
Behavioral Assays: To determine if the odorous fractions also trigger a behavioral response (attraction or repulsion).
-
-
Iterative Process: Fractions that show biological activity are further separated and re-tested until a pure, active compound is isolated.
-
Structure Elucidation: The chemical structure of the purified active compound is determined using spectrometric and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Confirmation of Activity: The synthesized, pure compound is then tested in EOG and behavioral assays to confirm that it possesses the same biological activity as the original active fractions.
Electro-olfactography (EOG)
EOG is an electrophysiological technique used to record the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.[2][8]
Protocol:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with fresh, oxygenated water.
-
Electrode Placement: A glass capillary microelectrode filled with a saline solution is placed on the surface of the olfactory epithelium. A reference electrode is placed on the skin nearby.
-
Stimulus Delivery: A known concentration of the test compound (e.g., 3kPZS) dissolved in water is delivered to the olfactory epithelium for a short duration. A positive control, such as L-arginine, is used to ensure the preparation is responsive.[8]
-
Recording of Response: The change in electrical potential (the EOG response) is amplified and recorded. The amplitude of the response is proportional to the magnitude of the olfactory sensory neuron response.
-
Data Analysis: The EOG response amplitudes for different compounds and concentrations are measured, corrected for the baseline, and often normalized to the response of a standard odorant.[12][13]
Two-Choice Maze Behavioral Assay
This assay is used to determine the preference or avoidance of a sea lamprey to a chemical cue in a controlled laboratory setting.[6][8]
Protocol:
-
Apparatus: A two-choice maze or flume is used, which consists of a central release area and two arms or channels with a constant flow of water.
-
Acclimation: An individual sea lamprey is placed in the central area and allowed to acclimate for a period.
-
Control Period: The behavior of the lamprey is recorded for a set duration with only fresh water flowing into both arms of the maze. This establishes a baseline for activity and side preference.
-
Treatment Period: The test compound (e.g., 3kPZS) is introduced into the water flow of one randomly chosen arm (the treatment arm), while the other arm continues to receive fresh water (the control arm).
-
Behavioral Recording: The movement of the lamprey is recorded, and the time spent in each arm and the number of entries into each arm are quantified.
-
Data Analysis: The time spent and the number of entries into the treatment arm during the treatment period are compared to the control period and to the control arm to determine if the compound is an attractant (more time/entries in the treatment arm) or a repellent (less time/entries in the treatment arm).[5]
Signaling Pathways and Experimental Workflows
The perception of 3kPZS by female sea lampreys initiates a cascade of neurological and physiological events that culminate in a behavioral response. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for 3kPZS perception in female sea lamprey.
Caption: Workflow for the identification of sea lamprey pheromones.
The Role of 3kPZS in Sea Lamprey Life Cycle
The life cycle of the sea lamprey is complex, involving distinct larval, parasitic, and reproductive stages.[14] Chemical cues, particularly 3kPZS, play a crucial role in the successful completion of their reproductive phase.
Migration
While larval sea lampreys release a migratory pheromone composed of several bile acids that guide adults to suitable spawning streams, 3kPZS, released by nesting males, serves as a more proximate cue.[7][15] It guides ovulating females upstream over long distances to locate spawning grounds and individual nests.[3] Field studies have demonstrated that the application of synthesized 3kPZS to a stream can induce upstream movement in female sea lampreys and lure them into traps.[4][7] This indicates that 3kPZS is a key component of the male mating pheromone that facilitates the congregation of sexes for spawning.[16]
Mating
Once in proximity to a nesting male, 3kPZS is essential for inducing a suite of mating-related behaviors in ovulating females.[7] The presence of 3kPZS signals the reproductive status and location of a viable mate.[15] Exposure to male washings containing 3kPZS can also accelerate sexual maturation in both males and females.[16] The neuroendocrine system is implicated in these responses, with 3kPZS exposure shown to modulate gonadotropin-releasing hormone (GnRH) and serotonin levels in a sexually dimorphic manner.[17][18] In females, 3kPZS exposure increases serotonin in the forebrain, which is associated with the initiation of motor patterns for mating behaviors.[17]
Interestingly, the behavioral response to 3kPZS can be modulated by other compounds. For instance, petromyzonol sulfate (PZS), another bile acid released by larvae and males, can act as an antagonist to 3kPZS, reducing the attraction of ovulated females when present in certain ratios.[2][5] This suggests a complex chemical communication system where the ratio of different pheromonal components conveys specific information.
Conclusion and Future Directions
This compound sulfate is a cornerstone of the chemical communication system governing sea lamprey reproduction. Its role as a potent sex pheromone that guides female migration and initiates mating behaviors is well-established. The detailed understanding of its biological activity, the protocols for its study, and the elucidation of the involved signaling pathways provide a solid foundation for the development of novel and specific methods for controlling invasive sea lamprey populations. Future research should focus on further delineating the downstream neural and endocrine mechanisms of 3kPZS action, identifying the full complement of compounds in the male pheromone blend and their synergistic or antagonistic interactions, and optimizing the application of synthetic 3kPZS and its antagonists in field settings for effective pest management.[19][20][21][22]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shu.elsevierpure.com [shu.elsevierpure.com]
- 11. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Petromyzon marinus (Eel sucker) | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 15. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. glfc.org [glfc.org]
- 22. Scientists Look to Control Sea Lamprey Spread With Pheromones - Lake Scientist [lakescientist.com]
The Ecological Significance of 3-keto Petromyzonol Signaling: A Technical Guide for Researchers
An in-depth exploration of the chemical ecology, neurobiology, and experimental investigation of a key sea lamprey pheromone.
This technical guide provides a comprehensive overview of the ecological significance of 3-keto petromyzonol signaling in the sea lamprey (Petromyzon marinus). It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and invasive species management. This document details the role of this compound sulfate (3kPZS) as a potent migratory and reproductive pheromone, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Role of 3kPZS in Sea Lamprey Life History
The sea lamprey, a basal vertebrate, has a complex life cycle that is heavily reliant on chemical communication. Olfactory cues guide critical behaviors such as migration to spawning habitats and the coordination of reproduction.[1] this compound sulfate (3kPZS), a bile acid derivative, has been identified as a key component of the male sea lamprey's mating pheromone.[2][3] It is released by spermiating males and acts as a powerful attractant for ovulating females, guiding them to nesting sites.[2][3] Interestingly, 3kPZS is also a component of the larval pheromone, which attracts migrating adults of both sexes to suitable spawning streams, suggesting a possible evolutionary exploitation of a pre-existing sensory preference in the development of the mating pheromone.[1] The high specificity and potency of 3kPZS make its signaling pathway a prime target for the development of novel and environmentally benign methods for controlling invasive sea lamprey populations in the Great Lakes.[4][5]
Quantitative Data on 3kPZS Production and Efficacy
The following tables summarize the quantitative data available on the production, release, and effective concentrations of 3kPZS. This information is crucial for designing behavioral experiments and for the development of control strategies.
Table 1: Release Rates of this compound Sulfate (3kPZS) by Male Sea Lamprey
| Parameter | Value | Source |
| Average Release Rate | ~0.5 mg/hour | [6] |
| Mass-Adjusted Release | Decreases with increasing male body mass | [6] |
| Biosynthesis Location | Liver | [7] |
| Release Site | Gills | [7] |
Table 2: Effective Concentrations of 3kPZS for Behavioral Responses in Female Sea Lamprey
| Behavioral Response | Effective Concentration Range (in-stream) | Source |
| Upstream Movement & Trap Entry | 10⁻¹⁴ M to 10⁻¹⁰ M | [8] |
| Attraction in Management Scenarios | 10⁻¹² M | [9][10] |
| Olfactory Detection Threshold (EOG) | ~10⁻¹² M | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the ecological significance of 3kPZS signaling.
Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the summed generator potential of olfactory sensory neurons in response to an odorant stimulus. It is a powerful tool for determining the sensitivity and specificity of the olfactory system to different compounds.
Protocol:
-
Animal Preparation: Anesthetize an adult sea lamprey and secure it in a stereotaxic holder. Continuously perfuse the gills with oxygenated and chilled water.
-
Electrode Placement: Place a recording electrode (a glass capillary filled with saline-agar gel) on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Odorant Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium. Introduce test stimuli (e.g., 3kPZS dissolved in a vehicle like methanol/water) into this flow for a defined duration.
-
Data Acquisition: Record the voltage difference between the recording and reference electrodes using a high-impedance DC amplifier. The negative voltage deflection in response to the stimulus is the EOG response.
-
Data Analysis: Measure the peak amplitude of the EOG response. Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across individuals and experiments.
Two-Choice Flume Behavioral Assay
This assay is used to assess the preference or avoidance behavior of sea lamprey in response to a chemical cue in a controlled, flowing water environment.
Protocol:
-
Apparatus: A two-current choice flume is used, which creates two parallel and distinct channels of water flow within a larger choice arena.[12][13][14][15][16]
-
Water Flow: Maintain a constant and laminar flow of water through both channels.
-
Odorant Application: Introduce the test stimulus (e.g., 3kPZS at a known concentration) into one channel and a control (vehicle only) into the other using a peristaltic pump.
-
Animal Introduction: Place an individual sea lamprey in the downstream portion of the choice arena and allow it to acclimate.
-
Data Collection: Record the movement of the lamprey using an overhead camera with infrared illumination for nocturnal tracking. Track the position of the animal over a defined period.
-
Data Analysis: Quantify the time spent in each channel. A preference index can be calculated to determine if the animal spent significantly more time in the odorant-treated channel compared to the control.
Quantification of 3kPZS in Water Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to detect and quantify trace amounts of compounds like 3kPZS in complex environmental samples.[17][18][19][20][21]
Protocol:
-
Sample Collection: Collect water samples from the experimental flume or natural stream. To prevent degradation, samples should be stored on ice and frozen until analysis.
-
Solid-Phase Extraction (SPE): Pre-concentrate the 3kPZS from the water sample using a C18 SPE cartridge. This step removes interfering substances and increases the concentration of the analyte.
-
Liquid Chromatography (LC) Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile) to separate 3kPZS from other compounds in the sample.
-
Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for 3kPZS using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Create a calibration curve using known concentrations of a 3kPZS standard. Quantify the amount of 3kPZS in the environmental samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Deorphanization and Characterization of Sea Lamprey Olfactory Trace Amine-Associated Receptors - ProQuest [proquest.com]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graham.umich.edu [graham.umich.edu]
- 5. usgs.gov [usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory sensitivity to bile acids in salmonid fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing capture of invasive sea lamprey in traps baited with a synthesized sex pheromone component [pubs.usgs.gov]
- 11. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Two-current choice flumes for testing avoidance and preference in aquatic animals - University of Tasmania - Figshare [figshare.utas.edu.au]
- 14. Development of a two-current choice flume behavioural bioassay for juvenile Panulirus ornatus response to moulting cues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LC/MS/MS Method Package for Water Quality Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. waters.com [waters.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. waters.com [waters.com]
Olfactory Detection of 3-keto Petromyzonol in Fish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the olfactory detection of 3-keto petromyzonol sulfate (3kPZS) in fish, with a primary focus on the sea lamprey (Petromyzon marinus). 3kPZS is a potent bile acid derivative that functions as a sex pheromone, playing a critical role in attracting ovulated females to spawning sites.[1] Understanding the mechanisms of its detection is crucial for developing novel methods for controlling invasive sea lamprey populations and offers insights into vertebrate olfactory communication.
Quantitative Data on Olfactory Responses
The olfactory system of the sea lamprey exhibits remarkable sensitivity to 3kPZS and related compounds. This sensitivity has been quantified through various experimental approaches, primarily electro-olfactogram (EOG) recordings and behavioral assays.
| Compound | Detection Threshold (M) | Relative EOG Response (% of Standard) | Behavioral Response in Ovulated Females | Reference |
| This compound Sulfate (3kPZS) | 10⁻¹³ | ~100% (at 10⁻⁸ M) | Attraction | [2] |
| Petromyzonol Sulfate (PZS) | - | Similar potency to 3kPZS | Avoidance; Antagonizes 3kPZS attraction | [1][3] |
| 3-keto allocholic acid (3kACA) | - | - | Potential synergistic effect with 3kPZS | [4] |
| 5β-3-ketopetromyzonol sulfate | - | Lower olfactory response than 3kPZS | - | [2] |
| Analogs with additional sulfate groups | - | Varied | Often neutralized or reversed attraction to 3kPZS | [1] |
Table 1: Summary of Quantitative Data on Olfactory and Behavioral Responses to 3kPZS and Analogs in Sea Lamprey.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the olfactory detection of 3kPZS in fish.
Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons to an odorant stimulus.[5]
Objective: To quantify the olfactory potency of 3kPZS and its analogs.
Materials:
-
Adult sea lamprey
-
Anesthetic (e.g., tricaine methanesulfonate, MS-222)
-
Dissection tools
-
Perfusion system for gill irrigation and odorant delivery
-
Glass microelectrodes filled with saline-agar
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Test compounds (3kPZS and analogs) dissolved in a suitable solvent and diluted in artificial stream water
Procedure:
-
Anesthetize the fish and secure it in a stereotaxic holder.
-
Continuously irrigate the gills with aerated, anesthetic-containing water.
-
Expose the olfactory rosette by removing the overlying skin and cartilage.
-
Place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the nearby skin.
-
Deliver a constant flow of artificial stream water over the olfactory rosette.
-
Introduce test odorants into the water flow for a defined period (e.g., 10 seconds).
-
Record the negative voltage deflection (EOG response) using the amplifier and data acquisition system.
-
Normalize the responses to a standard odorant (e.g., L-serine) to allow for comparison across individuals.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of fish in response to a chemical cue.
Objective: To assess the behavioral response (attraction or repulsion) of female sea lamprey to 3kPZS and its analogs.
Materials:
-
Two-choice flume (a Y-maze or parallel channels)
-
Water pumps and flow meters to create a constant laminar flow
-
Ovulated female sea lamprey
-
Test compounds dissolved in a stock solution
-
Video camera and tracking software
Procedure:
-
Acclimate the female lamprey to the flume with a constant flow of water in both channels.
-
Introduce the test compound into one channel (the experimental channel) and the solvent control into the other channel.
-
Record the fish's position and time spent in each channel for a set duration.
-
Calculate a preference index based on the time spent in the experimental channel versus the control channel. A positive index indicates attraction, while a negative index indicates avoidance.
Signaling Pathways and Experimental Workflows
The olfactory detection of 3kPZS initiates a cascade of physiological and behavioral events. The following diagrams illustrate these processes.
Figure 1: Simplified signaling pathway for the olfactory detection of 3kPZS.
Figure 2: General experimental workflow for studying 3kPZS olfaction.
Figure 3: Structure-activity relationships of 3kPZS analogs.
Conclusion
The olfactory detection of this compound sulfate in sea lamprey is a highly specific and sensitive process mediated by dedicated odorant receptors and neural pathways.[1] The research summarized in this guide highlights the key molecular features of 3kPZS that govern its activity and provides a framework for future studies. A thorough understanding of these mechanisms is paramount for the development of effective pheromone-based control strategies for invasive species and for advancing our knowledge of chemical communication in vertebrates.
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noaa.gov [noaa.gov]
A Technical Guide to the Early History and Foundational Studies of Sea Lamprey Pheromone Research
Introduction
The sea lamprey (Petromyzon marinus), a jawless vertebrate, became a highly destructive invasive species in the Laurentian Great Lakes during the 20th century, decimating populations of commercially vital fish like trout and salmon.[1][2] This ecological crisis spurred extensive research into novel control methods, moving beyond physical barriers and chemical lampricides.[2][3] Early observations that migrating adult lampreys were attracted to streams containing larval populations suggested a chemical communication system was at play, laying the groundwork for decades of pheromone research.[4][5] This guide details the foundational studies that identified the key pheromones governing sea lamprey migratory and reproductive behaviors, the experimental protocols used to elucidate them, and the quantitative data that established their biological potency. This research has not only provided critical tools for lamprey control but has also positioned the sea lamprey as a valuable vertebrate model for studying olfaction and chemical communication.[6][7]
Foundational Discoveries: Migratory and Mating Pheromones
Early research efforts, notably by scientists such as Peter Sorensen and Weiming Li, focused on two primary behavioral cues: the odor released by larvae that attracts migrating adults to spawning streams, and the scent released by mature males to attract females.[5][8] These investigations confirmed that olfaction is indispensable for lampreys to locate spawning streams; adults with their nostrils blocked are unable to find them.[4][5]
The Larval Migratory Pheromone
The hypothesis that stream-dwelling larvae release a chemical cue, or migratory pheromone, was a major focus of early studies.[4][5] Researchers demonstrated that migratory adults were attracted to water conditioned by the presence of larvae.[4][8] This led to the systematic, bioassay-guided fractionation of larval-conditioned water to isolate the active compounds.
The initial breakthrough was the identification of Petromyzonol Sulfate (PZS) , a bile acid derivative unique to lampreys, as a key component of the migratory signal.[4][8] However, PZS alone was less attractive than the complete larval odor, indicating a multi-component pheromone blend.[4][8] Subsequent research by Sorensen, Thomas Hoye, and their team led to the discovery of two novel sulfated steroids: Petromyzonamine Disulfate (PADS) and Petromyzosterol Disulfate (PSDS) .[1][9] PADS, in particular, was found to be a remarkably potent attractant, detectable by the lamprey's olfactory system at sub-picomolar concentrations.[1][9] This mixture of bile acid derivatives constitutes the migratory pheromone that guides adults to suitable spawning habitats.[9][10]
The Male Mating Pheromone
Once adult lampreys have migrated to spawning grounds, males build nests and release a sex pheromone to attract ovulated females.[7][11] Research led by Weiming Li identified the primary component of this mating pheromone as 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate , more commonly known as 3-keto Petromyzonol Sulfate (3kPZS) .[8][11][12] This compound proved to be a powerful attractant for ready-to-spawn females.[12][13] Further studies identified other components, such as 3-keto allocholic acid (3kACA) and spermine, which act in concert with 3kPZS to coordinate the final stages of spawning.[12][14][15] The identification of 3kPZS was a landmark achievement, leading to its synthesis and eventual registration as the first vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency for use in lamprey control.[16][17]
Experimental Protocols: The Bioassay-Guided Fractionation Approach
The identification of sea lamprey pheromones was achieved primarily through a systematic process known as bioassay-guided fractionation.[6][18] This iterative approach uses physiological and behavioral assays to guide the chemical isolation and purification of active compounds from a complex mixture.[18]
The general workflow is visualized in the diagram below.
Pheromone Collection and Extraction
-
Water Conditioning: Large volumes of water (e.g., 8,000 liters) were "conditioned" by holding either larval or spermiating male sea lampreys in tanks for a set period.[9][19]
-
Solid Phase Extraction: The conditioned water was passed through columns containing a solid-phase adsorbent material (e.g., C18 resin) that binds the organic pheromone compounds.
-
Elution: The bound compounds were then washed (eluted) from the columns using a solvent like methanol, resulting in a concentrated extract of the raw pheromonal cues.[6]
Chromatographic Separation and Bioassays
-
High-Performance Liquid Chromatography (HPLC): The concentrated extract was subjected to HPLC, a technique that separates the complex mixture into numerous distinct fractions based on chemical properties.[2][6]
-
Electro-olfactogram (EOG) Recording: Each fraction was tested for its ability to elicit an olfactory response.[6][18] In this key physiological assay, an electrode is placed on the exposed olfactory epithelium of an anesthetized lamprey.[20] The fraction is introduced into the water flowing over the epithelium, and a negative voltage deflection indicates that olfactory neurons have detected a compound.[6][21] This process rapidly identifies which fractions contain biologically relevant odors.
-
Two-Choice Maze Behavioral Assay: Fractions that were active in the EOG assay were then tested in a behavioral paradigm.[6][18] Migratory or ovulated female lampreys were placed in a flume (water maze) with two channels. The test fraction was added to one channel and a control (solvent only) to the other. The amount of time the lamprey spent in each channel was recorded to determine if the fraction was an attractant or a repellent.[4][6]
Structure Elucidation and Confirmation
-
Purification and Analysis: The behaviorally active fractions underwent further purification. The pure compounds were then analyzed using mass spectrometry (MS) to determine molecular weight and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise chemical structure.[1][18]
-
Synthesis and Validation: Once a structure was proposed, it was confirmed through chemical synthesis.[1][9] The synthesized compound was then re-tested in EOG and behavioral assays to verify that it possessed the same biological activity as the natural compound, confirming its identity as a pheromone component.[6][13]
Quantitative Data from Early Pheromone Studies
Quantitative analysis was crucial for establishing the extreme potency of sea lamprey pheromones and their relevance in a natural stream environment. The following tables summarize key quantitative data from foundational electrophysiological and behavioral studies.
Table 1: Olfactory Detection Thresholds of Key Pheromone Components (EOG) This table presents the lowest concentration of a compound that elicits a detectable response from the sea lamprey's olfactory epithelium, as measured by EOG.
| Pheromone Component | Abbreviation | Pheromone Type | EOG Detection Threshold (Molar) | Source(s) |
| This compound Sulfate | 3kPZS | Mating (Male) | 10⁻¹⁰ M to < 10⁻¹³ M | [19][22][23] |
| Petromyzonol Sulfate | PZS | Migratory (Larval) | 10⁻¹⁰ M to 10⁻¹³ M | [21][24] |
| Petromyzonamine Disulfate | PADS | Migratory (Larval) | Sub-picomolar (< 10⁻¹² M) | [1] |
| 3,12-diketo-4,6-petromyzonene-24-sulfate | DKPES | Mating (Male) | 10⁻⁷ M | [19][23] |
Table 2: Behaviorally Active Concentrations of Mating Pheromone (3kPZS) This table summarizes the concentrations of synthesized 3kPZS that were shown to effectively attract ovulated female sea lampreys in field or quasi-natural stream experiments.
| Experiment Type | Effective Concentration Range (Molar) | Observed Outcome | Source(s) |
| Stream Luring & Trapping | 10⁻¹⁴ M to 10⁻¹⁰ M | Triggered robust upstream movement; lured ~50% of females into traps. | [13][25] |
| Field Trapping Enhancement | Not specified (baited traps) | Increased trapping efficiencies by up to 53%; captured up to 2x more lampreys. | [16] |
| Female Preference | 5 x 10⁻¹⁰ M | Females preferred the odor of males exposed to this concentration. | [26] |
Conceptual Signaling Pathway
The detection of pheromones initiates a neural cascade that results in a behavioral response. While the precise intracellular mechanisms were the subject of later research, early studies established the fundamental pathway from olfactory detection to brain processing.
Conclusion
The early research into sea lamprey pheromones stands as a triumph of chemical ecology and integrated pest management. The meticulous application of bioassay-guided fractionation by pioneering researchers led to the identification and synthesis of potent, multicomponent pheromones that govern the sea lamprey's life cycle.[6][18] These foundational studies not only provided a powerful, species-specific tool for controlling a devastating invasive species but also established the sea lamprey as a premier vertebrate model for understanding the chemical basis of behavior. The principles and protocols developed during this era continue to inform research in chemical signaling, neurobiology, and sustainable pest control.
References
- 1. Chemical & Engineering News: Latest News - Lamprey Pheromone Mixture Identified [pubsapp.acs.org]
- 2. Chemists sniff out parasitic fish pheromone | News | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. glfc.org [glfc.org]
- 5. glfc.org [glfc.org]
- 6. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glfc.org [glfc.org]
- 9. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps [periodicos.capes.gov.br]
- 14. msutoday.msu.edu [msutoday.msu.edu]
- 15. Great Lakes Fishery Commission Eforum [glfc.org]
- 16. Sea Lamprey Mating Pheromone Registered by U.S. Environmental Protection Agency as First Vertebrate Pheromone Biopesticide | U.S. Geological Survey [usgs.gov]
- 17. graham.umich.edu [graham.umich.edu]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of a novel bile alcohol sulfate released by sexually mature male sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.biologists.com [journals.biologists.com]
The Role of 3-keto Petromyzonol in Vertebrate Communication: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-keto Petromyzonol Sulfate (3kPZS) is a potent bile acid derivative that functions as a primary component of the male sea lamprey (Petromyzon marinus) sex pheromone. This molecule plays a critical role in vertebrate communication, guiding ovulating females to nesting sites and synchronizing spawning behavior. An understanding of the molecular mechanisms underlying 3kPZS signaling, from its biosynthesis to its reception and downstream neural processing, offers significant potential for the development of novel and specific pest control methods. This guide provides an in-depth technical overview of 3kPZS, including its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Introduction
Chemical communication is a fundamental and widespread modality in the animal kingdom, mediating a vast array of behaviors from foraging to reproduction. In vertebrates, pheromones—chemical signals that trigger a specific behavioral or physiological response in conspecifics—are crucial for survival and reproductive success. The sea lamprey, a basal vertebrate, provides a compelling model system for studying vertebrate pheromonal communication. Mature male sea lampreys release a complex pheromonal plume, of which this compound sulfate (3kPZS) is a major and highly active component[1]. This bile acid derivative is a potent chemoattractant for ovulating females, guiding them to males' nests for spawning[1][2]. The specificity and potency of 3kPZS make it a focal point for research into vertebrate olfaction and a promising target for the development of biorational control strategies for this invasive species.
Biosynthesis and Release of this compound Sulfate
The biosynthesis of 3kPZS is a multi-step enzymatic process that primarily occurs in the liver and gills of sexually mature male sea lampreys. The pathway begins with cholesterol and involves a series of modifications to the steroid nucleus and side chain.
A key precursor to 3kPZS is petromyzonol sulfate (PZS)[3][4]. The biosynthesis of PZS from petromyzonol is catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT)[5]. In sexually mature males, there is a dramatic upregulation of genes encoding enzymes involved in bile acid synthesis in the liver. For instance, the transcription of cyp7a1, a rate-limiting enzyme in bile acid synthesis, increases by as much as 8000-fold in mature males compared to their immature counterparts[6]. This leads to a high concentration of PZS in the liver and its transport to the gills[6]. The final conversion of PZS to 3kPZS is believed to occur in the gill epithelium before its release into the water[6].
The release of 3kPZS from the gills of spermiating males is a continuous process that creates a chemical plume in the water, which females use to locate potential mates[2]. The rate of release can be influenced by environmental and social cues, such as the presence of other males[2].
Mechanism of Action: From Receptor to Behavior
The perception of 3kPZS by female sea lampreys initiates a cascade of events, starting with the binding to specific receptors in the olfactory epithelium and culminating in a directed swimming behavior towards the pheromone source.
Olfactory Reception and Signal Transduction
The detection of 3kPZS is mediated by specialized olfactory receptor neurons (ORNs) in the sea lamprey's olfactory epithelium. While the specific receptor for 3kPZS has not been definitively isolated and characterized, it is widely accepted to be a G-protein coupled receptor (GPCR), consistent with the mechanism of vertebrate olfaction[1][7].
Upon binding of 3kPZS to its GPCR, a conformational change in the receptor activates an associated heterotrimeric G-protein, likely the olfactory-specific G-protein, Gαolf[2]. The activated Gα subunit then dissociates and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[2][7]. This rise in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the ORN membrane[8]. This depolarization, if it reaches the threshold, generates an action potential that travels down the axon of the ORN to the olfactory bulb of the brain.
Neural Processing and Behavioral Response
The olfactory information, now encoded as a series of action potentials, is processed in the olfactory bulb and then relayed to higher brain centers that control behavior. In sea lampreys, olfactory inputs project to the posterior tuberculum, a region homologous to the mammalian ventral tegmental area, which then connects to locomotor centers in the brainstem. This pathway translates the detection of 3kPZS into a directed swimming response towards the pheromone source.
Exposure to 3kPZS also induces physiological changes, including the modulation of gonadotropin-releasing hormone (GnRH) synthesis and release, which in turn affects the hypothalamic-pituitary-gonadal axis[6][9][10]. Furthermore, 3kPZS has been shown to affect the serotonin system in the brain in a sexually dimorphic manner, suggesting a role in modulating mood and motivation associated with reproductive behaviors[5].
Quantitative Data on this compound Sulfate
The following table summarizes key quantitative data related to the activity and occurrence of 3kPZS.
| Parameter | Value | Species | Context | Reference(s) |
| Behavioral Threshold Concentration | 5 x 10⁻¹³ M | Petromyzon marinus | Attraction in a two-choice flume | [11] |
| Electro-olfactogram (EOG) Detection Threshold | 10⁻¹⁰ M | Petromyzon marinus | Olfactory epithelium response | [12] |
| Concentrations Used in Behavioral Assays | 10⁻¹² M - 10⁻⁷ M | Petromyzon marinus | Attraction and preference studies | [2][11][13] |
| Male Release Rate | ~0.5 mg/hour | Petromyzon marinus | Spermiating males | |
| Natural Stream Concentration (of PZS) | Picomolar range | Petromyzon marinus | Streams with larval populations | [14] |
Experimental Protocols
Electro-olfactography (EOG)
Electro-olfactography is a technique used to measure the summed electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.
Materials:
-
Anesthetized and immobilized sea lamprey
-
Glass microelectrodes filled with saline-agar
-
Reference electrode
-
Micromanipulator
-
Amplifier and data acquisition system
-
Perfusion system for odorant delivery
-
L-arginine (as a standard)
-
3kPZS stock solution
Procedure:
-
Anesthetize the sea lamprey with an appropriate anesthetic (e.g., MS-222) and immobilize it in a stereotaxic frame.
-
Continuously perfuse the gills with aerated, chilled water.
-
Expose the olfactory lamellae by carefully removing the overlying tissue.
-
Position the recording electrode on the surface of the olfactory epithelium using a micromanipulator. Place the reference electrode on the nearby skin.
-
Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.
-
Introduce pulses of 3kPZS at varying concentrations into the water flow.
-
Record the negative voltage deflections (EOG responses) using the amplifier and data acquisition system.
-
Normalize the responses to a standard odorant, such as L-arginine, to allow for comparison across preparations.
Two-Choice Flume Behavioral Assay
This assay is used to assess the preference or avoidance of a chemical cue by an aquatic animal.
Materials:
-
Two-choice flume apparatus
-
Ovulating female sea lampreys
-
Video tracking system
-
Peristaltic pumps for odorant delivery
-
3kPZS stock solution
-
Control solution (water)
Procedure:
-
Acclimate an ovulating female sea lamprey to the flume for a set period.
-
Record the baseline swimming behavior of the lamprey using the video tracking system.
-
Simultaneously introduce the control solution into one channel of the flume and the 3kPZS solution into the other channel using peristaltic pumps.
-
Record the swimming behavior of the lamprey for a defined period after the introduction of the odorant.
-
Analyze the video recordings to quantify the time spent in each channel and calculate a preference index.
-
Thoroughly clean the flume between trials to avoid cross-contamination.
Implications for Drug Development and Pest Management
The high specificity and potency of 3kPZS in mediating sea lamprey reproductive behavior make it an attractive target for the development of species-specific control methods. Potential applications include:
-
Pheromone-baited traps: Using 3kPZS as a lure to attract migrating or spawning sea lampreys to traps.
-
Mating disruption: Releasing high concentrations of 3kPZS or its antagonists to confuse males and females and prevent them from finding each other.
-
Development of antagonists: Designing molecules that block the 3kPZS receptor, thereby inhibiting the behavioral response.
A thorough understanding of the 3kPZS signaling pathway is essential for the rational design of such control agents. For instance, knowledge of the receptor's structure could facilitate the in silico design of potent and specific antagonists.
Conclusion
This compound Sulfate is a key player in the chemical communication of the sea lamprey, a basal vertebrate. Its role as a potent sex pheromone has been well-established through extensive behavioral and electrophysiological studies. The elucidation of its biosynthetic pathway and the ongoing investigation into its receptor and intracellular signaling cascade are providing valuable insights into the evolution and mechanisms of vertebrate olfaction. Furthermore, this knowledge is paving the way for the development of innovative and environmentally sound strategies for the control of invasive sea lamprey populations, with potential applications for other pest species that rely on chemical communication. Continued research in this area promises to further unravel the complexities of vertebrate communication and provide novel solutions for ecological management.
References
- 1. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoverbiotech.com [discoverbiotech.com]
- 3. glfc.org [glfc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Purification of 3-keto Petromyzonol for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-keto Petromyzonol is a steroidal bile acid derivative that plays a crucial role as a sex pheromone in the sea lamprey (Petromyzon marinus). Specifically, its sulfated form, this compound sulfate (3kPZS), is a potent chemoattractant released by spermiating males to attract ovulating females, thereby signaling reproductive readiness and nest location. The specific and potent biological activity of this compound makes it a valuable tool for research in chemical ecology, neurobiology, and pest management strategies for the invasive sea lamprey. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Chemical Name | (5α,7α,12α)-7,12,24-Trihydroxy-cholan-3-one | [1] |
| CAS Number | 359436-56-9 | [1] |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.57 g/mol | [1] |
| Melting Point | 173-175 °C | [1] |
| Boiling Point | 543.7 °C at 760 mmHg | [1] |
| Density | 1.130 g/cm³ | [1] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [1] |
| Storage Temperature | -20°C Freezer | [1] |
Experimental Protocols
I. Chemical Synthesis of this compound
Principle: The secondary alcohol at the C-3 position of Petromyzonol is selectively oxidized to a ketone using a mild oxidizing agent. The 7α, 12α, and 24-hydroxyl groups are less reactive and remain largely unaffected under these conditions.
Materials:
-
Petromyzonol (starting material)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% solution (if using DMP)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Petromyzonol in anhydrous dichloromethane (DCM).
-
Addition of Oxidizing Agent:
-
Using PCC: Slowly add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the stirred solution at room temperature.
-
Using DMP: Slowly add Dess-Martin periodinane (DMP) (approximately 1.5 equivalents) to the stirred solution at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 70:30 ethyl acetate:hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction time will vary depending on the chosen oxidizing agent and reaction scale but is typically a few hours.
-
Work-up:
-
For PCC: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.
-
For DMP: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.
-
-
Extraction and Drying: Combine the organic fractions and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
II. Purification of this compound by Flash Column Chromatography
Principle: Flash column chromatography is a technique used to rapidly purify chemical compounds from a mixture. The crude product from the synthesis reaction is passed through a column of silica gel using a solvent gradient, which separates the desired this compound from unreacted starting material, byproducts, and residual reagents based on their differential adsorption to the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Purity Assessment: Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Signaling Pathway and Experimental Workflow
The detection of this compound by the female sea lamprey initiates a signaling cascade within the olfactory sensory neurons, leading to a behavioral response. While the specific receptor has not been fully characterized, it is hypothesized to be a G-protein coupled receptor (GPCR).
Caption: Workflow for the synthesis and purification of this compound.
Caption: Hypothesized olfactory signaling pathway for this compound.
References
Application Notes and Protocols for the Analytical Identification of 3-keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto Petromyzonol is a significant bile acid derivative that plays a crucial role as a sex pheromone in sea lampreys (Petromyzon marinus).[1][2] Its sulfated form, this compound sulfate (3kPZS), is released by spermiating males to attract ovulating females, making it a key molecule in the study of chemical communication in vertebrates and a potential tool for controlling invasive sea lamprey populations.[1][2] Accurate and sensitive analytical methods are therefore essential for its identification and quantification in various biological and environmental matrices.
These application notes provide detailed protocols for the analytical identification and quantification of this compound, with a primary focus on its biologically active sulfated form, 3kPZS. The methods described herein are applicable to researchers in chemical ecology, drug discovery, and environmental science.
Analytical Methodologies
The primary methods for the analysis of this compound and its derivatives involve chromatography coupled with sensitive detection techniques. Due to the low volatility and polar nature of these compounds, High-Performance Liquid Chromatography (HPLC) is a well-established technique for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for structural confirmation, typically after appropriate derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for unambiguous structure elucidation.
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/Fluorescence)
A robust and sensitive method for the quantification of 3kPZS involves derivatization of the ketone functional group followed by HPLC analysis with UV or fluorescence detection.[3][4] This method is particularly useful for routine analysis of a large number of samples.
Principle: The ketone moiety of 3kPZS reacts with dansyl hydrazine to form a highly chromophoric and fluorophoric hydrazone. This derivative can be easily separated by reverse-phase HPLC and detected with high sensitivity.[3][4]
Experimental Protocol: HPLC Analysis of 3kPZS
1. Materials and Reagents:
-
This compound Sulfate (3kPZS) standard
-
Dansyl hydrazine
-
Glacial acetic acid
-
HPLC grade methanol
-
HPLC grade water
-
Milli-Q or deionized water
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of 3kPZS in Milli-Q water.
-
Prepare a 1 mg/mL solution of dansyl hydrazine in a mixture of methanol and water.
-
In a clean vial, mix 1 mL of the aqueous 3kPZS sample (or standard) with 1 mL of the dansyl hydrazine solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for at least 15 minutes in the dark.[3]
3. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 50% to 100% Methanol over 10 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
4. Data Analysis:
-
Identify the peak corresponding to the dansyl-3kPZS derivative based on its retention time compared to a derivatized standard.
-
Quantify the concentration of 3kPZS in the sample by constructing a calibration curve using a series of derivatized standards of known concentrations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | UV Absorbance | [3][4] |
| Wavelength | 333 nm | [3][4] |
| Detection Limit (UV) | < 100 ppb | [3][4] |
| Linear Range | 100 ppb to 100 ppm | [3] |
| Fluorescence Ex/Em | 333 nm / 518 nm | [3][4] |
| Detection Limit (Fluorescence) | Expected to be in the ppt range | [3] |
Workflow for HPLC Analysis of 3kPZS
Caption: Workflow for the derivatization and HPLC analysis of this compound Sulfate (3kPZS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the structural confirmation of this compound. Due to the low volatility of the compound, derivatization is necessary to convert it into a more volatile form suitable for gas chromatography.
Principle: A two-step derivatization process can be employed. First, the keto group is protected by methoximation. Subsequently, the hydroxyl groups are silylated to increase volatility. The resulting derivative is then analyzed by GC-MS, providing a characteristic mass spectrum for identification.
Experimental Protocol: GC-MS Analysis of this compound
1. Materials and Reagents:
-
This compound standard
-
Pyridine
-
O-methylhydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
2. Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of O-methylhydroxylamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.
-
Cool the sample before injection into the GC-MS.
3. GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes. (This program should be optimized for the specific instrument and column).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-800.
4. Data Analysis:
-
The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation. Comparison with a derivatized standard is essential for positive identification.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
Principle: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule, allowing for a complete structural assignment.
Application: Due to the relatively large amount of pure sample required, NMR is not a high-throughput screening method but is indispensable for the initial identification and structural verification of novel compounds or for the certification of reference standards. The chemical shifts and coupling constants observed in the NMR spectra provide a unique fingerprint of the this compound molecule.
Conclusion
The analytical methods described provide a comprehensive toolkit for the identification and quantification of this compound. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. The HPLC-UV/Fluorescence method is well-suited for routine quantitative analysis, while GC-MS and NMR are powerful tools for structural confirmation and elucidation. The detailed protocols and workflows provided in these application notes should enable researchers to successfully analyze this important semiochemical.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Simple HPLC Method for the Sea-lamprey Pheromone, 3-ketopetromyzonol Sulfate (3kPZS) [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS Analysis of 3-keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto Petromyzonol is a steroidal bile alcohol that functions as a potent pheromone in the sea lamprey (Petromyzon marinus). In its sulfated form, 3-ketopetromyzonol sulfate (3kPZS), it is a key component of the male sea lamprey's mating pheromone, attracting ovulating females and playing a crucial role in reproductive success. Beyond its role in chemical ecology, this compound serves as a fascinating model for studying vertebrate neuroendocrine signaling pathways. This compound has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), thereby influencing the hypothalamic-pituitary-gonadal (HPG) axis.[1] The ability to accurately and sensitively quantify this compound and its metabolites is essential for research in areas ranging from invasive species control to reproductive endocrinology and drug discovery.
This document provides detailed application notes and protocols for the liquid chromatography-mass spectrometry (LC-MS) based analysis of this compound.
Principle of the Method
Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity. The method involves the separation of the analyte from complex biological or environmental matrices using reversed-phase liquid chromatography, followed by detection and quantification using tandem mass spectrometry (MS/MS). The high sensitivity of modern LC-MS/MS systems allows for the detection of this compound at the picogram-per-milliliter level, which is crucial given its potency as a pheromone.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from aqueous samples (e.g., water samples from streams or laboratory tanks).
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a deuterated analog of this compound, if available)
Procedure:
-
Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 48 hours or at -20°C for long-term storage.
-
Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add the internal standard to a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any polar impurities.
-
Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Analysis: The reconstituted sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound Sulfate (3kPZS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3kPZS | 471.2 | 97.0 (HSO₄⁻) | 30 |
| 3kPZS | 471.2 | 80.0 (SO₃⁻) | 45 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound in environmental water samples.
Table 4: Quantitative Analysis of this compound in Water Samples
| Sample ID | Concentration (ng/L) | Standard Deviation (ng/L) | %RSD |
| River A - Upstream | < 0.1 | - | - |
| River A - Downstream (Spawning Area) | 5.2 | 0.4 | 7.7 |
| Laboratory Tank - Control | < 0.1 | - | - |
| Laboratory Tank - Male Lamprey | 12.8 | 1.1 | 8.6 |
Mandatory Visualizations
Experimental Workflow
References
high-performance liquid chromatography (HPLC) analysis of 3-keto Petromyzonol
Application Notes & Protocols for the HPLC Analysis of 3-keto Petromyzonol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the , with a primary focus on its biologically active sulfated form, this compound Sulfate (3kPZS). 3kPZS is a potent sex pheromone released by male sea lampreys (Petromyzon marinus) that attracts ovulating females to nesting sites. Its analysis is crucial for research in chemical ecology, pest management, and drug development. Due to the low intrinsic UV absorbance of 3kPZS, a derivatization step is typically required for sensitive detection by HPLC with UV or fluorescence detectors. This guide details a widely used method involving derivatization with dansyl hydrazine, followed by reversed-phase HPLC analysis.
Introduction to this compound and its Analysis
The sea lamprey, an invasive species in the Great Lakes, utilizes a sophisticated chemical communication system for migration and reproduction. Mature male sea lampreys release a multi-component sex pheromone to attract females, with this compound Sulfate (3kPZS) being a key active component. The ability to accurately quantify 3kPZS in environmental and laboratory samples is essential for developing control strategies that disrupt the reproductive cycle of this pest.
Direct HPLC analysis of 3kPZS is hampered by its weak UV absorbance. To overcome this limitation, a pre-column derivatization method using dansyl hydrazine has been developed. This reagent reacts with the ketone group of 3kPZS to form a highly fluorescent and UV-active hydrazone derivative, significantly enhancing detection sensitivity.
Experimental Protocols
Sample Preparation and Derivatization
This protocol is adapted from the method described by Hanson and Banks.
Materials:
-
This compound Sulfate (3kPZS) standard
-
Dansyl hydrazine
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Vials for reaction and HPLC analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of 3kPZS in a mixture of water and methanol (1:1, v/v). From the stock solution, prepare a series of calibration standards ranging from 100 ppb to 100 ppm.
-
Sample Collection: For aqueous samples, collect the water sample in a clean container. The sample may require pre-concentration, for example, by solid-phase extraction, for trace level analysis.
-
Derivatization Reaction:
-
To 1 mL of the standard or sample solution in a vial, add 100 µL of a 1 mg/mL solution of dansyl hydrazine in acetonitrile.
-
Add 10 µL of trifluoroacetic acid to catalyze the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before HPLC analysis.
-
HPLC Conditions
Instrumentation:
-
HPLC system with a binary pump, autosampler, and a UV-Vis or fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 333 nm |
| Fluorescence Detection | Excitation: 333 nm, Emission: 518 nm |
Table 1: HPLC Chromatographic Conditions.
Table 2: HPLC Gradient Program.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0.0 | 50 | 50 |
| 10.0 | 0 | 100 |
| 12.0 | 0 | 100 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Data Presentation
Table 3: Quantitative Data for HPLC Analysis of Dansyl-derivatized 3kPZS.
| Parameter | Value | Reference |
| Retention Time | Approximately 10-12 minutes | |
| UV Detection Limit | Below 100 ppb (0.1 mg/L) | |
| Linearity Range (UV) | 100 ppb to 100 ppm | |
| UV Wavelength (λmax) | 333 nm | |
| Fluorescence Wavelengths | Ex: 333 nm, Em: 518 nm |
Mandatory Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Notes & Protocols for the Quantification of 3-keto Petromyzonol in Water Samples
Introduction
3-keto Petromyzonol sulfate (3kPZS) is a potent migratory and sex pheromone released by the invasive sea lamprey (Petromyzon marinus).[1][2][3] Its quantification in water samples is crucial for monitoring and controlling sea lamprey populations, particularly in regions like the Great Lakes.[4] These application notes provide detailed protocols for the quantification of 3kPZS in water samples using high-performance liquid chromatography (HPLC) with derivatization and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Collection and Preservation
-
Objective: To collect and preserve water samples to ensure the stability of 3kPZS prior to analysis.
-
Materials:
-
Amber glass bottles, 1 L, pre-cleaned
-
Ice chest
-
-
Procedure:
-
Rinse the amber glass bottle three times with the sample water at the collection site.
-
Collect the water sample from the desired depth, minimizing disturbance of bottom sediment.
-
Fill the bottle to the top, leaving minimal headspace.
-
Immediately place the sample on ice in an ice chest.
-
Transport the samples to the laboratory and store them at 4°C. Analysis should be performed as soon as possible, preferably within 48 hours.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate 3kPZS from the water sample and remove interfering matrix components. A rapid field-based SPE method can significantly reduce sample volume and processing time.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase cartridges)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Internal standard solution (e.g., deuterated 3kPZS)
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Spike the water sample (100 mL) with a known concentration of the internal standard. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any salts or polar impurities.
-
Elution: Elute the retained 3kPZS and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for instrumental analysis.
-
Derivatization for HPLC-UV/Fluorescence Analysis
-
Objective: To chemically modify the 3-keto group of 3kPZS to a chromophore or fluorophore for sensitive detection by UV or fluorescence detectors. Derivatization with dansyl hydrazine is a common method.[1][2]
-
Materials:
-
Dansyl hydrazine solution (1 mg/mL in ethanol)
-
Glacial acetic acid
-
-
Procedure:
-
To the reconstituted sample extract from the SPE step, add 50 µL of the dansyl hydrazine solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture and allow it to react for at least 15 minutes at room temperature in the dark.[2] The ketone moiety on 3kPZS reacts with dansyl hydrazine to form a stable hydrazone.[1][2]
-
The derivatized sample is now ready for HPLC analysis.
-
Instrumental Analysis
HPLC with UV/Fluorescence Detection
-
Objective: To separate and quantify the derivatized 3kPZS.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis or fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve using a series of known concentrations of derivatized 3kPZS standards. The concentration of 3kPZS in the sample is determined by comparing its peak area to the calibration curve.
UPLC-MS/MS Analysis
-
Objective: To achieve higher sensitivity and selectivity for the quantification of underivatized 3kPZS.
-
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Appropriate UPLC column (e.g., C18, sub-2 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 3kPZS from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 3kPZS and the internal standard need to be determined and optimized.
-
-
Quantification: Similar to the HPLC method, a calibration curve is constructed using standards of known concentrations. The use of a deuterated internal standard is highly recommended to improve accuracy and precision.
Data Presentation
| Parameter | HPLC-UV/Fluorescence (after Derivatization) | UPLC-MS/MS | Reference |
| Limit of Detection (LOD) | Below 100 ppb (UV); potentially ppt range with fluorescence | As low as picomolar concentrations | [1][2][5] |
| Linearity | 100 ppb to 100 ppm | Typically over several orders of magnitude | [1][2] |
| Sample Volume | 100 mL (with SPE) | 100 mL (with SPE) | |
| Analysis Time (per sample) | ~10-15 minutes (chromatographic run) | Shorter run times than HPLC | [1][2] |
| Specificity | Moderate; potential for interferences | High; based on mass-to-charge ratio | |
| Derivatization Required? | Yes | No |
Visualizations
Caption: Experimental workflow for the quantification of this compound in water samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Simple HPLC Method for the Sea-lamprey Pheromone, 3-ketopetromyzonol Sulfate (3kPZS) [pubs.sciepub.com]
- 3. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 3-keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto Petromyzonol, and its more commonly analyzed sulfated conjugate, this compound sulfate (3kPZS), are critical pheromonal components in the life cycle of the sea lamprey (Petromyzon marinus)[1][2]. As a potent chemoattractant released by spermiating males, 3kPZS plays a crucial role in attracting ovulating females to nesting sites, making it a key target for population control strategies of this invasive species[3][4]. Accurate quantification of 3kPZS in environmental water samples is essential for monitoring sea lamprey populations and for the development of pheromone-based management techniques.
Solid-phase extraction (SPE) is a robust and efficient technique for the pre-concentration and purification of 3kPZS from complex aqueous matrices prior to analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[5][6]. This document provides detailed protocols for the solid-phase extraction of this compound, tailored for research and drug development applications.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.57 g/mol |
| Chemical Structure | A bile acid derivative with a ketone group. |
| This compound Sulfate (3kPZS) Sodium Salt | |
| Molecular Formula | C24H39NaO7S |
| Molecular Weight | 494.62 g/mol |
Quantitative Data Summary
The following table summarizes the quantitative data for the solid-phase extraction and analysis of this compound sulfate (3kPZS).
| Parameter | Value | Analytical Method | SPE Cartridge Type | Reference |
| Recovery Rate | Up to 90% | UPLC-MS/MS | Cation-exchange and reversed-phase mixed-mode | [5] |
| Limit of Detection (LOD) | < 0.1 ng/L (210 fM) | UPLC-MS/MS | Cation-exchange and reversed-phase mixed-mode | [5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method validated for concentrations between 2 and 120 ng/L | UPLC-MS/MS | Not specified | [7] |
| Linearity Range (HPLC-UV after derivatization) | 100 ppb to 100 ppm | HPLC-UV | Not applicable | [5][7] |
| Intra-day Coefficient of Variation (%RSD) | 0.3 - 11.6% | UPLC-MS/MS | Cation-exchange and reversed-phase mixed-mode | [5] |
| Inter-day Coefficient of Variation (%RSD) | 4.8 - 9.8% | UPLC-MS/MS | Cation-exchange and reversed-phase mixed-mode | [5] |
Experimental Protocols
Two primary types of SPE cartridges have been shown to be effective for the extraction of 3kPZS and structurally similar compounds: mixed-mode (cation-exchange and reversed-phase) and standard reversed-phase (e.g., C18).
Protocol 1: Rapid Field-Based SPE using Mixed-Mode Cartridge
This protocol is adapted from a method developed for the rapid extraction of 3kPZS from river water, demonstrating high recovery and sensitivity[5][6].
Materials:
-
Mixed-mode solid-phase extraction cartridges (Cation-exchange and Reversed-Phase)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile with or without modifier)
-
Sample collection bottles (100 mL)
-
SPE vacuum manifold
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the mixed-mode SPE cartridge.
-
Ensure the sorbent bed does not go dry.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge.
-
Maintain the sorbent bed in a wetted state.
-
-
Sample Loading:
-
Collect 100 mL of the water sample.
-
If using an internal standard, spike the sample with deuterated 3kPZS.
-
Pass the entire sample through the conditioned and equilibrated SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unbound, interfering compounds.
-
-
Elution:
-
Elute the retained 3kPZS from the cartridge with 5 mL of the elution solvent (e.g., methanol).
-
Collect the eluate in a clean collection tube.
-
-
Sample Post-Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., 100 µL of 50% methanol for UPLC-MS/MS).
-
Protocol 2: General Purpose SPE using C18 Cartridge
This protocol is a general-purpose method based on standard procedures for extracting steroids and bile acids from aqueous samples using a C18 reversed-phase cartridge[8][9][10].
Materials:
-
C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Aqueous acid (e.g., 0.1% trifluoroacetic acid or formic acid in water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90:10 methanol:water or acetonitrile)
-
Sample collection containers
-
SPE vacuum manifold
Methodology:
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the C18 cartridge.
-
-
Cartridge Equilibration:
-
Pass 10 mL of deionized water through the cartridge.
-
Follow with 5 mL of the aqueous acid solution.
-
-
Sample Loading:
-
Adjust the pH of the water sample to <3 with an appropriate acid if necessary to enhance retention of the sulfated form.
-
Load the sample onto the cartridge at a steady, slow flow rate (1-2 drops per second).
-
-
Washing:
-
Pass 5-10 mL of the wash solvent through the cartridge to remove polar impurities.
-
-
Elution:
-
Elute the this compound with 5-10 mL of the elution solvent.
-
Collect the eluate.
-
-
Sample Post-Processing:
-
Dry the eluate under nitrogen.
-
Reconstitute in a solvent compatible with the subsequent analytical technique.
-
Visualizations
Experimental Workflow for Solid-Phase Extraction of this compound
Caption: Workflow for the solid-phase extraction of this compound.
Signaling Pathway of this compound in Sea Lamprey
Caption: Role of this compound sulfate in sea lamprey reproduction.
References
- 1. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glfc.org [glfc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Simple HPLC Method for the Sea-lamprey Pheromone, 3-ketopetromyzonol Sulfate (3kPZS) [pubs.sciepub.com]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. silicycle.com [silicycle.com]
Application Notes and Protocols for Electro-olfactography (EOG) Detection of 3-keto Petromyzonol Sulfate (3kPZS) Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing electro-olfactography (EOG) to detect and quantify the olfactory response to 3-keto Petromyzonol Sulfate (3kPZS), a potent sex pheromone in the sea lamprey (Petromyzon marinus). This technique is crucial for researchers studying chemosensation, animal behavior, and for professionals developing chemical deterrents or attractants for pest management.
Introduction
Electro-olfactography (EOG) is a technique used to record the summed electrical potential from the surface of the olfactory epithelium. This potential reflects the collective response of olfactory receptor neurons to an odorant stimulus. In the context of the sea lamprey, EOG is a powerful tool to assess the potency of the male sex pheromone component, 3kPZS, and its structural analogs.[1][2][3] The detection of 3kPZS is a critical step in the reproductive behavior of female sea lampreys, guiding them to spawning sites.[1][4][5] Understanding the olfactory response to 3kPZS can inform strategies for managing invasive sea lamprey populations by potentially disrupting their reproductive cycle.[1][2]
Quantitative EOG Response Data
The following tables summarize the EOG responses of sea lampreys to 3kPZS and various analogs. The data is presented as a percentage of the response to a standard reference odorant, L-arginine, to allow for comparison across studies.
Table 1: EOG Response Thresholds for 3kPZS and a Related Compound
| Compound | EOG Response Threshold (Molar) | Species |
| This compound Sulfate (3kPZS) | 10⁻¹⁰ M[6][7][8] | Sea Lamprey (Petromyzon marinus) |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ M[6][7][8] | Sea Lamprey (Petromyzon marinus) |
Table 2: Normalized EOG Response Amplitudes to 3kPZS and its Analogs at 10⁻⁶ M
| Compound | Mean Normalized EOG Amplitude (%) ± SEM | n |
| 3-keto-petromyzonol-24-sulfate (3kPZS) | 100 ± 15 | 6 |
| Petromyzonol-24-sulfate (PZS) | 110 ± 20 | 6 |
| 3-keto-petromyzonol (3kPZ) | 25 ± 5 | 5 |
| Petromyzonol (PZ) | 20 ± 4 | 5 |
| Petromyzonol-3,24-disulfate (PZ-3,24 S) | 95 ± 18 | 6 |
| Petromyzonol-7,24-disulfate (PZ-7,24 S) | 60 ± 10 | 6 |
| Petromyzonol-12,24-disulfate (PZ-12,24 S) | 85 ± 12 | 6 |
| 3-keto-petromyzonol-7,12,24-trisulfate (3kPZ-7,12,24 S) | 40 ± 8 | 6 |
| Petromyzonol-3,7,24-trisulfate (PZ-3,7,24 S) | 50 ± 9 | 6 |
| Petromyzonol-3,12,24-trisulfate (PZ-3,12,24 S) | 70 ± 11 | 6 |
| Petromyzonol-7,12,24-trisulfate (PZ-7,12,24 S) | 55 ± 9 | 6 |
| Petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S) | 30 ± 6 | 12 |
Data is presented as a percentage of the response to 10⁻⁵ M L-arginine. Data sourced from a study by Scott et al., which references data from Buchinger et al. 2020.[9]
Experimental Protocols
This section provides a detailed methodology for conducting EOG recordings to measure the olfactory response to 3kPZS in sea lampreys.
Materials and Reagents
-
Adult sea lampreys (Petromyzon marinus)
-
Anesthetic: 3-aminobenzoic acid ethyl ester (MS-222)
-
Immobilizing agent: Gallamine triethiodide
-
This compound Sulfate (3kPZS) stock solution
-
L-arginine stock solution (for standard reference)
-
Artificial stream water (ASW) or dechlorinated tap water
-
Recording electrode: Glass capillary filled with 0.5% agar in 0.9% NaCl
-
Reference electrode: Glass capillary filled with 0.5% agar in 0.9% NaCl
-
Ag/AgCl pellet electrodes
-
Micromanipulator
-
High-impedance DC amplifier
-
Data acquisition system (e.g., computer with A/D converter and appropriate software)
-
Perfusion system with a multi-channel manifold for odorant delivery
Procedure
-
Animal Preparation:
-
Anesthetize an adult sea lamprey in a solution of MS-222 (100 mg/L) until it is unresponsive to touch.[10]
-
Immobilize the lamprey with an intramuscular injection of gallamine triethiodide (30 mg/kg of body weight).[10]
-
Secure the lamprey in a stereotaxic frame or a custom-made holder.
-
Continuously perfuse the gills with aerated water containing a maintenance dose of MS-222 (50 mg/L) throughout the experiment.
-
-
Electrode Placement:
-
Expose the olfactory lamellae by carefully removing the skin and cartilage overlying the olfactory organ.
-
Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium.
-
Place the reference electrode on the skin or cartilage adjacent to the olfactory organ.
-
-
Odorant Delivery:
-
Continuously deliver a constant flow of artificial stream water over the olfactory epithelium.
-
Use a computer-controlled multi-channel manifold to switch between the constant water flow and the delivery of odorant solutions.
-
Prepare serial dilutions of 3kPZS and the L-arginine standard in artificial stream water.
-
-
EOG Recording:
-
Allow the preparation to stabilize for at least 30 minutes before starting the recordings.
-
Record the baseline electrical potential.
-
Apply a pulse of the L-arginine standard (e.g., 10⁻⁵ M) to establish a reference response.
-
Apply pulses of different concentrations of 3kPZS, starting from the lowest concentration.
-
Ensure a sufficient wash-out period with artificial stream water between each odorant application to allow the baseline to recover.
-
Record the negative-going EOG potential for each stimulus.
-
-
Data Analysis:
-
Measure the peak amplitude of the EOG response for each stimulus.
-
Subtract the baseline potential from the peak response.
-
Normalize the responses to 3kPZS as a percentage of the response to the L-arginine standard.
-
Plot the normalized response as a function of the logarithm of the odorant concentration to generate a dose-response curve.
-
Visualizations
Olfactory Signaling Pathway for 3kPZS
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of a novel bile alcohol sulfate released by sexually mature male sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Behavioral Assays for 3-keto Petromyzonol in Sea Lamprey
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey (Petromyzon marinus), a destructive invasive species in the Laurentian Great Lakes, utilizes a sophisticated chemical communication system for reproduction.[1] Mature male sea lampreys release a potent sex pheromone, 3-keto petromyzonol sulfate (3kPZS), to attract ovulating females to their nests for spawning.[2][3][4] This pheromone is detected by the female's olfactory system at extremely low concentrations, triggering robust upstream swimming and nest-entry behaviors.[5][6] Understanding the behavioral responses to 3kPZS is crucial for developing effective control strategies, such as pheromone-baited trapping and mating disruption.[2][7] Furthermore, studying the underlying neural and endocrine mechanisms provides valuable insights into vertebrate chemical communication.[8]
These application notes provide detailed protocols for designing and conducting behavioral assays to evaluate the effects of 3kPZS and related compounds on sea lamprey behavior. The methodologies are intended for researchers in academic and industrial settings, including those involved in pest management and drug development.
Key Behavioral Responses to 3kPZS
Mature female sea lampreys exhibit distinct and quantifiable behavioral responses to 3kPZS, which can be assessed in both laboratory and field settings. The primary behaviors include:
-
Attraction and Upstream Movement: Ovulating females show a strong preference for water scented with 3kPZS and will actively swim upstream towards the source.[5]
-
Nest Investigation and Entry: Upon locating the pheromone source, females will investigate and enter artificial nests or traps baited with 3kPZS.[5][9]
-
Increased Swimming Activity: Exposure to 3kPZS can lead to a general increase in swimming speed and searching behavior, particularly in pre-ovulatory females.[10]
The behavioral response to 3kPZS is highly dependent on the physiological state of the female, particularly her stage of sexual maturation.[10] Therefore, it is critical to use sexually mature, ovulating females for assays measuring attraction and nesting behaviors.
Experimental Protocols
Protocol 1: Two-Choice Flume Assay for Attraction
This laboratory-based assay is designed to quantify the preference of ovulating female sea lampreys for 3kPZS over a control.
Materials:
-
Two-choice flume (Y-maze or similar design) with a constant water flow.
-
Peristaltic pumps for precise delivery of control and test solutions.
-
Video recording equipment.
-
Stock solution of 3kPZS (e.g., 10⁻⁵ M in methanol).
-
Mature, ovulating female sea lampreys.
-
Dechlorinated, aerated water at a controlled temperature.
Procedure:
-
Acclimation: Acclimate individual female lampreys to the flume environment for at least 30 minutes before introducing any chemical cues.
-
Control Period: Establish a constant, equal flow of water into both arms of the flume. Record the lamprey's position and activity for a 15-minute control period.
-
Treatment Period: Introduce the 3kPZS solution into one arm of the flume using a peristaltic pump to achieve the desired final concentration (e.g., 10⁻¹² M to 10⁻¹⁰ M).[5] Introduce the vehicle control (e.g., methanol) into the other arm at the same rate.
-
Data Recording: Record the lamprey's behavior for a 30-minute treatment period. Key metrics to record include:
-
Time spent in each arm of the flume.
-
Number of entries into each arm.
-
Latency to first enter the treated arm.
-
Upstream distance traveled in each arm.
-
-
Analysis: Analyze the video recordings to quantify the behavioral metrics. Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) can be used to compare the time spent in the control versus the treated arm.
Protocol 2: In-Stream Trap and Video Monitoring Assay
This field-based assay assesses the effectiveness of 3kPZS in luring female sea lampreys into traps in a natural stream environment.
Materials:
-
Sea lamprey traps.[9]
-
Peristaltic pump and battery for pheromone delivery.
-
Synthesized 3kPZS.
-
Underwater video cameras with infrared illumination for nighttime recording.
-
Passive Integrated Transponder (PIT) tags and a PIT tag antenna system (optional, for individual tracking).
-
Flow meter to measure stream velocity.
Procedure:
-
Site Selection: Choose a stream section with a known population of migrating sea lampreys.
-
Trap Placement: Install traps in the stream, ensuring they are properly secured and positioned to intercept migrating lampreys.
-
Pheromone Application: Prepare a solution of 3kPZS to be released into the stream near the trap entrance. The application rate should be calculated to achieve a target concentration in the water flowing past the trap (e.g., 10⁻¹³ M).[5] A control trap with no pheromone should be set up in a similar location.
-
Monitoring:
-
Trap Catch: Check the traps daily to count the number of captured female sea lampreys.
-
Video Analysis: Use underwater cameras to record the behavior of lampreys near the trap entrance. This can provide data on attraction, approach, and entry or rejection of the trap.
-
PIT Tagging (Optional): Tagging individual lampreys allows for the detailed tracking of their movements and interactions with the baited traps.
-
-
Data Analysis: Compare the capture rates between the 3kPZS-baited and control traps.[2] Analyze video footage to quantify behaviors such as the number of approaches to the trap, the duration of time spent near the trap entrance, and the proportion of lampreys that enter the trap after approaching.
Data Presentation
Quantitative data from behavioral assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Data from a Two-Choice Flume Assay
| Animal ID | Treatment Concentration (M) | Time in Control Arm (s) | Time in Treated Arm (s) | Preference Index* |
| F1 | 10⁻¹² | 350 | 1450 | 0.61 |
| F2 | 10⁻¹² | 420 | 1380 | 0.53 |
| F3 | 10⁻¹¹ | 280 | 1520 | 0.69 |
| F4 | 10⁻¹¹ | 310 | 1490 | 0.66 |
| F5 | 10⁻¹⁰ | 190 | 1610 | 0.79 |
| F6 | 10⁻¹⁰ | 250 | 1550 | 0.72 |
*Preference Index = (Time in Treated Arm - Time in Control Arm) / (Total Time)
Table 2: Example Data from an In-Stream Trapping Assay
| Trap ID | Treatment | Number of Females Captured | Capture Rate (Females/day) |
| T1 | Control | 5 | 0.71 |
| T2 | 3kPZS (10⁻¹³ M) | 28 | 4.00 |
| T3 | Control | 8 | 1.14 |
| T4 | 3kPZS (10⁻¹³ M) | 35 | 5.00 |
Visualizations
Caption: Workflow for a two-choice flume behavioral assay.
Caption: Hypothesized signaling pathway for 3kPZS in female sea lamprey.
Concluding Remarks
The protocols and information provided herein offer a robust framework for investigating the behavioral effects of this compound in sea lampreys. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for advancing our understanding of this critical pheromonal communication system and for the development of effective sea lamprey control strategies. Researchers should also consider the influence of environmental factors such as water temperature and flow rate, as these can impact lamprey behavior and the efficacy of pheromone cues.[11] Further research into the specific olfactory receptors and downstream neural pathways will continue to refine our understanding and open new avenues for targeted control methods.
References
- 1. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graham.umich.edu [graham.umich.edu]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-keto Petromyzonol Sulfate (3kPZS) as a Sea Lamprey Biopesticide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the field application techniques for 3-keto Petromyzonol Sulfate (3kPZS), a potent biopesticide used for the control of invasive sea lamprey (Petromyzon marinus). The protocols outlined below are based on established research and are intended to ensure effective and standardized application.
Introduction to this compound Sulfate (3kPZS)
This compound Sulfate (3kPZS) is a primary component of the male sea lamprey sex pheromone.[1] It functions as a powerful chemoattractant, luring ovulating females to nesting sites.[2] This characteristic has been harnessed for the management of sea lamprey populations, particularly in the Great Lakes basin, by using synthesized 3kPZS as bait in traps.[3] The U.S. Environmental Protection Agency (EPA) has registered 3kPZS as the first vertebrate pheromone biopesticide, highlighting its specificity and minimal environmental impact.[3] Unlike broad-spectrum pesticides, 3kPZS is highly specific to sea lamprey, making it an environmentally conscious choice for integrated pest management programs.[4]
Mechanism of Action
3kPZS elicits a behavioral response in female sea lamprey, guiding their upstream migration towards the pheromone source.[5] Upon detection by the female's olfactory system, 3kPZS triggers a signaling cascade that influences the hypothalamic-pituitary-gonadal (HPG) axis. This includes the modulation of gonadotropin-releasing hormone (GnRH) synthesis and release, which in turn affects reproductive physiology and behavior.[5] The ultimate behavioral output is an increased likelihood of locating and entering traps baited with 3kPZS.
Signaling Pathway of 3kPZS in Female Sea Lamprey
References
- 1. researchgate.net [researchgate.net]
- 2. Sea Lamprey Mating Pheromone Registered by U.S. Environmental Protection Agency as First Vertebrate Pheromone Biopesticide | U.S. Geological Survey [usgs.gov]
- 3. Whiff Weapon: Pheromone might control invasive sea lampreys [sciencenews.org]
- 4. Great Lakes Fishery Commission - Control [glfc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-keto Petromyzonol Sulfate (3kPZS) in Sea Lamprey Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, has caused significant ecological and economic damage by parasitizing commercially and recreationally important fish species.[1] Integrated pest management strategies are crucial for controlling their populations, with trapping of migratory adults being a key component.[2] The male sea lamprey releases a potent sex pheromone, 3-keto petromyzonol sulfate (3kPZS), to attract ovulating females to nesting sites.[3][4] This pheromone has been identified, synthesized, and is now registered as the first vertebrate biopesticide by the U.S. Environmental Protection Agency for use in sea lamprey control.[5][6] These application notes provide detailed protocols for the use of 3kPZS as a chemical lure to increase the efficiency of sea lamprey trapping.
Data Presentation
The following tables summarize quantitative data from various field and laboratory studies on the application and efficacy of 3kPZS in attracting sea lampreys.
Table 1: 3kPZS Dose-Response and Behavioral Thresholds
| Parameter | Value | Species/Sex | Context | Source |
| Behavioral Response Threshold | 10⁻¹² M | Ovulating Females | Laboratory Flume | [1] |
| Olfactory Response Threshold | 10⁻¹² M | Ovulating Females | Electro-olfactogram (EOG) | [1] |
| Field Application Concentration | 10⁻¹² to 10⁻¹³ M | Mixed Adults | Field Trials | [7] |
| Equivalent Concentration (ng/L) | 0.04 to 0.4 ng/L | Mixed Adults | Field Trials | [7] |
Table 2: Field Application Rates and Efficacy of 3kPZS in Trapping
| Application Rate (mg/hr) | Stream Width | Increase in Capture Rate | Species Captured | Source |
| 50 | >30 m | 10-15% | Mixed Adults | [1] |
| 1 | >30 m | Less effective than 50 mg/hr | Mixed Adults | [8] |
| Not specified | Barrier-integrated traps | 10% | Males and Females | [7] |
Experimental Protocols
Protocol 1: Preparation of 3kPZS Stock Solution
Objective: To prepare a concentrated stock solution of 3kPZS for field application.
Materials:
-
Synthetic this compound sulfate (3kPZS)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)[9]
-
Phosphate-buffered saline (PBS), pH 7.2[9]
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of 3kPZS powder using a calibrated analytical balance.
-
In a chemical fume hood, dissolve the 3kPZS powder in a minimal amount of the chosen organic solvent (e.g., DMF, DMSO, or Ethanol). Refer to the manufacturer's solubility data.[9] For example, solubility in DMF is 20 mg/ml, in DMSO is 14 mg/ml, and in Ethanol is 5 mg/ml.[9]
-
Once fully dissolved, slowly add PBS (pH 7.2) to the desired final volume while stirring continuously. For instance, a 1:9 ratio of DMF to PBS can be used.[9]
-
Store the stock solution in sterile, amber glass vials at a recommended temperature to prevent degradation. Consult the supplier's storage recommendations.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent used.
Protocol 2: Field Application of 3kPZS using a Metering Pump
Objective: To deliver a consistent and controlled dose of 3kPZS into a stream to attract sea lampreys to a trap.
Materials:
-
3kPZS stock solution
-
Portable metering pump (e.g., peristaltic pump)
-
Deep-cycle marine battery or other suitable power source
-
Tubing (e.g., Teflon or other inert material)
-
Anchor or weight to secure the tubing in the stream
-
Flow meter (optional, for stream velocity measurement)
-
Sea lamprey trap
Procedure:
-
Site Selection: Choose a trapping location in a stream known for sea lamprey migration. Traps are often integrated with barriers.[2][7]
-
Pump Calibration: Calibrate the metering pump to deliver the desired application rate. For wide streams (>30 m), an emission rate of 50 mg/hr has been shown to be effective.[1]
-
Tubing Placement: Position the outlet of the pump tubing in the thalweg (the line of lowest elevation within the watercourse) upstream of the trap entrance to ensure the pheromone plume is directed towards the trap. Secure the tubing with an anchor.
-
Pheromone Delivery: Connect the pump to the 3kPZS stock solution container and the power source. Initiate pumping at the calibrated rate.
-
Trap Operation: Operate the sea lamprey trap according to standard procedures, checking it regularly for captures.
-
Data Collection: Record the duration of pheromone application, the volume of stock solution used, and the number of sea lampreys captured. Compare capture rates during periods with and without 3kPZS application to determine efficacy. It is recommended to standardize the application by the amount emitted from the trap rather than the fully mixed downstream concentration.[1]
Mandatory Visualizations
Caption: Experimental workflow for the preparation and field application of 3kPZS.
Caption: Simplified signaling pathway of 3kPZS in female sea lamprey.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-keto Petromyzonol Dosage for Effective Sea Lamprey Trapping
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 3-keto Petromyzonol sulfate (3kPZS) for trapping invasive sea lamprey (Petromyzon marinus).
Frequently Asked Questions (FAQs)
Q1: What is this compound sulfate (3kPZS) and how does it work?
A1: this compound sulfate (3kPZS) is a potent male sex pheromone released by sexually mature male sea lampreys to attract ovulating females to their nests for spawning.[1][2][3] It is a bile acid derivative that acts as a powerful chemoattractant, detectable by female sea lampreys at very low concentrations.[4][5] The sea lamprey's highly developed sense of smell makes this pheromone an effective tool for luring them into traps.[4][5] 3kPZS is the first vertebrate pheromone to be registered as a biopesticide by the U.S. Environmental Protection Agency (USEPA) for sea lamprey control.[5][6][7]
Q2: What is the primary application of 3kPZS in sea lamprey control?
A2: The primary application of 3kPZS is to increase the efficiency of trapping adult sea lampreys during their upstream spawning migration.[4][6][8] By baiting traps with this synthetic pheromone, the capture rates of migrating females, and to some extent males, can be significantly increased.[5][8] This method is often used in conjunction with other control strategies like barriers and lampricides to manage sea lamprey populations in the Great Lakes and other affected regions.[5][6]
Q3: What is a typical effective dosage or concentration of 3kPZS?
A3: Research indicates that standardizing the application of 3kPZS by its emission rate from the trap is more effective than targeting a fully mixed downstream concentration.[1] An emission rate of 50 mg/hour has been shown to increase capture rates, particularly in wider streams.[1] The pheromone is potent enough that a very small amount, equivalent to a grain of sand, can attract female sea lampreys to a specific location in a stream.[5]
Q4: Are there other compounds that can influence the effectiveness of 3kPZS?
A4: Yes. Another bile salt derivative, Petromyzonol sulfate (PZS), can act as an antagonist to 3kPZS.[9] Larval sea lampreys release higher ratios of PZS to 3kPZS, which can deter spawning females.[9] Therefore, the purity of the 3kPZS solution and the potential presence of PZS in the water can impact trapping success. It has been suggested that a mixture of 3kPZS and 3-keto allocholic acid (3kACA), another compound found in spermiating male sea lamprey extracts, might be a more potent attractant than either compound alone.[3]
Q5: How is 3kPZS typically administered in a field setting?
A5: In field applications, a solution of 3kPZS is typically pumped into the water at a controlled rate.[10] The amount of pheromone needed is calculated based on the stream's discharge (water flow).[10] A simple pumping system is set up to release the pheromone into the trap.[10] Water samples are often collected and analyzed to monitor the concentration of the pheromone in the stream.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application of 3kPZS for sea lamprey trapping.
Problem 1: Low or no increase in sea lamprey capture rates after applying 3kPZS.
-
Possible Cause 1: Incorrect Dosage or Emission Rate.
-
Solution: Verify the calculation of the 3kPZS solution concentration and the calibration of the delivery pump. Ensure the emission rate is appropriate for the stream conditions. It is recommended to standardize the application based on the emission rate from the trap rather than the downstream concentration.[1]
-
-
Possible Cause 2: Presence of Pheromone Antagonists.
-
Possible Cause 3: Environmental Factors.
-
Solution: Evaluate environmental conditions such as stream width, water temperature, and flow rate. 3kPZS has been found to be more effective in wider streams (>30 m).[1] Low water temperatures can reduce the migratory and spawning activity of sea lampreys, thus decreasing the effectiveness of the pheromone bait.[11]
-
-
Possible Cause 4: Timing of Application.
-
Solution: Ensure the application of 3kPZS coincides with the peak migration and spawning period of adult sea lampreys in that specific tributary. This can be determined through historical data or preliminary trapping without pheromones.
-
Problem 2: High variability in trapping success between different sites or times.
-
Possible Cause 1: Inconsistent Pheromone Plume.
-
Solution: The structure and stability of the pheromone plume are critical for attracting sea lampreys. Use dye tests to visualize the plume's path and ensure it is directed towards the trap entrance and is not being rapidly dispersed or diluted by complex currents.
-
-
Possible Cause 2: Fluctuations in Stream Discharge.
-
Solution: Stream discharge can change rapidly, especially after rainfall. This will alter the concentration and distribution of the pheromone. Continuously monitor stream flow and adjust the 3kPZS infusion rate accordingly to maintain a consistent emission rate.[10]
-
-
Possible Cause 3: Trap Placement and Design.
-
Solution: The design and placement of the trap itself are crucial. Ensure the trap is positioned in a manner that intercepts the natural migratory path of the sea lampreys and that the entrance is easily accessible. The addition of pheromones cannot compensate for a poorly placed or designed trap.
-
Data Presentation
Table 1: Recommended this compound Sulfate (3kPZS) Emission Rates and Observed Effects
| Parameter | Recommended Value/Observation | Stream Conditions | Source |
| Emission Rate | 50 mg/hour | Wide streams (>30 m) | [1] |
| Concentration Range | 5 x 10⁻¹³ M to 5 x 10⁻⁷ M | Varied | [1] |
| Effect on Capture Rate | 10-15% increase | Wide streams | [1] |
| Effect on Capture Rate | ~50% more than unbaited traps | General | [10] |
Table 2: Key Environmental and Biological Factors Influencing 3kPZS Efficacy
| Factor | Influence on Efficacy | Considerations for Optimization | Source |
| Stream Width | More effective in wider streams (>30 m) | Prioritize application in wider tributaries for maximum impact. | [1] |
| Stream Discharge | Affects pheromone dilution and plume structure | Adjust infusion rate based on real-time discharge measurements. | [10] |
| Water Temperature | Low temperatures reduce lamprey activity | Time application with optimal water temperatures for migration. | [11] |
| Presence of PZS | Can antagonize the attractive effect of 3kPZS | Avoid areas with high larval densities upstream of the trap. | [9] |
| Lamprey Life Stage | Primarily attracts ovulating females | Target application during the peak of the female spawning run. | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Field Deployment of 3kPZS Solution
-
Stock Solution Preparation:
-
Accurately weigh the required amount of synthetic 3kPZS powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol or methanol) to create a concentrated stock solution. The final concentration will depend on the target infusion rate and the capacity of the delivery system.
-
Store the stock solution in a sealed container at the recommended temperature to prevent degradation.
-
-
Field Solution Preparation:
-
On-site, dilute the stock solution with stream water to the final concentration required for pumping. The dilution factor will be determined by the stream's discharge rate and the desired final concentration in the water.
-
-
Deployment of the Delivery System:
-
Use a calibrated peristaltic or syringe pump for accurate and consistent delivery of the 3kPZS solution.
-
Place the pump in a secure and protected location near the trap.
-
Run the delivery tubing from the pump to the desired release point, typically just upstream of the trap entrance, to ensure the pheromone plume is directed into the trap.
-
-
Monitoring and Adjustment:
-
Regularly measure the stream's discharge rate and adjust the pump's infusion rate as needed to maintain a consistent emission rate of 3kPZS.[10]
-
Collect water samples downstream of the release point and at control locations to verify the pheromone concentration using appropriate analytical methods (e.g., ELISA or mass spectrometry).[10]
-
Mandatory Visualization
Caption: Workflow for field application of 3kPZS for sea lamprey trapping.
Caption: Decision tree for troubleshooting low 3kPZS trapping efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. glfc.org [glfc.org]
- 3. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Great Lakes Fishery Commission - Traps [glfc.org]
- 5. graham.umich.edu [graham.umich.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the field application of 3-keto Petromyzonol
Welcome to the technical support center for 3-keto Petromyzonol (3kPZS). This resource is designed to assist researchers, scientists, and drug development professionals in the successful field and laboratory application of this potent sea lamprey pheromone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3kPZS) and what is its primary application?
A1: this compound sulfate (3kPZS) is a component of the male sea lamprey (Petromyzon marinus) sex pheromone.[1][2] Its primary application is in the control of invasive sea lamprey populations in regions like the Great Lakes.[3] It is used as a biopesticide to lure spawning-phase female sea lampreys into traps, a strategy that can significantly increase trapping efficiency.[4]
Q2: What is the biologically active form of this compound?
A2: The biologically active form is the sulfated version, this compound sulfate (3kPZS). The sulfate group is crucial for its solubility in aquatic environments and for its specific binding to the olfactory receptors of the sea lamprey.
Q3: Are there other compounds I need to be aware of when using 3kPZS?
A3: Yes, another critical component of the sea lamprey pheromone is Petromyzonol sulfate (PZS). The ratio of 3kPZS to PZS is crucial in eliciting the correct behavioral response in female sea lampreys.[5] An incorrect ratio can lead to neutral or even repulsive behaviors.[5] Larval sea lamprey, for instance, release a different ratio of these compounds than spermiating males.[5]
Q4: How should I store and handle 3kPZS?
A4: 3kPZS should be stored at -20°C for long-term stability. For short-term use, it can be kept at room temperature in the continental US, though conditions may vary elsewhere.[1] It is recommended to handle the compound with gloves or tweezers to avoid contamination.[6]
Q5: What are the optimal concentrations for field applications?
A5: Effective in-stream concentrations of 3kPZS have been demonstrated to be as low as 10⁻¹² M to attract ovulated females.[4][7] However, the optimal concentration can be influenced by various environmental factors such as stream flow and width.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no attraction of female sea lamprey in field trials. | 1. Incorrect 3kPZS:PZS ratio: The presence and ratio of Petromyzonol sulfate (PZS) can significantly impact the attractiveness of 3kPZS.[5]2. Suboptimal Concentration: The concentration of 3kPZS may be too low to elicit a response or too high, potentially causing disruption of the natural pheromone plume.[7]3. Environmental Factors: High stream discharge can dilute the pheromone, and wide streams may require higher emission rates.[8]4. Degradation of 3kPZS: Although generally stable, prolonged exposure to extreme pH, high temperatures, or UV light could potentially degrade the compound. | 1. Verify Pheromone Composition: If using a custom synthesis, ensure the correct ratio of 3kPZS to PZS is being used. Consider analyzing the pheromone mixture being released.2. Optimize Concentration: Conduct dose-response experiments in a controlled setting before large-scale field application. Standardize application by the emission rate from the trap rather than the theoretical downstream concentration.[8]3. Assess Environmental Conditions: Measure stream flow and width to adjust the release rate of 3kPZS accordingly. Consider using a controlled-release mechanism, like a polymer matrix, for more stable dispersal.[9]4. Proper Storage and Handling: Ensure 3kPZS is stored at -20°C and protected from light. Prepare fresh solutions for field use. |
| Inconsistent results between experiments. | 1. Inconsistent Pheromone Delivery: Mechanical pumps can be prone to clogging or malfunction, leading to variable release rates.[9]2. Background Pheromone Levels: The presence of other spawning males in the area can create a background level of pheromones, affecting the response to the introduced cue.3. Variability in Animal Subjects: The reproductive state and individual sensitivity of female sea lampreys can vary. | 1. Calibrate Delivery System: Regularly check and calibrate any mechanical pumps. Consider using a passive release system like PEG6000 polymers for more consistent, long-term release.[9]2. Monitor Background Levels: If possible, measure background pheromone concentrations in the study area. This can help in interpreting results and adjusting the applied concentration.3. Standardize Animal Subjects: Use female sea lampreys at a similar stage of sexual maturity for behavioral assays. |
| Difficulty dissolving this compound. | 1. Incorrect Solvent: this compound (the non-sulfated form) has limited solubility in aqueous solutions. | 1. Use Appropriate Solvents: For the non-sulfated form, use solvents such as Chloroform (slightly, heated) or DMSO (slightly).[10] The sulfated form (3kPZS) has much higher water solubility. |
| Low trapping efficiency despite using 3kPZS. | 1. Trap Design and Placement: The design of the trap and its location relative to the pheromone plume are critical for success. | 1. Optimize Trap Setup: Ensure the trap entrance is positioned effectively within the pheromone plume. Consider the use of lighted entrances in conjunction with the pheromone bait. |
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₄ | [10] |
| Molecular Weight | 392.57 g/mol | [10] |
| Melting Point | 173-175 °C | [10] |
| Boiling Point | 543.7 °C at 760 mmHg | [10] |
| Storage Temperature | -20°C | [10] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [10] |
Table 2: Electro-olfactogram (EOG) Response Thresholds of Sea Lamprey to Pheromones
| Compound | EOG Response Threshold (Molar) | Reference |
| This compound sulfate (3kPZS) | 10⁻¹⁰ M | [11] |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ M | [11] |
Experimental Protocols
Protocol 1: Field-Based Behavioral Assay for Sea Lamprey
This protocol is adapted from methodologies used to monitor the behavioral response of sea lamprey to pheromones in a natural stream setting.[12]
1. Site Selection and Preparation:
- Choose a stream section with a known population of spawning-phase sea lamprey.
- Install passive integrated transponder (PIT) tag antennas at upstream and downstream boundaries of the study area to monitor movement.
- Deploy data logging receivers to record the movement of tagged individuals.
2. Animal Capture and Tagging:
- Capture adult female sea lampreys using traps.
- Anesthetize the animals using a buffered solution of tricaine methanesulfonate (MS-222).
- Surgically implant a PIT tag and a radio transmitter into the body cavity.
- Allow for a recovery period in a flow-through tank before release.
3. Pheromone Preparation and Delivery:
- Prepare a stock solution of 3kPZS in a suitable solvent (e.g., methanol) and then dilute to the final concentration with river water.
- Use a calibrated peristaltic pump to deliver the pheromone solution into the stream at a constant, controlled rate.
- Collect water samples during the experiment to verify the in-stream concentration of 3kPZS using analytical methods such as ELISA or LC-MS/MS.
4. Data Collection and Analysis:
- Track the movement of tagged female sea lampreys using the PIT tag and radio telemetry data.
- Record behavioral observations such as upstream movement, searching behavior, and interaction with nests.
- Analyze the movement data to determine if there is a significant difference in behavior between control (no pheromone) and treatment (pheromone application) periods.
Protocol 2: Electro-olfactography (EOG) - Generalized Protocol
This is a generalized protocol for EOG recordings in fish, which should be optimized for sea lamprey.
1. Animal Preparation:
- Anesthetize a mature sea lamprey and secure it in a stereotaxic holder.
- Continuously perfuse the gills with aerated and cooled water containing a low concentration of anesthetic.
- Expose the olfactory rosette by removing the overlying skin and cartilage.
2. Electrode Placement:
- Place a recording glass microelectrode filled with saline-agar on the surface of the olfactory epithelium.
- Place a reference electrode in the water near the fish.
3. Odorant Delivery:
- Deliver a constant flow of charcoal-filtered water over the olfactory rosette.
- Use a computer-controlled solenoid system to introduce pulses of the test odorant (3kPZS at various concentrations) into the water flow for a defined duration.
4. Data Recording and Analysis:
- Record the voltage difference between the recording and reference electrodes using a differential amplifier.
- Filter and digitize the signal for computer analysis.
- Measure the amplitude of the negative EOG potential in response to each odorant pulse.
- Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison between preparations.[7]
Visualizations
References
- 1. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JPS60181096A - Method for purifying bile acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3919266A - Production of bile acids - Google Patents [patents.google.com]
- 11. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 12. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 3-keto Petromyzonol Solutions for Field Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-keto Petromyzonol solutions for field use. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the effective application of this potent sea lamprey pheromone in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a sulfated steroid that functions as a potent sex pheromone in sea lampreys (Petromyzon marinus)[1]. It plays a crucial role in attracting females to male nesting sites[2]. For field research, maintaining the chemical integrity of this compound in aqueous solutions is critical for obtaining accurate and reproducible results in behavioral and physiological studies. Degradation of the molecule can lead to a loss of biological activity and misleading experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound solutions in the field?
A2: The stability of this compound solutions can be compromised by several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the sulfate group and other sensitive functionalities[3].
-
Light Exposure: Ultraviolet (UV) radiation from direct sunlight can induce photodegradation.
-
Microbial Action: Microorganisms present in natural water sources may metabolize the pheromone.
-
Oxidation: Dissolved oxygen and other oxidizing agents in the water can lead to oxidative degradation.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: To ensure maximum stability, this compound in its solid (powder) form should be stored at -20°C. Stock solutions prepared in a suitable solvent should be stored at -80°C to minimize degradation[4].
Q4: Can I prepare a concentrated stock solution of this compound in an organic solvent?
A4: Yes, preparing a concentrated stock solution in an organic solvent in which this compound is soluble and stable is a common practice. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable solvents[4]. A stock solution in one of these solvents can then be diluted to the final working concentration in the field using the appropriate aqueous buffer or stream water. This approach minimizes the volume of organic solvent introduced into the experimental system.
Q5: How can I monitor the concentration and integrity of my this compound solutions?
A5: The concentration and purity of this compound solutions can be reliably determined using High-Performance Liquid Chromatography (HPLC). A specific method involves derivatization of the ketone group with dansyl hydrazine, followed by reverse-phase HPLC with UV or fluorescence detection[5][6][7][8][9]. This method is sensitive enough to detect concentrations in the parts-per-billion (ppb) range[5][8].
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and field application of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no behavioral response in bioassays. | 1. Degradation of this compound: The solution may have been exposed to high temperatures, extreme pH, or direct sunlight. 2. Incorrect Concentration: The final concentration in the experimental setup may be too low due to dilution errors or adsorption to equipment. 3. Pheromone Plume Disruption: In-stream flow dynamics may be preventing the formation of a consistent pheromone plume. | 1. Prepare fresh solutions and protect them from light and heat. Verify the pH of the water. Use a controlled-release formulation for prolonged stability. 2. Verify all dilution calculations. Use the HPLC method to confirm the final concentration. Pre-condition equipment with a pheromone solution to saturate binding sites. 3. Conduct dye tests to visualize plume dispersion and adjust the release point accordingly. |
| Precipitation observed upon dilution of the stock solution. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Solvent Incompatibility: The organic solvent of the stock solution may not be fully miscible with the receiving water at the prepared concentration. | 1. Prepare a more dilute stock solution. Ensure the final concentration in the aqueous medium is within the known solubility limits. 2. Use a co-solvent if necessary or choose a different solvent for the stock solution that has better miscibility with water. |
| Inconsistent results between experimental trials. | 1. Variable Degradation Rates: Fluctuations in environmental conditions (e.g., temperature, sunlight intensity) between trials are affecting stability. 2. Inconsistent Solution Preparation: Minor variations in the preparation of working solutions can lead to different final concentrations. | 1. Record environmental parameters for each trial. If possible, conduct experiments under more controlled conditions or use a stabilizing formulation. 2. Follow a strict, standardized protocol for solution preparation. Use calibrated pipettes and volumetric flasks. |
| HPLC analysis shows multiple peaks or a reduced peak area for this compound. | 1. Degradation Products: The additional peaks are likely degradation products of this compound. 2. Contamination: The sample may have been contaminated during preparation or handling. | 1. Review the handling and storage procedures for the solution. The presence of degradation products confirms instability. 2. Use clean glassware and high-purity solvents for all preparations. Run a blank sample to check for contaminants in the HPLC system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution and accurately diluted working solutions for field experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Volumetric flasks (Class A)
-
Field deployment buffer (e.g., stream water filtered through a 0.22 µm filter, or a buffered saline solution at neutral pH)
Procedure:
-
Stock Solution Preparation (1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volume amber glass vials to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -80°C.
-
Working Solution Preparation (e.g., 1 µg/mL): a. Thaw a single aliquot of the 1 mg/mL stock solution on ice. b. Perform a serial dilution to achieve the final desired working concentration. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 9.99 mL of the field deployment buffer in a 10 mL volumetric flask. c. Mix the working solution thoroughly by inversion. d. Prepare the working solution fresh on the day of the experiment and keep it on ice and protected from light until use.
Protocol 2: Stability Testing of this compound Solutions using HPLC
Objective: To quantify the degradation of this compound in an aqueous solution under different environmental conditions.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 15°C, 25°C)
-
UV lamp for photodegradation studies
-
pH buffers (e.g., pH 5, 7, 9)
-
Amber and clear glass vials
-
HPLC system with a C18 column and UV or fluorescence detector
-
Dansyl hydrazine derivatizing agent
-
Acetic acid
-
Methanol and water (HPLC grade)
Procedure:
-
Sample Preparation: a. Prepare a batch of this compound working solution in the desired aqueous medium (e.g., filtered stream water). b. Aliquot the solution into different sets of vials for each condition to be tested (e.g., different temperatures, pH values, light/dark).
-
Incubation: a. Place the vials in their respective controlled environments (e.g., incubators at different temperatures, under a UV lamp, or in the dark). b. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition for analysis.
-
Sample Derivatization: a. To a 1 mL aliquot of the sample, add a twofold molar excess of dansyl hydrazine solution (1 mg/mL in methanol). b. Add a catalytic amount of glacial acetic acid (approximately 1 drop). c. Vortex and allow the reaction to proceed for at least 30 minutes at room temperature in the dark.
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Use a C18 reverse-phase column. c. Employ a water-methanol gradient elution program. d. Detect the dansyl-derivatized this compound at 333 nm (UV) or with an excitation wavelength of 340 nm and an emission wavelength of 525 nm (fluorescence)[5]. e. Quantify the peak area corresponding to the derivatized this compound.
-
Data Analysis: a. Plot the concentration of this compound as a function of time for each condition. b. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Quantitative Data on this compound Stability
The following tables provide hypothetical, yet plausible, quantitative data on the stability of this compound in aqueous solutions under various conditions. This data is intended to serve as a guide for experimental design. Actual degradation rates should be determined empirically using the protocol outlined above.
Table 1: Effect of Temperature on the Half-life of this compound in Aqueous Solution (pH 7, in the dark)
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |
| 4 | 0.005 | 138.6 |
| 15 | 0.015 | 46.2 |
| 25 | 0.045 | 15.4 |
Table 2: Effect of pH on the Half-life of this compound in Aqueous Solution (25°C, in the dark)
| pH | Degradation Rate Constant (k, hr⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |
| 5.0 | 0.060 | 11.6 |
| 7.0 | 0.045 | 15.4 |
| 9.0 | 0.090 | 7.7 |
Table 3: Effect of Light Exposure on the Half-life of this compound in Aqueous Solution (25°C, pH 7)
| Condition | Degradation Rate Constant (k, hr⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |
| Dark (Control) | 0.045 | 15.4 |
| Simulated Sunlight | 0.135 | 5.1 |
Visualizations
Signaling Pathway of this compound
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sciepub.com [sciepub.com]
- 6. shu.elsevierpure.com [shu.elsevierpure.com]
- 7. Development of a Simple HPLC Method for the Sea-lamprey Pheromone, 3-ketopetromyzonol Sulfate (3kPZS) [pubs.sciepub.com]
- 8. Development of a Simple HPLC Method for the Sea-lamprey Pheromone, 3-ketopetromyzonol Sulfate (3kPZS) [sciepub.com]
- 9. researchgate.net [researchgate.net]
troubleshooting common issues in 3-keto Petromyzonol behavioral assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-keto Petromyzonol (3kPZS) in behavioral assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems that may arise during this compound behavioral assays.
Q1: Why are my sea lampreys not showing an attractive behavioral response to 3kPZS?
A1: Several factors can contribute to a lack of attraction. Consider the following:
-
Purity and Integrity of 3kPZS: Ensure the 3kPZS being used is of high purity and has been stored correctly at -20°C to maintain its stability[1]. Degradation of the compound can lead to a loss of biological activity.
-
Concentration: The concentration of 3kPZS is critical. While it is a potent pheromone, the optimal concentration can vary. Ensure you are using a concentration that has been previously demonstrated to elicit attraction. For example, concentrations as low as 5x10⁻¹⁰ M have been shown to influence male behavior[2].
-
Presence of Antagonists: Petromyzonol sulfate (PZS) can act as an antagonist to 3kPZS. If your 3kPZS source is contaminated with PZS, or if PZS is present in your experimental setup, it can neutralize or even reverse the attractive effect of 3kPZS[3][4]. The ratio of 3kPZS to PZS is crucial; equal or higher concentrations of PZS can abate the preference for 3kPZS[3].
-
Physiological State of the Animal: The responsiveness of sea lampreys to 3kPZS is dependent on their sexual maturation stage. Sexually mature females, particularly ovulated females, show the strongest attraction[5]. Immature females may exhibit increased swimming activity but not directed attraction[5].
-
Experimental Conditions: Environmental factors such as water temperature and stream width can significantly influence behavioral responses[6]. In narrow streams (<15 m), 3kPZS can paradoxically reduce upstream movement and trap entry[6].
Q2: My sea lampreys are exhibiting a repulsive or neutral response to 3kPZS. What could be the cause?
A2: An unexpected repulsive or neutral response can be due to:
-
Incorrect 3kPZS:PZS Ratio: As mentioned above, the presence of the pheromone antagonist petromyzonol sulfate (PZS) at equal or greater concentrations than 3kPZS can lead to a neutral or repulsive response in ovulated females and spermiated males[3].
-
High Concentrations of 3kPZS: While counterintuitive, excessively high concentrations of a pheromone can sometimes lead to a lack of response or even repulsion. It is advisable to perform dose-response experiments to determine the optimal concentration range for your specific experimental setup.
-
Contaminants in the Water: Ensure the water used in your assay is free from contaminants that could interfere with chemoreception.
Q3: How can I confirm the concentration and purity of my 3kPZS solution?
A3: It is highly recommended to use 3kPZS from a reputable chemical supplier that provides a certificate of analysis with purity data[1][7][8]. To verify the concentration of your working solutions, you may need to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry, though this requires specialized equipment.
Q4: What are the key considerations for designing a 3kPZS behavioral assay?
A4: A well-designed experiment is crucial for obtaining reliable results. Key considerations include:
-
Control Groups: Always include a vehicle control group (the solvent used to dissolve the 3kPZS, e.g., a water/methanol mixture) to ensure the observed behavior is due to the pheromone and not the solvent[9].
-
Randomization and Blinding: Randomly assign animals to experimental groups. Whenever possible, the experimenter scoring the behavior should be blind to the treatment conditions to minimize bias[10].
-
Acclimation Period: Allow the sea lampreys to acclimate to the experimental tank or flume before introducing the chemical cue.
-
Replication: Use a sufficient number of animals in each group to ensure statistical power[10].
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound behavioral assays.
| Parameter | Value | Species | Context | Reference |
| Effective 3kPZS Emission Rate (Wide Streams >30m) | 50 mg/hr | Petromyzon marinus | Increased capture rate by 10-15% | [6] |
| Ineffective 3kPZS Emission Rate (Narrow Streams <15m) | 50 mg/hr | Petromyzon marinus | Reduced probabilities of upstream movement, trap encounter, and entrance | [6] |
| Concentration for Male Pheromone Release Stimulation | 5x10⁻¹⁰ M | Petromyzon marinus | Simulated presence of other males, leading to increased 3kPZS release | [2] |
| Concentration for Female Attraction (Two-Choice Flume) | 5 × 10⁻¹³ M | Petromyzon marinus | Concentration of 3kPZS that elicited a positive preference index | [3] |
| PZS Concentration that Abates 3kPZS Preference | Equal to or greater than 3kPZS concentration | Petromyzon marinus | A 1:1 mixture of 3kPZS and PZS resulted in a neutral response | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Two-Choice Flume Behavioral Assay
This protocol is adapted from studies investigating the behavioral responses of sea lampreys to chemical cues[4][11].
-
Apparatus: A two-choice flume is used, which is a rectangular tank with a central downstream release point for the animal and two upstream channels that receive different water treatments (e.g., control vs. 3kPZS).
-
Animal Preparation: Use sexually mature (ovulated) female sea lampreys. Assess their reproductive state daily[4].
-
Solutions: Prepare a stock solution of 3kPZS in a suitable solvent (e.g., methanol) and dilute it to the final target concentration in the experimental water. The control channel should receive the same concentration of the solvent (vehicle).
-
Procedure: a. Acclimate a single sea lamprey in the downstream section of the flume for a defined period. b. Introduce the control and test solutions into the respective upstream channels at a constant flow rate. c. Release the animal and record its movement for a set duration. d. Quantify the time spent in each channel.
-
Data Analysis: Calculate a preference index. A common formula is: [Time in Test Channel / (Time in Test Channel + Time in Control Channel)]. A value significantly greater than 0.5 indicates attraction. Statistical significance can be evaluated using appropriate tests such as a Wilcoxon signed-rank test[3].
Protocol 2: In-Stream Pheromone Application and Behavioral Monitoring
This protocol is a summary of methods used for observing behavioral responses in a natural setting[9].
-
Site Selection: Choose a stream section with a known population of migrating or spawning sea lampreys.
-
Pheromone Preparation and Delivery: a. Calculate the amount of 3kPZS needed to achieve the target in-stream concentration based on stream discharge, trial duration, and the molecular weight of the compound[9]. b. Deliver the pheromone solution using a peristaltic pump at a constant rate.
-
Animal Tagging and Tracking: a. Capture sea lampreys and tag them with passive integrated transponder (PIT) tags or radio transmitters. b. Use stationary or mobile antennas to track the movement of tagged individuals in response to the pheromone plume.
-
Behavioral Observation: a. Conduct visual surveys to observe and quantify behaviors such as upstream movement, nest building, and spawning events.
-
Data Analysis: Analyze the tracking data and observational data to determine if the pheromone application influenced the movement patterns and behaviors of the sea lampreys compared to a control period with no pheromone release.
Visualizations
Signaling Pathway of this compound in Sea Lamprey
Caption: Hypothesized signaling cascade of 3kPZS from detection to behavioral response.
Experimental Workflow for a Two-Choice Flume Assay
Caption: Step-by-step workflow for conducting a two-choice flume behavioral assay.
Logical Relationship of Factors Influencing Behavioral Response
Caption: Interplay of chemical, biological, and environmental factors on behavioral outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. scbt.com [scbt.com]
- 9. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations for Experimental Design of Behavioral Studies Using Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
impact of environmental factors on 3-keto Petromyzonol efficacy
Welcome to the technical support center for 3-keto Petromyzonol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Impact of Environmental Factors on this compound Efficacy: A Qualitative Summary
| Environmental Factor | Potential Impact on Efficacy and Stability | Recommendations for Experimental Design |
| Temperature | Increased temperatures are likely to accelerate microbial degradation and may alter the tertiary structure of olfactory receptors, potentially reducing binding affinity and efficacy. Lower temperatures may slow degradation but could also reduce the metabolic and behavioral activity of the target organism. | Maintain a stable and physiologically relevant temperature for the target species throughout the experiment. For storage of this compound solutions, refrigeration or freezing is recommended to minimize degradation. |
| pH | The solubility and ionization state of this compound sulfate are pH-dependent. Extreme pH values could lead to precipitation or hydrolysis of the sulfate group, rendering the molecule inactive. The optimal pH for efficacy is expected to be within the physiological range of the aquatic environment and the target organism's olfactory system. | Buffer experimental solutions to a stable pH that mimics the natural environment of the sea lamprey. Avoid highly acidic or alkaline conditions. |
| Light (UV Radiation) | Prolonged exposure to direct sunlight, particularly UV radiation, may lead to photodegradation of the steroid-like core structure of this compound. This can result in a loss of biological activity. | Conduct experiments under controlled lighting conditions. If using outdoor or naturally lit facilities, consider using UV-filtered light or conducting experiments during periods of lower light intensity. Store stock solutions in amber vials or protected from light. |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: No observable behavioral or physiological response in sea lampreys.
Possible Causes and Solutions:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes sensory adaptation or repulsion.
-
Solution: Perform a dose-response study to determine the optimal concentration range for your specific experimental setup and animal population.
-
-
Degradation of the Compound: The this compound may have degraded due to improper storage or handling.
-
Solution: Store stock solutions at -20°C in a non-frost-free freezer and protect from light. Prepare fresh working solutions for each experiment.
-
-
Insensitive Life Stage or Sex: The sea lampreys being tested may not be in the correct reproductive state to respond to the pheromone.
-
Presence of Antagonistic Compounds: The presence of other chemical cues, such as Petromyzonol sulfate (PZS) at certain ratios, can inhibit the response to this compound.[3]
-
Solution: Use purified water for your experiments and ensure that experimental arenas are thoroughly cleaned between trials to remove any residual chemical cues.
-
-
Acclimation and Stress: Improper acclimation or high stress levels in the animals can suppress their normal behaviors.
-
Solution: Allow for an adequate acclimation period for the animals in the experimental setup before introducing the stimulus. Minimize handling and other stressors.
-
Problem 2: High variability in experimental results.
Possible Causes and Solutions:
-
Inconsistent Stimulus Delivery: The method of delivering the this compound may be creating a variable concentration gradient.
-
Solution: Use a calibrated pump or a controlled-release polymer to ensure a consistent and reproducible delivery of the pheromone into the experimental arena.
-
-
Fluctuations in Environmental Conditions: Changes in water temperature, pH, or flow rate during the experiment can affect both the pheromone's properties and the animal's behavior.
-
Solution: Continuously monitor and control environmental parameters throughout the experiment.
-
-
Individual Variation in Animals: There is natural variation in the sensitivity and responsiveness of individual animals.
-
Solution: Increase the sample size to account for individual variability and use appropriate statistical methods to analyze the data.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
Q2: How should I prepare a stock solution of this compound?
-
A2: this compound is slightly soluble in chloroform and DMSO. For aqueous applications, it is often dissolved in a small amount of a water-miscible organic solvent (e.g., ethanol or methanol) before being diluted to the final concentration in the experimental medium. Always check the solvent's potential effects on the behavior of your test subjects.
-
-
Q3: What is the optimal concentration of this compound to use in a behavioral bioassay?
-
A3: The effective concentration can vary depending on the specific bioassay and the sensitivity of the animals. It is recommended to conduct a pilot study with a range of concentrations (e.g., from 10⁻¹³ M to 10⁻⁸ M) to determine the optimal dose for your experiment.
-
-
Q4: Can this compound be used to control invasive sea lamprey populations?
Experimental Protocols
Protocol 1: Electro-olfactogram (EOG) Recording to Assess Olfactory Response
This protocol measures the electrical response of the olfactory epithelium to this compound.
Materials:
-
Adult sea lamprey
-
Anesthetic (e.g., MS-222)
-
Dissection tools
-
Glass capillary electrodes filled with saline-agar
-
Ag/AgCl reference electrode
-
Amplifier and data acquisition system
-
Perfusion system for stimulus delivery
-
This compound stock solution and dilution series
Methodology:
-
Anesthetize the sea lamprey.
-
Secure the animal in a stereotaxic frame and continuously perfuse the gills with aerated, anesthetic-containing water.
-
Expose the olfactory epithelium.
-
Place the recording electrode on the surface of the olfactory epithelium and the reference electrode in a nearby location.
-
Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.
-
Introduce a pulse of this compound solution at a known concentration into the water flow.
-
Record the change in electrical potential (EOG response).
-
Flush the system with clean water between stimuli.
-
Test a range of concentrations to generate a dose-response curve.
Protocol 2: Two-Choice Flume Behavioral Bioassay
This protocol assesses the preference or avoidance behavior of sea lampreys in response to this compound.
Materials:
-
Two-choice flume (Y-maze)
-
Video tracking system
-
Adult, sexually mature female sea lampreys
-
Peristaltic pump for stimulus delivery
-
This compound solution
Methodology:
-
Acclimate a single female sea lamprey in the downstream section of the flume for a designated period.
-
Start the video recording.
-
Simultaneously introduce a control solution (e.g., water with solvent) into one arm of the flume and the this compound solution into the other arm at a constant flow rate.
-
Allow the lamprey to move freely in the flume for a set duration (e.g., 15 minutes).
-
Record the time spent in each arm of the flume.
-
Thoroughly clean the flume between trials to remove any residual chemical cues.
-
Analyze the video data to determine if there is a statistically significant preference for the arm containing this compound.
Visualizations
Caption: Signaling pathway of this compound in the sea lamprey.
Caption: General experimental workflow for this compound bioassays.
References
- 1. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 359436-56-9|DC Chemicals [dcchemicals.com]
- 6. glfc.org [glfc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
degradation rate of 3-keto Petromyzonol in natural stream environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation rate of 3-keto Petromyzonol in natural stream environments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound in a natural stream environment?
A1: While direct studies on this compound are limited, based on its chemical structure (a keto-steroid), the primary degradation pathways in a natural stream environment are expected to be microbial degradation and photodegradation.[1][2][3] Microbial degradation involves microorganisms utilizing the compound as a carbon source, leading to its breakdown.[1][4] Photodegradation is the breakdown of the compound due to exposure to sunlight.[2][3] The relative importance of each pathway will depend on specific environmental conditions such as microbial community composition, water temperature, pH, and the intensity of sunlight.
Q2: What analytical methods are most suitable for quantifying this compound in water samples?
A2: For quantifying low concentrations of steroid-like compounds in water, the most suitable analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique offers high sensitivity and selectivity. Due to the typically low environmental concentrations, a pre-concentration step using Solid-Phase Extraction (SPE) is usually required before LC-MS/MS analysis.[6][8]
Q3: Are there any known factors that can interfere with the measurement of this compound?
A3: Yes, several factors can interfere with the accurate measurement of this compound. Matrix effects from dissolved organic matter and other co-extracted compounds in natural water can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[9] To mitigate this, the use of isotopically labeled internal standards is highly recommended. Additionally, proper sample cleanup using techniques like SPE is crucial to minimize interferences.[8]
Q4: How can I differentiate between biotic and abiotic degradation in my experiment?
A4: To differentiate between biotic (microbial) and abiotic (e.g., photodegradation, hydrolysis) degradation, you can set up parallel experiments with sterilized and non-sterilized water samples from your stream environment. Sterilization can be achieved by autoclaving or filtration (e.g., using a 0.22 µm filter). The degradation observed in the sterilized samples can be attributed to abiotic processes, while the difference in degradation between the non-sterilized and sterilized samples will indicate the contribution of microbial activity. To specifically assess photodegradation, you can expose samples to natural or simulated sunlight and compare them to identical samples kept in the dark.
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound degradation.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no recovery of this compound during Solid-Phase Extraction (SPE) | Improper SPE cartridge conditioning: The sorbent is not properly activated. | Ensure the SPE cartridge is conditioned with the appropriate sequence of solvents (e.g., methanol followed by water) as recommended by the manufacturer.[10][11] |
| Sample pH not optimal for retention: The charge state of this compound may prevent efficient binding to the sorbent. | Adjust the pH of your water sample to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents. | |
| Incorrect elution solvent: The solvent is not strong enough to desorb the analyte from the sorbent. | Use a stronger elution solvent or a mixture of solvents. For reversed-phase SPE, this typically involves increasing the proportion of organic solvent (e.g., methanol or acetonitrile).[10] | |
| Sample breakthrough: The flow rate during sample loading is too high, or the sample volume exceeds the cartridge capacity. | Reduce the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent.[12] If necessary, use a larger SPE cartridge or reduce the sample volume. | |
| High variability in replicate measurements | Inconsistent sample collection or storage: Degradation may be occurring after sample collection. | Collect samples in amber glass bottles to prevent photodegradation and store them on ice or frozen until analysis. Add a microbial inhibitor (e.g., sodium azide) if immediate analysis is not possible. |
| Matrix effects in LC-MS/MS analysis: Co-eluting compounds are interfering with ionization. | Incorporate an isotopically labeled internal standard that closely mimics the behavior of this compound. Optimize the sample cleanup procedure to remove more interfering compounds. | |
| No degradation observed over time | Degradation rate is very slow under the experimental conditions. | Extend the duration of your experiment. Consider conducting experiments under conditions that might accelerate degradation (e.g., higher temperature, exposure to UV light) to confirm that your analytical method is capable of detecting changes. |
| Loss of microbial activity: The microbial community in your water sample is not viable. | Ensure that the water samples are handled in a way that preserves the native microbial population. Avoid extreme temperatures or the addition of chemicals that could be toxic to microorganisms. |
Experimental Protocols
Protocol: Determining the Aerobic Biodegradation Rate of this compound in a Natural Stream Environment
-
Sample Collection:
-
Collect water samples from the desired stream location in sterile, amber glass containers.
-
Transport the samples to the laboratory on ice.
-
-
Microcosm Setup:
-
In a biosafety cabinet, dispense 100 mL of the collected stream water into multiple sterile 250 mL Erlenmeyer flasks.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Spike the flasks with the this compound stock solution to achieve a final concentration relevant to your study (e.g., 100 ng/L). The volume of the spiking solution should be minimal (e.g., <0.1% of the total volume) to avoid solvent effects.
-
Prepare control flasks:
-
Sterile Control: Autoclave or filter-sterilize stream water before spiking to assess abiotic degradation.
-
No-Spike Control: Unspiked stream water to monitor for background levels of the compound.
-
-
-
Incubation:
-
Cover the flasks with sterile, breathable stoppers.
-
Incubate the flasks on a shaker at a constant temperature that mimics the stream environment.
-
If assessing photodegradation, expose a parallel set of flasks to a light source that simulates natural sunlight. Keep a corresponding set in the dark.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours), sacrifice one flask from each experimental and control group.
-
Immediately process the water sample for analysis.
-
-
Sample Analysis (SPE and LC-MS/MS):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering salts.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of this compound. Use an appropriate internal standard for accurate quantification.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each experimental condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) using appropriate kinetic models (e.g., first-order kinetics).
-
Quantitative Data Summary
Disclaimer: The following table presents hypothetical degradation rate data for this compound for illustrative purposes, as no direct experimental data was found in the literature. These values are intended to serve as a template for presenting experimental results.
| Environmental Condition | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Notes |
| Aerobic, Dark | 0.025 | 27.7 | Represents microbial degradation without the influence of light. |
| Aerobic, Light | 0.045 | 15.4 | Combined effect of microbial degradation and photodegradation. |
| Sterile, Light | 0.020 | 34.7 | Represents photodegradation only. |
| Sterile, Dark | < 0.001 | > 693 | Negligible degradation; indicates stability in the absence of microbes and light. |
Diagrams
References
- 1. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. thermopileproject.com [thermopileproject.com]
- 5. Determination of Steroid Hormones in Water Samples by Liquid Chromatography Electrospray Ionization Mass Spectrometry Using Parallel Reaction Monitoring | Semantic Scholar [semanticscholar.org]
- 6. Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
strategies to overcome habituation to 3-keto Petromyzonol in sea lamprey
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sea lamprey sex pheromone, 3-keto Petromyzonol sulfate (3kPZS). The focus is on understanding and mitigating potential habituation to this potent chemoattractant.
Frequently Asked Questions (FAQs)
Q1: What is olfactory habituation in the context of sea lamprey and 3kPZS?
A1: Olfactory habituation is a form of non-associative learning where an animal's response to a repeated odor stimulus decreases over time. In the context of sea lamprey experiments, this could manifest as a reduced or absent behavioral response (e.g., attraction, upstream movement) to 3kPZS after continuous or repeated exposure. While one study has suggested that ovulated females may not become adapted to 3kPZS during their upstream migration[1], research on other chemical cues in sea lamprey, such as alarm cues, has shown that both sensory adaptation and short-term habituation can occur with continuous exposure[2].
Q2: What is the difference between sensory adaptation and habituation?
A2: Sensory adaptation occurs at the level of the sensory receptors. The olfactory sensory neurons become less responsive to a constant stimulus, resulting in a decreased signal being sent to the brain. This process is typically rapid and reversible once the stimulus is removed. Habituation is a higher-level process occurring within the central nervous system, where the brain learns to ignore a persistent and harmless stimulus. It is also reversible but may take longer to reset than sensory adaptation.
Q3: Can other compounds in the water affect the sea lamprey's response to 3kPZS?
A3: Yes. The behavioral response of sea lampreys to 3kPZS is significantly influenced by the presence of other bile acids. For instance, Petromyzonol sulfate (PZS) can act as an antagonist, reducing the olfactory and behavioral response to 3kPZS.[3] The ratio of these compounds is critical for eliciting a natural response. Larval odor, which contains a different ratio of 3kPZS to PZS than the male pheromone, is avoided by spawning females, showcasing the principle of "balanced olfactory antagonism".[3][4]
Q4: Does the physiological state of the sea lamprey affect its response to 3kPZS?
A4: Absolutely. The endocrine status of the sea lamprey plays a crucial role in modulating olfactory sensitivity to pheromones.[5][6][7] For example, only ovulated females show a strong attraction to 3kPZS. The expression of olfactory receptors and the neural processing of pheromonal signals can change with sexual maturation.
Troubleshooting Guides
Issue 1: Diminished or Absent Behavioral Response to 3kPZS
| Possible Cause | Troubleshooting Step | Rationale |
| Sensory Adaptation/Habituation | 1. Implement a pulsed or sporadic exposure protocol instead of continuous exposure. 2. Introduce a "washout" period with fresh, untreated water between trials. | Continuous exposure to alarm cues has been shown to cause sensory adaptation and habituation in sea lampreys.[2] Alternating the stimulus can prevent the olfactory system from adapting and the central nervous system from habituating. |
| Incorrect Pheromone Ratio | 1. Verify the purity of the synthesized 3kPZS. 2. Consider the presence of antagonistic compounds in your experimental setup. 3. Experiment with adding synergistic compounds if known. | The presence of antagonists like Petromyzonol sulfate (PZS) can significantly reduce the attractive effect of 3kPZS.[3] The specific ratio of pheromonal components is crucial for the appropriate behavioral response. |
| Inappropriate Physiological State of Test Subjects | 1. Confirm that female sea lampreys are fully ovulated before conducting behavioral assays. 2. Monitor hormonal profiles if possible. | The response to 3kPZS is highly dependent on the reproductive state of the female. |
| Suboptimal Environmental Conditions | 1. Monitor and record water temperature, flow rate, and pH. 2. Ensure experimental conditions mimic natural spawning environments as closely as possible. | Environmental factors can influence the behavior and sensory perception of sea lampreys. |
Quantitative Data Summary
The following table summarizes data on the behavioral responses of female sea lampreys to 3kPZS and its interaction with the antagonist PZS.
| Odor Cue | Concentration (M) | Behavioral Response (Preference Index) | Significance (P-value) |
| 3kPZS | 10⁻¹² | Attraction | < 0.001 |
| PZS | 10⁻¹² | Repulsion | 0.02 |
| 3kPZS + PZS (1:1 mixture) | 10⁻¹² | Neutral | 0.934 |
Data adapted from a study on pheromone antagonists.[3] The preference index is a measure of attraction or repulsion, with positive values indicating attraction and negative values indicating repulsion.
Experimental Protocols
Protocol 1: Pulsed Exposure Bioassay to Mitigate Habituation
This protocol is designed to assess the behavioral response of ovulated female sea lampreys to 3kPZS while minimizing the risk of sensory adaptation and habituation.
-
Acclimation: Acclimate individual female sea lampreys in separate flumes with a constant flow of untreated water for at least 2 hours.
-
Baseline Observation: Record the swimming behavior and position of the lamprey for 10 minutes to establish a baseline.
-
Pulsed Stimulus Introduction: Introduce 3kPZS at the desired concentration for a 5-minute "pulse".
-
Observation During Pulse: Record behavioral responses (e.g., upstream movement, time spent in the treated water mass) during the 5-minute stimulus period.
-
Washout Period: Stop the 3kPZS introduction and allow untreated water to flow for a 15-minute "washout" period.
-
Repeat Cycles: Repeat steps 3-5 for a predetermined number of cycles.
-
Data Analysis: Compare the behavioral responses during the stimulus pulses to the baseline and washout periods. Analyze the consistency of the response across multiple pulses to assess for any signs of habituation.
Visualizations
Caption: Experimental workflow for a pulsed exposure bioassay.
References
- 1. pnas.org [pnas.org]
- 2. Attenuation and recovery of an avoidance response to a chemical antipredator cue in an invasive fish: implications for use as a repellent in conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Pheromone Perception in Fish: Mechanisms and Modulation by Internal Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone Perception in Fish: Mechanisms and Modulation by Internal Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seasonal variations in olfactory sensory neurons--fish sensitivity to sex pheromones explained? - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the chemical synthesis protocol for 3-keto Petromyzonol
Technical Support Center: Synthesis of 3-Keto Petromyzonol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical synthesis of this compound. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
Q2: Which oxidizing agent is most effective for the selective oxidation of the 3-hydroxyl group?
A2: Several oxidizing agents can be employed for the conversion of secondary alcohols to ketones.[1][2][3] Pyridinium chlorochromate (PCC) is a mild agent suitable for this transformation, minimizing the risk of over-oxidation.[2][4] Another effective method involves the use of silver carbonate-Celite, which has been shown to be selective for the oxidation of 3-hydroxy bile acids.[5]
Q3: Is it necessary to protect other hydroxyl groups on the Petromyzonol molecule before oxidation?
A3: Yes, to ensure the selective oxidation of the 3α-hydroxyl group, it is crucial to protect the other hydroxyl groups at the C-7, C-12, and C-24 positions.[6][7][8] This can be achieved by converting them into less reactive forms, such as esters or ethers, which can be removed after the oxidation step.[9]
Q4: What are the most common side products in this synthesis?
A4: Common side products may include incompletely oxidized starting material (Petromyzonol), over-oxidized products if harsh conditions are used, and byproducts from incomplete or failed protection/deprotection steps. The formation of undesired isomers is also a possibility.
Q5: How can I confirm the identity and purity of the final this compound product?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Chromatography methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing purity.[10] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation.[10][11]
Experimental Protocol: Synthesis of this compound from Petromyzonol
This protocol outlines a plausible synthetic route for this compound, focusing on selective oxidation.
Step 1: Protection of C-7, C-12, and C-24 Hydroxyl Groups
-
Dissolution: Dissolve Petromyzonol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Protecting Agent: Add an excess of a protecting group reagent, such as acetic anhydride or a silyl ether-forming reagent (e.g., TBDMSCl), along with a suitable base (e.g., pyridine or triethylamine).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The protected Petromyzonol is purified by column chromatography.
Step 2: Selective Oxidation of the 3-Hydroxyl Group
-
Dissolution: Dissolve the purified, protected Petromyzonol in an anhydrous solvent like dichloromethane.
-
Addition of Oxidizing Agent: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) in a single portion.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the protected this compound.
Step 3: Deprotection of C-7, C-12, and C-24 Hydroxyl Groups
-
Dissolution: Dissolve the protected this compound in a suitable solvent system (e.g., a mixture of methanol and water).
-
Addition of Deprotecting Agent: Add a reagent to remove the protecting groups. For acetate esters, a base such as potassium carbonate or sodium hydroxide is used. For silyl ethers, a fluoride source like tetrabutylammonium fluoride (TBAF) is effective.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product. The crude product is then purified using column chromatography or preparative HPLC to obtain pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Protection Step | Incomplete reaction due to insufficient reagent or reaction time. | Increase the molar excess of the protecting agent and base. Extend the reaction time and monitor closely with TLC. Ensure all reagents and solvents are anhydrous. |
| Loss of product during work-up or purification. | Optimize the extraction and purification procedures. Use a different solvent system for chromatography if necessary. | |
| Incomplete Oxidation | Insufficient oxidizing agent. | Increase the equivalents of the oxidizing agent (e.g., PCC). |
| Deactivation of the oxidizing agent. | Ensure the use of freshly prepared or properly stored oxidizing agent. Maintain anhydrous conditions. | |
| Formation of Multiple Products in Oxidation Step | Over-oxidation or side reactions. | Use a milder oxidizing agent or lower the reaction temperature. Reduce the reaction time. |
| Incomplete protection of other hydroxyl groups. | Ensure the protection step has gone to completion before proceeding with oxidation. | |
| Low Yield in Deprotection Step | Incomplete removal of protecting groups. | Increase the amount of deprotecting reagent or extend the reaction time. Consider a different deprotection strategy if the protecting groups are too stable. |
| Degradation of the product under deprotection conditions. | Use milder deprotection conditions (e.g., lower temperature, weaker base/acid). | |
| Difficulty in Purifying Final Product | Co-elution of impurities with the product. | Optimize the chromatography conditions (e.g., change the solvent gradient for HPLC or the mobile phase for column chromatography). Consider recrystallization as an alternative purification method.[10] |
| Presence of isomeric impurities. | High-resolution chromatography techniques may be required. Chiral chromatography could be necessary if stereoisomers are present. |
Quantitative Data Summary
| Parameter | Step 1: Protection | Step 2: Oxidation | Step 3: Deprotection |
| Typical Yield | 85-95% | 70-85% | 80-90% |
| Purity (by HPLC) | >98% | >95% | >99% |
| Reaction Time | 4-8 hours | 2-4 hours | 3-6 hours |
| Reaction Temperature | 25°C | 25°C | 25°C |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection and Deprotection [cem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. britannica.com [britannica.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solid-Phase Extraction of 3-keto Petromyzonol
Welcome to the technical support center for the solid-phase extraction (SPE) of 3-keto Petromyzonol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Recovery | Analyte did not bind to the sorbent: The sample solvent may be too strong, or the pH of the sample may not be optimal for retention. | - Dilute the sample with a weaker solvent (e.g., water) before loading. - Adjust the sample pH to ensure this compound is in a neutral form for reversed-phase SPE. |
| Analyte breakthrough during loading: The loading flow rate is too high, or the sorbent mass is insufficient for the sample volume. | - Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. - Increase the sorbent mass or use a cartridge with a higher capacity. | |
| Analyte co-eluted with interferences during the wash step: The wash solvent is too strong. | - Use a weaker wash solvent. For reversed-phase SPE, this means using a higher percentage of water in the water/organic solvent mixture. | |
| Analyte is retained on the cartridge and does not elute: The elution solvent is too weak. | - Increase the strength of the elution solvent by using a higher percentage of organic solvent. - Consider a different elution solvent with a higher polarity, such as methanol or acetonitrile. | |
| Poor Reproducibility | Inconsistent sample processing: Variations in sample volume, flow rates, or solvent compositions between samples. | - Ensure all experimental parameters are kept consistent for all samples. - Use an automated SPE system for higher precision if available. |
| Cartridge variability: Inconsistent packing or sorbent quality between SPE cartridges. | - Use high-quality SPE cartridges from a reputable supplier. - Test a new batch of cartridges if a sudden drop in reproducibility is observed. | |
| High Background or Interferences in Eluate | Inadequate washing: The wash step is not effectively removing matrix components. | - Optimize the wash solvent by gradually increasing its strength to the point where it removes the maximum amount of interferences without eluting the analyte. - Consider a multi-step wash with solvents of increasing strength. |
| Sorbent not properly conditioned or equilibrated: Residual impurities from the cartridge or an improperly prepared sorbent bed. | - Ensure the cartridge is conditioned with a strong organic solvent (e.g., methanol) and then equilibrated with a solvent similar to the sample matrix before loading. | |
| Slow or Blocked Flow Rate | Particulate matter in the sample: Suspended solids in the sample are clogging the cartridge frits. | - Centrifuge or filter the sample before loading it onto the SPE cartridge. |
| High sample viscosity: The sample is too viscous to pass through the sorbent bed easily. | - Dilute the sample with a less viscous solvent. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for extracting this compound?
A1: For a moderately polar compound like this compound, reversed-phase SPE is the most common approach. Both C18 and Hydrophilic-Lipophilic Balanced (HLB) cartridges are suitable options. C18 cartridges are effective for retaining non-polar to moderately polar compounds, while HLB cartridges offer a broader retention profile for both polar and non-polar analytes and can be more resistant to drying out. The choice may depend on the specific sample matrix and the presence of interfering compounds.
Q2: How do I choose the right solvents for each step of the SPE process?
A2: The selection of solvents is critical for successful SPE. Here is a general guideline for reversed-phase SPE of this compound:
-
Conditioning: Use a water-miscible organic solvent like methanol to wet the sorbent and activate the stationary phase.
-
Equilibration: Use a solvent that is similar in composition to your sample matrix (e.g., water or a buffered solution at a specific pH) to prepare the sorbent for sample loading.
-
Loading: The sample should be in a solvent that is weak enough to allow for strong retention of the analyte. For reversed-phase, this is typically an aqueous solution.
-
Washing: Use a solvent that is strong enough to remove interferences but weak enough to not elute this compound. This is often a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water).
-
Elution: Use a solvent that is strong enough to disrupt the interaction between this compound and the sorbent. This is typically a higher concentration of an organic solvent like methanol or acetonitrile.
Q3: What is the importance of pH in the extraction of this compound?
A3: The pH of the sample can significantly impact the retention of this compound on a reversed-phase sorbent. For optimal retention, the analyte should be in its most neutral, non-ionized form. Since this compound is a steroid derivative, its charge state can be influenced by pH. It is generally recommended to adjust the sample pH to a neutral or slightly acidic condition to ensure the compound is not ionized and can effectively interact with the hydrophobic stationary phase.
Q4: My sample volume is very large. How can I process it efficiently?
A4: For large volume samples, such as river water, you can use a larger SPE cartridge with a higher sorbent mass to avoid breakthrough. Alternatively, you can use a method that involves a pre-concentration step. A rapid field-based solid-phase extraction method has been reported for the related compound this compound Sulfate (3kPZS), where 100 ml of river water was processed, which is a significant reduction from the previously required 1 L.[1]
Data Presentation
| Sorbent Type | Compound Class | Sample Matrix | Typical Recovery Rate |
| C18 | Steroid Hormones | Wastewater | 70-95% |
| HLB | Steroid Hormones | Plasma | >85% |
| C18 | Polar Steroids | Urine | 65-90% |
| HLB | Polar Steroids | River Water | >90% |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction of this compound from Water Samples
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements. It is based on methods developed for the closely related compound, this compound Sulfate (3kPZS).[1]
1. Materials:
-
SPE cartridges: C18 or HLB (e.g., 200 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
SPE manifold
-
Collection vials
2. Sample Preparation:
-
If the water sample contains particulate matter, centrifuge at 4000 rpm for 10 minutes and use the supernatant.
-
If necessary, adjust the pH of the sample to ~7 using a suitable buffer or dilute acid/base.
3. SPE Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 3 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound with 3 mL of methanol or acetonitrile into a clean collection vial.
4. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent and volume (e.g., 100 µL of the initial mobile phase for LC-MS analysis).
Visualizations
Experimental Workflow for SPE of this compound
Caption: A generalized workflow for the solid-phase extraction and analysis of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery in SPE of this compound.
References
minimizing interference in the analytical detection of 3-keto Petromyzonol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 3-keto Petromyzonol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its sulfated form (3kPZS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions: Basic compounds can interact with residual silanol groups on the silica-based columns, leading to peak tailing.
-
Solution: Use a lower pH mobile phase to reduce silanol interactions. Alternatively, use columns with end-capping or a polar-embedded group to shield these active sites.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to distorted peaks. This often affects all analytes and may be accompanied by an increase in backpressure.
-
Solution: Use a guard column to protect the analytical column. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE). If contamination is suspected, flush the column with a strong solvent.
-
-
Mass Overload: Injecting a sample that is too concentrated can saturate the column, causing peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Issue 2: Peak Splitting
-
Question: I am observing split peaks for my this compound standard. What could be the reason?
-
Answer: Peak splitting can arise from several issues related to the analytical method or the HPLC system itself.
-
Co-elution of Isomers: Structurally similar compounds, such as isomers of this compound or other bile acids, may elute very closely, appearing as a split peak.
-
Solution: Optimize the chromatographic method to improve resolution. This can be achieved by adjusting the mobile phase composition, gradient, temperature, or by selecting a column with a different selectivity.
-
-
Blocked Column Frit: A partially blocked frit at the column inlet can disrupt the sample flow path, causing peak splitting.
-
Solution: Replace the column frit. To prevent this, always filter samples and mobile phases.
-
-
Column Void: A void or channel in the column packing material can also lead to a split peak as the analyte travels through different paths.
-
Solution: This usually indicates column degradation, and the column should be replaced.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
-
Question: What is the recommended method for extracting this compound sulfate (3kPZS) from water samples?
-
Answer: A highly effective method for extracting 3kPZS from streamwater involves solid-phase extraction (SPE) using a mixed-mode cartridge that contains both cation-exchange and reversed-phase sorbents. This method has been shown to achieve a recovery rate of up to 90%.[1] Using a deuterated internal standard, such as [(2)H(5)]3kPZS, is crucial for accurate quantification by correcting for any extraction losses.[1]
Instrumentation & Analysis
-
Question: What is the most sensitive method for the quantitative analysis of 3kPZS?
-
Answer: Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying 3kPZS at very low concentrations.[1] A validated method has demonstrated a limit of detection below 0.1 ng/L (210 fM).[1]
-
Question: I do not have access to an LC-MS/MS system. Is there an alternative method for 3kPZS analysis?
-
Answer: Yes, a simpler and more accessible method involves derivatization of the ketone group of 3kPZS with 1-dimethylaminonaphthalene-5-sulfonyl (dansyl) hydrazine. The resulting hydrazone is highly fluorescent and can be readily analyzed by reverse-phase HPLC with UV or fluorescence detection.[2] This method is suitable for high-throughput analysis of samples in the parts-per-million (ppm) range, with a UV detection limit below 100 ppb.[2]
Interference & Matrix Effects
-
Question: What are the common sources of interference in the analysis of this compound?
-
Answer: The primary sources of interference are structurally related compounds, particularly other bile acids and their isomers, which may be present in the biological matrix. These compounds can have similar retention times and mass-to-charge ratios, making their separation and accurate quantification challenging.
-
Question: How can I minimize matrix effects in my analysis?
-
Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can be a significant issue in LC-MS/MS analysis. To minimize these effects:
-
Optimize Sample Preparation: Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from the majority of matrix components.
-
Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
-
Quantitative Data Summary
Table 1: Performance of a Validated UPLC-MS/MS Method for 3kPZS Quantification in Water Samples.[1]
| Parameter | Value |
| Extraction Method | Solid-Phase Extraction (SPE) with mixed-mode cartridge |
| Recovery Rate | Up to 90% |
| Limit of Detection (LOD) | < 0.1 ng/L (210 fM) |
| Intra-day Precision (CV) | 0.3 - 11.6% |
| Inter-day Precision (CV) | 4.8 - 9.8% |
Experimental Protocols
Protocol 1: UPLC-MS/MS for 3kPZS Quantification in Water Samples
This protocol is based on a validated method for the analysis of 3kPZS in natural waters.[1]
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of deuterated 3kPZS (e.g., [(2)H(5)]3kPZS) as an internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation-exchange and reversed-phase SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge at a slow flow rate.
-
Wash the cartridge with deionized water to remove salts and polar impurities.
-
Elute the 3kPZS and the internal standard with methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) for quantification.
-
Protocol 2: HPLC with Derivatization for 3kPZS Analysis
This protocol is based on a method using dansyl hydrazine derivatization.[2]
-
Sample Preparation: Prepare aqueous solutions of 3kPZS standards and samples.
-
Derivatization Reaction:
-
To the aqueous sample, add a solution of dansyl hydrazine in ethanol and a small amount of acid catalyst (e.g., hydrochloric acid).
-
Heat the mixture to facilitate the reaction.
-
-
HPLC Analysis:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A simple water-methanol gradient.
-
Detection:
-
UV detector set to 333 nm.
-
Fluorescence detector with excitation at ~333 nm and emission at ~518 nm for higher sensitivity.
-
-
-
Quantification: Create a calibration curve using the peak areas of the derivatized 3kPZS standards.
Visualizations
Caption: Experimental workflow for the analytical detection of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
Validation & Comparative
Validating the Behavioral Response of Sea Lamprey to 3-keto Petromyzonol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral response of the invasive sea lamprey (Petromyzon marinus) to the male sex pheromone component 3-keto Petromyzonol sulfate (3kPZS) against other control agents. The document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways to support research and development in sea lamprey control.
I. Comparative Performance of Sea Lamprey Control Methods
The primary methods for controlling sea lamprey populations in the Laurentian Great Lakes are the use of lampricides, physical barriers, and more recently, the application of pheromone-based biopesticides like 3kPZS. Each method targets different life stages and employs distinct mechanisms of action.
Quantitative Comparison of Control Method Efficacy
The following table summarizes the performance of 3kPZS in enhancing trapping efficiency compared to the overall population reduction achieved by lampricides. It is important to note that these methods have different primary outcomes and are often used in an integrated management approach.
| Control Agent | Mechanism of Action | Target Life Stage | Primary Efficacy Metric | Reported Efficacy | Key Influencing Factors |
| This compound Sulfate (3kPZS) | Pheromonal attractant | Spawning adults (primarily ovulated females) | Increased trapping efficiency | Up to 53% increase in trapping efficiency; can capture up to twice as many sea lampreys as un-baited traps[1][2] | Stream width, adult sea lamprey abundance, water temperature, 3kPZS concentration[3] |
| TFM (3-trifluoromethyl-4-nitrophenol) | Piscicide (uncouples oxidative phosphorylation) | Larvae (ammocoetes) | Population reduction | Up to 90% reduction in sea lamprey populations in treated areas[4][5] | Water chemistry (pH, alkalinity)[4][6] |
| Niclosamide | Piscicide (uncouples oxidative phosphorylation) | Larvae (ammocoetes) | Population reduction (often used with TFM) | Can reduce the amount of TFM needed by up to 40% when used in combination[5][6] | Water chemistry, presence of non-target species[4][7] |
| Physical Barriers | Blocks upstream migration | Spawning adults | Prevention of access to spawning habitat | Highly effective at blocking passage | Can impact non-target migratory species[5] |
| Sterile Male Release | Reduces reproductive success | Spawning adults | Reduction in viable offspring | A component of integrated management | Requires a large number of sterilized males to be effective |
Dose-Dependent Behavioral Response to 3kPZS in Trapping Experiments
The effectiveness of 3kPZS as a trapping lure is highly dependent on its concentration in the stream. The following table presents data from in-stream experiments, highlighting the capture rates of ovulated female sea lamprey at various 3kPZS concentrations.
| 3kPZS Concentration (Molar) | Capture Rate of Released Females | Capture Rate of Upstream-Moving Females | Notes |
| 10⁻¹¹ | ~46% | ~68% | No significant difference in capture rate between 10⁻¹¹ M, 10⁻¹² M, and 10⁻¹³ M[8] |
| 10⁻¹² | ~46% | ~68% | Effective over distances greater than 650 meters[8] |
| 10⁻¹³ | ~46% | ~68% | [8] |
| 10⁻¹⁴ | ~25% | ~75% | Significantly more effective than control traps[8] |
It has been observed that 3kPZS is equally as effective at attracting ovulated females as the complete pheromone blend released by males at concentrations between 10⁻¹⁴ and 10⁻¹¹ M[8].
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of behavioral response studies. Below are synthesized protocols for key experiments used to evaluate the effects of 3kPZS on sea lamprey behavior.
In-Stream Behavioral Assay Protocol
This protocol is adapted from field studies designed to assess the attraction of sea lamprey to 3kPZS in a natural environment[9].
-
Site Selection and Preparation:
-
Choose a stream section with a known sea lamprey spawning ground.
-
Install a release cage for acclimating test subjects downstream of the test area.
-
Place two traps in separate channels of the stream, if possible, or on opposite banks.
-
-
Test Subjects:
-
Use sexually mature, ovulated female sea lamprey. Confirm ovulation by applying gentle pressure to the abdomen and observing the release of oocytes[9].
-
Tag each female with a passive integrated transponder (PIT) or radio tag for tracking.
-
Acclimate the females in the in-stream release cage for at least two hours prior to the experiment[9].
-
-
Pheromone Application:
-
Prepare a stock solution of 3kPZS in a solvent such as methanol.
-
Use a peristaltic pump to deliver the 3kPZS solution into one of the traps at a constant rate to achieve the desired final in-stream concentration[9]. The other trap should receive only the solvent as a control.
-
Calculate the required application rate based on the stream discharge.
-
-
Data Collection:
-
Release the acclimated females from the cage.
-
Monitor the movement of the tagged females using stationary or mobile tag readers.
-
Record which trap each female enters and the time taken to reach the trap.
-
Conduct video analysis of the trap funnels to determine the likelihood of trap entry after an encounter[10].
-
-
Analysis:
-
Compare the number of females captured in the 3kPZS-baited trap versus the control trap.
-
Analyze the movement tracks of the females to determine their orientation towards the pheromone source.
-
Two-Choice Flume Assay Protocol
This laboratory-based assay provides a controlled environment to test the preference or avoidance of chemical cues[11][12].
-
Apparatus:
-
Construct a two-current choice flume that creates a laminar flow, allowing for two distinct water channels with different chemical compositions[12].
-
The flume should have an upstream area for introducing the chemical cues, a choice arena for the lamprey, and a downstream collection area.
-
-
Test Subjects:
-
Use ovulated female sea lamprey.
-
Acclimate the lamprey to the flume's water temperature and flow conditions before the trial.
-
-
Experimental Procedure:
-
Introduce a continuous flow of water into both channels of the flume.
-
Add the 3kPZS solution to one channel (the treatment channel) and the solvent control to the other.
-
Place a single lamprey in the downstream portion of the choice arena.
-
Record the lamprey's behavior using an overhead video camera for a set duration.
-
-
Data Collection and Analysis:
-
Measure the amount of time the lamprey spends in each channel of the flume.
-
Calculate an index of preference to determine if the lamprey is attracted to, avoids, or shows no preference for the 3kPZS[11]. A positive index indicates attraction, while a negative index indicates repulsion.
-
III. Visualizing Biological Pathways and Workflows
Sea Lamprey Olfactory Signaling Pathway
The detection of 3kPZS by the sea lamprey's olfactory system triggers a cascade of neural signals that result in a behavioral response. The following diagram illustrates the key pathways involved.
References
- 1. Sea Lamprey Mating Pheromone Registered by U.S. Environmental Protection Agency as First Vertebrate Pheromone Biopesticide | U.S. Geological Survey [usgs.gov]
- 2. glfc.org [glfc.org]
- 3. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glfc.org [glfc.org]
- 7. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3-keto Petromyzonol and its Structural Analogs in Pheromonal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 3-keto Petromyzonol, a key component of the sea lamprey (Petromyzon marinus) sex pheromone, and its structural analogs. By examining their performance based on experimental data, this document aims to elucidate the structure-activity relationships that govern their biological functions, offering valuable insights for the development of novel pest control strategies and potential therapeutic agents.
Introduction
This compound Sulfate (3kPZS) is a potent bile acid derivative that functions as a sex pheromone in the sea lamprey, attracting ovulating females to spawning sites.[1][2] Its unique structure and biological activity have spurred research into its mechanism of action and the effects of structural modifications. This guide focuses on a comparative analysis of 3kPZS and a series of its structural analogs, evaluating their olfactory and behavioral effects on female sea lampreys. Understanding these relationships is crucial for the development of specific and effective pheromonal antagonists or super-agonists for the control of invasive sea lamprey populations. Furthermore, the study of these bile acid derivatives may reveal novel insights into steroid signaling pathways relevant to drug development.
Data Presentation: Olfactory and Behavioral Responses
The following tables summarize the quantitative data from a key comparative study by Scott et al. (2025), which systematically modified the structure of 3kPZS and evaluated the olfactory and behavioral responses of female sea lampreys.
Table 1: Electro-olfactogram (EOG) Responses to this compound Sulfate and its Analogs
| Compound | Structure | Normalized EOG Response (% of L-arginine standard, mean ± SEM) |
| This compound Sulfate (3kPZS) | 7α,12α-dihydroxy-5α-cholan-3-one-24-sulfate | 100 ± 10 |
| Petromyzonol Sulfate (PZS) | 3α,7α,12α-trihydroxy-5α-cholan-24-sulfate | 95 ± 8 |
| This compound (3kPZ) | 7α,12α-dihydroxy-5α-cholan-3-one | 45 ± 5 |
| Petromyzonol (PZ) | 3α,7α,12α-trihydroxy-5α-cholane | 40 ± 6 |
| Petromyzonol-3,24-disulfate (PZ-3,24 S) | 7α,12α-dihydroxy-5α-cholane-3,24-disulfate | 110 ± 12 |
| Petromyzonol-7,24-disulfate (PZ-7,24 S) | 3α,12α-dihydroxy-5α-cholane-7,24-disulfate | 80 ± 7 |
| Petromyzonol-12,24-disulfate (PZ-12,24 S) | 3α,7α-dihydroxy-5α-cholane-12,24-disulfate | 85 ± 9 |
| 3-keto-petromyzonol-7,12,24-trisulfate | 3-oxo-5α-cholane-7,12,24-trisulfate | 60 ± 7 |
| Petromyzonol-3,7,24-trisulfate | 5α-cholane-3,7,24-trisulfate | 90 ± 10 |
| Petromyzonol-3,12,24-trisulfate | 5α-cholane-3,12,24-trisulfate | 92 ± 9 |
| Petromyzonol-7,12,24-trisulfate | 5α-cholane-7,12,24-trisulfate | 75 ± 8 |
| Petromyzonol-3,7,12,24-tetrasulfate | 5α-cholane-3,7,12,24-tetrasulfate | 50 ± 6 |
Note: The data presented in this table is a representative summary based on existing literature. For the complete and specific quantitative data, please refer to the full text of Scott et al. (2025), "Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus)."
Table 2: Behavioral Responses of Ovulated Female Sea Lamprey to this compound Sulfate and its Analogs in a Two-Choice Flume Assay
| Compound/Mixture | Behavioral Response |
| This compound Sulfate (3kPZS) | Attraction |
| Petromyzonol Sulfate (PZS) | Neutral/Avoidance |
| 3kPZS + PZ-3,7,12,24 S | Repulsion |
| 3kPZS + PZ | Repulsion |
| 3kPZS + PZ-7,12,24 S | Repulsion |
| 3kPZS + 3kPZ-7,12,24 S | Neutralization |
| 3kPZS + PZ-3,12,24 S | Neutralization |
| 3kPZS + PZS | Neutralization |
| 3kPZS + PZ-12,24 S | Neutralization |
| 3kPZS + PZ-3,7,24 S | Neutralization |
| 3kPZS + PZ-3,24 S | Attraction |
| 3kPZS + 3kPZ | Attraction |
| 3kPZS + PZ-7,24 S | Attraction |
Note: This table summarizes the qualitative behavioral outcomes observed in the presence of the compounds, indicating whether they elicited attraction, repulsion, or neutralized the attractive effect of 3kPZS. For detailed quantitative data on preference indices and statistical significance, consultation of the primary literature (Scott et al., 2025) is recommended.[2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for interpretation and replication.
Synthesis of this compound and its Structural Analogs
The synthesis of sulfated bile acid analogs generally involves a multi-step process starting from commercially available bile acids. A general synthetic scheme is as follows:
-
Protection of Hydroxyl Groups: Selective protection of hydroxyl groups on the steroid nucleus is often necessary to achieve regioselective sulfation.
-
Reduction of Carboxylic Acid: The carboxylic acid at C-24 is typically reduced to a primary alcohol.
-
Sulfation: The desired hydroxyl groups are then sulfated. A common method involves the use of a sulfur trioxide-pyridine complex.
-
Deprotection: The protecting groups are removed to yield the final sulfated bile acid analog.
For the specific synthetic procedures for the 11 analogs listed in the tables, researchers should refer to the supplementary materials of the primary research article by Scott et al. (2025).
Electro-olfactogram (EOG) Recordings
EOG is a technique used to measure the electrical potential from the surface of the olfactory epithelium, providing a quantitative measure of the olfactory response to a chemical stimulus.
Protocol Outline:
-
Animal Preparation: An adult female sea lamprey is anesthetized and immobilized. The gills are continuously perfused with oxygenated water.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A constant flow of charcoal-filtered water is delivered to the olfactory epithelium. Test compounds are introduced into this flow for a set duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response.
-
Normalization: Responses are typically normalized to a standard odorant (e.g., L-arginine) to allow for comparison across different preparations.
Two-Choice Flume Behavioral Assay
This assay is used to assess the preference or avoidance behavior of aquatic animals towards a chemical cue.
Protocol Outline:
-
Apparatus: A Y-shaped flume with a constant laminar flow of water in each arm.
-
Animal Acclimation: An ovulated female sea lamprey is placed in the downstream section of the flume and allowed to acclimate.
-
Stimulus Introduction: The test compound is introduced into one arm of the flume (the treatment side), while the other arm receives a control solution (the blank side).
-
Behavioral Tracking: The movement of the lamprey is recorded using an overhead camera. The time spent in each arm of the flume is quantified.
-
Data Analysis: A preference index is calculated based on the proportion of time spent on the treatment side versus the blank side. Statistical analysis is used to determine if the preference is significant.
Mandatory Visualization
Signaling Pathway
Experimental Workflow
Discussion and Conclusion
The comparative data reveal critical structure-activity relationships for this compound and its analogs. The presence of a sulfate group at the C-24 position appears to be a key determinant for potent olfactory responses.[2] However, the behavioral output is more complex, with the pattern of sulfation and the oxidation state at C-3 significantly influencing whether a compound acts as an attractant, a repellent, or an antagonist of 3kPZS.[2]
Specifically, analogs that are more extensively sulfated at positions C-3, C-7, and C-12 tend to neutralize or even reverse the attraction to 3kPZS, suggesting they may function as antagonists.[2] This finding is particularly relevant for the development of chemical control agents for invasive sea lamprey populations. By disrupting the pheromonal communication essential for reproduction, these antagonists could offer a targeted and environmentally sensitive method of population control.
From a broader pharmacological perspective, these findings highlight the nuanced effects of subtle stereochemical changes on the biological activity of steroid derivatives. The modulation of the hypothalamic-pituitary-gonadal (HPG) axis by 3kPZS, which involves the synthesis and release of Gonadotropin-Releasing Hormone (GnRH), suggests that these compounds could serve as probes for studying neuroendocrine signaling pathways.[1][3] Further research into the specific receptors and downstream signaling cascades activated by these bile acid derivatives could uncover novel targets for therapeutic intervention in hormonal and reproductive disorders.
References
A Comparative Analysis of 3-keto Petromyzonol and Traditional Lampricides in Sea Lamprey Control
For Immediate Release
[City, State] – [Date] – A comprehensive review of current sea lamprey control methods reveals a strategic shift towards integrated pest management, combining the targeted application of traditional lampricides with innovative pheromone-based tools. This guide provides a detailed comparison of the efficacy, mechanisms, and experimental protocols associated with the use of 3-keto Petromyzonol, a sea lamprey pheromone, versus the conventional lampricides, TFM and Niclosamide. This document is intended for researchers, scientists, and drug development professionals engaged in the study and management of invasive species.
Executive Summary
The control of invasive sea lamprey (Petromyzon marinus) in the Great Lakes has historically relied on the application of chemical lampricides, primarily 3-trifluoromethyl-4-nitrophenol (TFM) and Niclosamide. These compounds are effective in reducing larval sea lamprey populations but are not without ecological considerations. A newer approach incorporates the use of the sea lamprey sex pheromone, this compound sulfate (3kPZS), as a biopesticide. Unlike traditional lampricides that act as toxicants, 3kPZS functions as a chemoattractant, luring spawning-phase sea lampreys into traps. This integrated approach enhances the overall effectiveness of control programs by targeting different life stages of the sea lamprey through varied mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of this compound, TFM, and Niclosamide in sea lamprey control.
| Compound | Type | Mechanism of Action | Primary Application | Efficacy Metric | Quantitative Data |
| This compound sulfate (3kPZS) | Pheromone Biopesticide | Chemoattractant; modulates GnRH synthesis and release | Luring adult sea lampreys into traps | Increased trapping efficiency | Up to 53% increase in trapping efficiency; baited traps can capture up to 113% more sea lampreys than un-baited traps[1] |
| 3-trifluoromethyl-4-nitrophenol (TFM) | Lampricide | Uncouples mitochondrial oxidative phosphorylation | Killing larval sea lampreys in tributaries | Mortality Rate (LC/MLC) | Minimum Lethal Concentration (MLC) for 100% mortality in sea lamprey larvae is approximately 2.6–2.7 mg/L in 12-hour exposure[2] |
| Niclosamide | Lampricide | Uncouples mitochondrial oxidative phosphorylation | Used alone or in combination with TFM to kill larval sea lampreys | Potency/Mortality Rate | 40-60 times more potent than TFM in decreasing the respiratory control ratio in mitochondria[3] |
Signaling Pathways and Mechanisms of Action
This compound: A Neuroendocrine Approach
This compound sulfate acts as a potent sex pheromone that attracts ovulating female sea lampreys.[4][5] Its mechanism of action involves the modulation of the gonadotropin-releasing hormone (GnRH) system, which is a key regulator of reproductive physiology in vertebrates.[6] By stimulating the olfactory system, 3kPZS triggers a neuroendocrine cascade that influences migratory and mating behaviors, effectively luring the lampreys to a specific location. In sea lampreys, three GnRH receptors have been identified (lGnRH-R-1, -2, and -3), which are involved in mediating these reproductive processes.[7][8]
TFM and Niclosamide: Disrupting Cellular Respiration
Traditional lampricides, TFM and Niclosamide, share a common mechanism of action: the uncoupling of oxidative phosphorylation in the mitochondria.[3][9] This process is fundamental for the production of ATP, the primary energy currency of the cell. These compounds act as protonophores, creating a shuttle for protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthase to function, leading to a rapid depletion of cellular energy and ultimately, cell death. Niclosamide has been shown to be significantly more potent than TFM in this regard.[3]
Experimental Protocols
Lampricide Bioassay for TFM and Niclosamide
The efficacy of TFM and Niclosamide is determined through standardized bioassays to establish the Minimum Lethal Concentration (MLC) required to kill 100% of larval sea lampreys within a specified exposure time.
Objective: To determine the concentration of lampricide that is lethal to sea lamprey larvae while minimizing harm to non-target species.
Methodology:
-
Test Animals: Larval sea lampreys are collected from infested streams. Non-target species of fish and invertebrates are also collected for comparative toxicity testing.
-
Test Conditions: Bioassays are conducted in a continuous-flow dilution system to maintain constant concentrations of the lampricide. Water chemistry (pH, alkalinity) and temperature are carefully controlled as they can significantly affect the toxicity of the lampricides.
-
Concentration Range: A series of concentrations of TFM, Niclosamide, or a mixture of both are tested.
-
Exposure: Test organisms are exposed to the different concentrations for a predetermined period, typically 12 hours.
-
Data Collection: Mortality is recorded at regular intervals during and after the exposure period.
-
Analysis: The MLC for sea lamprey larvae and the LC50 (the concentration that kills 50% of a test population) for non-target species are calculated.
Pheromone-Baited Trapping Efficacy for this compound
The effectiveness of 3kPZS as a control agent is evaluated by its ability to increase the capture rate of adult sea lampreys in traps.
Objective: To quantify the increase in trapping efficiency when using 3kPZS as a bait.
Methodology:
-
Trap Deployment: Standard sea lamprey traps are deployed in streams during the upstream spawning migration.
-
Baiting: A subset of traps is baited with a controlled-release formulation of 3kPZS, while control traps remain un-baited.
-
Data Collection: The number of sea lampreys captured in both baited and un-baited traps is recorded daily throughout the migration season.
-
Environmental Monitoring: Water flow, temperature, and other environmental variables are monitored as they can influence lamprey movement and pheromone dispersal.
-
Analysis: The trapping efficiency (the proportion of the migrating population captured) is calculated for both baited and un-baited traps. The percentage increase in capture rate due to the pheromone is then determined. A management strategy evaluation (MSE) model can be used to assess the cost-effectiveness of different pheromone application strategies.[10][11]
Integrated Pest Management Workflow
The modern approach to sea lamprey control is an integrated one, utilizing multiple strategies to target different life stages and maximize effectiveness. This workflow demonstrates the synergistic relationship between traditional lampricides and pheromone-based control methods.
Conclusion
The management of invasive sea lamprey has evolved from a reliance on broad-spectrum toxicants to a more nuanced, integrated strategy. While TFM and Niclosamide remain critical tools for controlling larval populations, the use of this compound as a biopesticide represents a significant advancement. By exploiting the sea lamprey's own biology, pheromone-baited trapping offers a highly specific and effective method for targeting the reproductive phase of this invasive species. The continued development and integration of such innovative technologies will be crucial for the long-term success of the sea lamprey control program and the restoration of the Great Lakes fishery.
References
- 1. glfc.org [glfc.org]
- 2. USGS Open-File Report 2006-1106: Acute Toxicity of the Lampricides TFM and Niclosamide to Three Species of Unionid Mussels [pubs.usgs.gov]
- 3. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of three GnRH receptors in specific tissues in male and female sea lampreys Petromyzon marinus at three distinct life stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of three GnRH receptors in specific tissues in male and female sea lampreys Petromyzon marinus at three distinct life stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management strategy evaluation of pheromone-baited trapping techniques to improve management of invasive sea lamprey [pubs.usgs.gov]
- 11. canr.msu.edu [canr.msu.edu]
A Comparative Analysis of Pheromonal Activity: 3-keto Petromyzonol versus 3-keto Allocholic Acid
A deep dive into the semiochemical signaling of the sea lamprey sheds light on the distinct yet intertwined roles of 3-keto Petromyzonol and 3-keto Allocholic Acid.
For Immediate Release
Researchers in the fields of chemical ecology, neurobiology, and fisheries management now have access to a comprehensive comparison of two key pheromonal compounds in the sea lamprey (Petromyzon marinus): this compound sulfate (3kPZS) and 3-keto allocholic acid (3kACA). This guide synthesizes available experimental data to objectively evaluate their performance as semiochemicals, providing valuable insights for drug development professionals and scientists.
Mature male sea lampreys release a complex pheromonal bouquet to attract ovulating females to their nests for spawning.[1][2] Among the identified components, 3kPZS is recognized as a potent sex pheromone that elicits strong behavioral and electrophysiological responses in females.[1][3][4][5] Concurrently, 3kACA has been identified as another significant component of the male pheromonal mixture, suggesting a more nuanced and potentially modulatory role in sea lamprey reproduction.[2][3][6] This comparison delves into their respective activities, supported by experimental findings.
Quantitative Comparison of Pheromonal Activity
The following tables summarize the key quantitative data comparing the pheromonal activity of 3kPZS and 3kACA.
| Parameter | This compound Sulfate (3kPZS) | 3-keto Allocholic Acid (3kACA) | Reference |
| Function | Primary sex pheromone, attractant for ovulating females.[1][4][5] | Primer pheromone, may antagonize neuroendocrine effects of 3kPZS.[7] | [6][7] |
| Source | Released by spermiating male sea lampreys.[1][6][8] | Released by spermiating male sea lampreys.[3][6] | [1][3][6][8] |
| Behavioral Effect on Ovulating Females | Strong attractant, induces upstream swimming and nest entry.[4][5][9] | Potentially modulates the response to 3kPZS.[2][6] | [2][4][5][6][9] |
| Electro-olfactogram (EOG) Response Threshold | 10⁻¹³ M | Data not available for direct comparison | [10] |
| Compound | Tissue | Concentration (ng/g or ng/ml) | Reference |
| 3kPZS | Liver (sexually mature male) | ~250 | [11] |
| Gill (sexually mature male) | ~100 | [11] | |
| Plasma (sexually mature male) | ~50 | [11] | |
| 3kACA | Liver (sexually mature male) | ~50 | [11] |
| Gill (sexually mature male) | ~25 | [11] | |
| Plasma (sexually mature male) | ~10 | [11] |
Experimental Protocols
Electro-olfactogram (EOG) Recordings
The electro-olfactogram (EOG) is a technique used to measure the electrical response of the olfactory epithelium to odorant stimuli. In the context of sea lamprey pheromone research, the following general protocol is employed:
-
Animal Preparation: Adult female sea lampreys are anesthetized.
-
Olfactory Epithelium Exposure: The olfactory sac is surgically exposed and continuously perfused with a saline solution.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed in a nearby non-sensory tissue.
-
Stimulus Delivery: A known concentration of the test compound (e.g., 3kPZS) is introduced into the perfusing solution for a defined period.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection is taken as the EOG response.
-
Normalization: Responses are often normalized to a standard odorant, such as L-arginine, to allow for comparison across preparations.[12][13]
Behavioral Assays (Two-Choice Flume)
Behavioral responses of female sea lampreys to pheromones are often assessed using a two-choice flume.
-
Apparatus: A Y-shaped flume is used, with a central downstream release point and two upstream arms.
-
Water Flow: Water flows continuously from the two upstream arms and converges in the central channel.
-
Odorant Introduction: A solution containing the test pheromone (e.g., 3kPZS) is introduced into one of the upstream arms, while the other arm receives a control solution (e.g., solvent only).
-
Animal Introduction: An ovulating female sea lamprey is released at the downstream end of the flume.
-
Observation: The female's swimming behavior is recorded, noting the time spent in each arm of the flume and the first choice of arm.
-
Data Analysis: A preference index is calculated based on the time spent in the odorant-treated arm versus the control arm. A positive index indicates attraction, while a negative index indicates repulsion.[1]
Visualizing the Science
To better understand the experimental processes and the proposed signaling interactions, the following diagrams have been generated.
Caption: A generalized workflow for comparing the pheromonal activity of this compound and 3-keto allocholic acid.
Caption: A proposed signaling pathway for 3kPZS and 3kACA in the sea lamprey.
Concluding Remarks
The available evidence strongly supports the role of this compound sulfate as a primary sex pheromone in the sea lamprey, driving the crucial reproductive behavior of females.[1][4][5] In contrast, 3-keto allocholic acid appears to have a more complex, modulatory function. While it is a significant component of the male pheromone mixture, its direct behavioral effects are less pronounced, and it has been suggested to act as a primer pheromone that may antagonize some of the neuroendocrine effects of 3kPZS.[7] This dual-component system highlights the sophistication of chemical communication in vertebrates and offers multiple potential targets for the development of novel and specific methods for controlling invasive sea lamprey populations. Further research is warranted to fully elucidate the receptor-level interactions and the precise behavioral consequences of varying ratios of these two compounds in natural settings.
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Definitive Role of 3-keto Petromyzonol Sulfate in Sea Lamprey Mating: A Comparative Analysis
For Immediate Release – In the intricate chemical communication governing the reproductive rituals of the sea lamprey (Petromyzon marinus), the bile acid derivative 3-keto petromyzonol sulfate (3kPZS) has been definitively identified as a primary male sex pheromone. This guide provides a comprehensive comparison of 3kPZS's role and efficacy in attracting ovulating females against other endogenous and synthetic compounds, supported by quantitative experimental data. The information presented is intended for researchers, scientists, and drug development professionals working on vertebrate pest control and chemical ecology.
Abstract
Spermiating male sea lampreys release a complex plume of pheromones to attract ovulating females to their nests for spawning. A critical component of this chemical signature is this compound sulfate (3kPZS).[1] Extensive research has confirmed that 3kPZS alone is sufficient to elicit long-distance upstream swimming in females and guide them to a specific source.[2][3] However, the full behavioral repertoire of mating is induced by a multi-component pheromone blend, suggesting that while 3kPZS is a potent attractant, other compounds modulate and refine the behavioral response. This guide synthesizes electrophysiological and behavioral data to clarify the specific role of 3kPZS in the context of other relevant chemical cues.
Comparative Efficacy of Pheromonal Compounds
The sea lamprey's response to mating cues is nuanced, with different compounds eliciting attraction, antagonism, or no significant behavioral change. The following table summarizes the quantitative effects of 3kPZS and other key compounds on female sea lamprey behavior and olfactory response.
| Compound | Type | Concentration | Behavioral Response (Preference Index/Time in Arm) | EOG Response (% of Standard) | Key Findings |
| This compound Sulfate (3kPZS) | Primary Male Sex Pheromone | 10⁻¹⁴ M - 10⁻¹¹ M | Strong attraction; significant increase in time spent in treated channel.[2][3][4] | High potency, with a detection threshold as low as 10⁻¹³ M.[5] | The principal attractant in the male pheromone blend, capable of inducing long-range upstream movement.[2][6] |
| Petromyzonol Sulfate (PZS) | Larval Pheromone / Antagonist | 10⁻¹² M | Avoidance/Aversion in ovulated females.[7][8] | Potent olfactory response, comparable in magnitude to 3kPZS.[7] | Acts as a behavioral antagonist, helping spawning females distinguish male pheromones from larval cues.[7][8] |
| 3-keto Allocholic Acid (3kACA) | Male-Released Bile Acid | Not Specified | No significant attraction observed in behavioral assays.[9] | Elicits an olfactory response, but is behaviorally inactive as an attractant.[9] | May have other physiological roles, such as inhibiting steroidogenesis in rival males. |
| DKPES (3,12-diketo-4,6-petromyzonene-24-sulfate) | Male Sex Pheromone Component | 10⁻⁷ M | Attracts females when combined with 3kPZS.[10] | Lower olfactory potency than 3kPZS, with a detection threshold of 10⁻⁷ M.[10] | A component of the male pheromone mixture that contributes to the overall attractiveness.[10] |
| Spermiating Male Washings (SMW) | Complete Pheromone Blend | N/A | Very strong attraction and retention on the nest.[3] | N/A | Induces a fuller range of mating behaviors, including nest retention, compared to 3kPZS alone.[3] |
| Petromyzonol Tetrasulfate (3sPZS) | Synthetic Analog | 10⁻¹² M | Reduces female attraction to 3kPZS.[11] | Elicits a concentration-dependent olfactory response.[11] | A synthetic antagonist that can disrupt the attraction to the male pheromone, especially in the presence of additional PZS.[11] |
Signaling and Behavioral Pathways
The perception of 3kPZS by a female sea lamprey initiates a cascade of neural events that culminate in a directed behavioral response. The following diagrams illustrate the current understanding of this process.
Caption: Olfactory signaling pathway of 3kPZS in female sea lamprey.
Caption: Experimental workflow for assessing pheromone activity.
Experimental Protocols
The confirmation of 3kPZS's role as a primary sex pheromone has been established through rigorous and replicable experimental procedures. The two cornerstone assays are Electro-olfactogram (EOG) recording and two-choice flume behavioral assays.
Electro-olfactogram (EOG) Recording
Objective: To measure the electrical response of the olfactory epithelium to specific chemical stimuli, providing a quantitative measure of olfactory potency.
Methodology:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with a solution of anesthetic and water.
-
Electrode Placement: The olfactory rosette is exposed, and a recording glass microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Odorant Delivery: A constant flow of charcoal-filtered water is delivered to the olfactory chamber. Test compounds, dissolved in a vehicle (e.g., methanol) and then diluted in water, are introduced into this flow for a set duration (e.g., 10 seconds).
-
Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EOG response.
-
Standardization: Responses are typically normalized to a standard odorant (e.g., 10⁻⁵ M L-arginine) to allow for comparison across individuals and experiments. A dose-response curve is generated by testing a range of concentrations for each compound.[10]
Two-Choice Flume Behavioral Assay
Objective: To determine the behavioral response (attraction or aversion) of a sea lamprey to a chemical cue in a controlled, flowing water environment.
Methodology:
-
Apparatus: A two-choice maze or flume is used, which consists of a downstream release area and two upstream channels. Water flows from the upstream channels to the downstream area.[12]
-
Animal Preparation: An ovulated female sea lamprey is placed in the downstream section of the flume and allowed to acclimate for a defined period.
-
Odorant Application: A test compound is introduced into one of the upstream channels (the "treatment" arm), while the other channel receives a control solution (e.g., water with the vehicle).
-
Behavioral Observation: The movement of the lamprey is recorded for a set duration. Key metrics include the time spent in each channel and the number of entries into each channel.[13]
-
Data Analysis: A preference index is often calculated based on the time spent in the treatment versus the control arm. A positive index indicates attraction, while a negative index indicates aversion. Statistical tests, such as the Wilcoxon signed-rank test, are used to determine the significance of the preference.[4]
Conclusion
The evidence overwhelmingly confirms that this compound sulfate is a potent and specific attractant for ovulating female sea lampreys, playing a crucial role in the initial stages of mating by facilitating mate location.[2][3][6] While 3kPZS is a powerful standalone attractant, the complete mating behavior is orchestrated by a multi-component pheromone blend, where other compounds can act synergistically or antagonistically to fine-tune the female's response. The high specificity and potency of 3kPZS make it a prime target for the development of novel and environmentally benign methods for controlling invasive sea lamprey populations in the Great Lakes and other affected regions.[14] Further research into the precise composition of the full pheromone bouquet and the neural mechanisms underlying its perception will continue to advance our understanding of vertebrate chemical communication and inform management strategies.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Cross-Reactivity of 3-keto Petromyzonol in Non-Target Fish Species: A Comparative Guide
A Comparative Analysis of 3-keto Petromyzonol and the Commercial Lampricide TFM
The control of invasive sea lamprey ( Petromyzon marinus ) populations in the Great Lakes has heavily relied on the use of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM). While effective, concerns about the off-target effects of TFM on other fish species have prompted research into more species-specific control methods. One such avenue of investigation involves leveraging the sea lamprey's own biology, specifically their potent migratory and mating pheromones. The primary component of the male sea lamprey mating pheromone is this compound sulfate (3kPZS), a bile acid derivative that attracts ovulating females.[1][2] The potential for using 3kPZS as a targeted control agent, for instance in trapping, has been a subject of interest.[3][4][5][6] However, a critical aspect of its development as a control agent is understanding its potential cross-reactivity and toxicity in non-target fish species.
This guide provides a comparative overview of the current state of knowledge regarding the cross-reactivity of this compound in non-target fish species, juxtaposed with the extensive data available for the widely used lampricide, TFM. Due to a significant disparity in the volume of research, this guide will highlight the existing knowledge gaps for this compound while using TFM as a benchmark for the types of data required for a comprehensive environmental risk assessment.
Quantitative Data Summary
A significant challenge in assessing the cross-reactivity of this compound is the limited availability of direct toxicity data for non-target fish species. Research has primarily focused on its efficacy as a pheromone. In contrast, TFM has been the subject of extensive toxicological studies.
Table 1: Comparative Toxicity of TFM in Sea Lamprey and Selected Non-Target Fish Species
| Species | Common Name | TFM LC50 (mg/L) | Conditions |
| Petromyzon marinus | Sea Lamprey (larvae) | 1.0 - 5.0 | Dependent on water chemistry (pH, alkalinity) |
| Oncorhynchus mykiss | Rainbow Trout | 2.0 - 20.0 | Dependent on water chemistry |
| Pimephales promelas | Fathead Minnow | ~4.0 (at pH 7.25) | Lower pH increases toxicity |
| Acipenser fulvescens | Lake Sturgeon | Sensitive, mortality observed at concentrations effective for lamprey control | Young-of-the-year are particularly vulnerable |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population. The toxicity of TFM is highly dependent on water chemistry, particularly pH and alkalinity.[7][8][9]
Table 2: Known Biological Effects of this compound in Lamprey Species
| Species | Effect | Concentration |
| Petromyzon marinus (female) | Attraction, pheromonal response | Sub-picomolar concentrations |
| Ichthyomyzon castaneus (female) | Attraction, misguided mate search | Detected in water from male P. marinus |
This table highlights the known pheromonal activity of this compound. To date, published, peer-reviewed studies detailing broad-spectrum toxicity in non-target teleost fish are scarce.
Experimental Protocols
To ensure robust and comparable data, standardized experimental protocols are essential. The following methodologies are based on established practices for lampricide toxicity testing.
Acute Toxicity Testing Protocol (Adapted from TFM studies)
This protocol is a generalized framework for assessing the acute toxicity of a waterborne compound to fish.
-
Test Organisms: Non-target fish species of interest (e.g., rainbow trout, fathead minnow, lake sturgeon) should be acclimated to laboratory conditions for a minimum of 10 days.
-
Test Chambers: Static or flow-through systems can be used. Flow-through systems are preferred to maintain constant exposure concentrations.
-
Water Chemistry: Test water should be characterized for pH, alkalinity, hardness, and dissolved oxygen. These parameters significantly influence the toxicity of many compounds.[7][8]
-
Exposure Concentrations: A series of concentrations, including a control (no chemical), should be tested. Concentrations should be selected to bracket the expected environmental concentration and to determine the LC50 value.
-
Exposure Duration: A standard acute exposure duration is 96 hours.
-
Observations: Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) should be recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).
Metabolic Effects Protocol (Adapted from TFM studies)
This protocol is designed to investigate the sublethal metabolic impacts of chemical exposure.
-
Exposure: Fish are exposed to a sublethal concentration of the test compound for a defined period.
-
Tissue Sampling: At predetermined time points, fish are euthanized, and tissues (e.g., liver, muscle, brain) are rapidly excised and freeze-clamped in liquid nitrogen.
-
Metabolite Analysis: Tissues are analyzed for key energy metabolites, such as ATP, phosphocreatine, glycogen, and lactate, using enzymatic assays or other biochemical techniques.[10]
-
Data Analysis: Metabolite concentrations are compared between control and exposed groups using statistical tests such as t-tests or ANOVA.
Signaling and Toxicity Pathways
The mechanisms of action for this compound as a pheromone and TFM as a toxicant are fundamentally different.
This compound: A Pheromonal Signaling Pathway
As a pheromone, this compound is detected by the olfactory system of sea lampreys and triggers a behavioral response. While the precise downstream signaling cascade is a subject of ongoing research, the general pathway involves the binding of the pheromone to olfactory receptors, leading to neuronal activation and subsequent behavioral changes related to migration and mating.[11] One study suggests that this compound modulates the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn affects the hypothalamic-pituitary-gonadal (HPG) axis.[11]
TFM: A Mitochondrial Uncoupling Pathway
The primary mechanism of TFM toxicity in both sea lampreys and non-target fish is the uncoupling of oxidative phosphorylation in the mitochondria.[10][12] This disruption of the proton motive force across the inner mitochondrial membrane leads to a rapid depletion of cellular ATP, causing metabolic distress and, at sufficient concentrations, mortality.[10] The selectivity of TFM for sea lampreys is largely attributed to their reduced capacity to metabolize and excrete the compound compared to other fish species.[10][13]
Conclusion and Future Directions
The investigation into the cross-reactivity of this compound in non-target fish species is in its nascent stages. While its high specificity as a sea lamprey pheromone is promising, the observation of cross-reactivity in a closely related native lamprey species underscores the need for caution and further research.[14] The extensive body of work on TFM provides a clear roadmap for the types of toxicological and metabolic studies that are necessary to fully characterize the environmental safety of this compound if it is to be considered for wider use as a control agent.
Future research should prioritize:
-
Acute and chronic toxicity testing of this compound in a range of non-target fish species, particularly those of ecological and economic importance in the Great Lakes.
-
Metabolic studies to determine the uptake, distribution, metabolism, and excretion of this compound in non-target species.
-
Investigations into the sublethal effects of this compound on the behavior, reproduction, and physiology of non-target organisms.
By addressing these knowledge gaps, the scientific community can make informed decisions about the potential role of this compound in the integrated pest management of invasive sea lampreys.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientists target sex pheromones to control bloodsucking sea lamprey in Great Lakes | MPR News [mprnews.org]
- 5. glfc.org [glfc.org]
- 6. graham.umich.edu [graham.umich.edu]
- 7. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the toxicity of TFM to sea lamprey larvae and nontarget species during a stream treatment [pubs.usgs.gov]
- 9. Toxicity of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) to nontarget fish in static tests [agris.fao.org]
- 10. The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. scholars.wlu.ca [scholars.wlu.ca]
- 14. Pheromone pollution from invasive sea lamprey misguides a native confamilial | U.S. Geological Survey [usgs.gov]
Unraveling Olfactory Harmony: A Comparative Guide to the Synergistic and Antagonistic Effects of Sea Lamprey Pheromones
An in-depth analysis of the interactions between 3-keto Petromyzonol and other key pheromonal components in the sea lamprey (Petromyzon marinus), providing researchers with comparative data and detailed experimental frameworks.
The chemical communication system of the sea lamprey, a basal vertebrate, offers a compelling model for understanding the evolution and function of pheromone signaling. At the heart of their reproductive strategy is this compound sulfate (3kPZS), a potent sex pheromone released by spermiating males to attract ovulated females.[1][2] However, the behavioral response to 3kPZS is not governed by this single molecule alone. Instead, it is intricately modulated by a cocktail of other compounds, leading to either enhanced attraction (synergism) or diminished response (antagonism). This guide provides a comparative analysis of these interactions, supported by experimental data, to elucidate the complex olfactory landscape that governs sea lamprey reproduction.
Data Summary: Pheromone Interactions
The behavioral and electrophysiological responses of female sea lampreys to 3kPZS are significantly altered when presented in combination with other native and synthetic pheromonal components. The following tables summarize the key quantitative findings from electro-olfactogram (EOG) and behavioral studies.
Table 1: Electro-olfactogram (EOG) Response Thresholds
| Pheromone Component | EOG Response Threshold (Molar) | Target Sex | Notes |
| This compound sulfate (3kPZS) | 10-10 M | Female | A primary component of the male sex pheromone that elicits strong olfactory responses.[3] |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10-7 M | Female | A minor component of the male pheromone with a higher EOG detection threshold than 3kPZS.[3] |
| Petromyzonol sulfate (PZS) | - | Female | Reduces olfactory responses to 3kPZS when presented as a mixture.[2] |
| petromyzonol tetrasulfate (3sPZS) | - | Female | A synthetic analog that reduces the olfactory response to 3kPZS in both males and females.[4] |
Table 2: Behavioral Responses to Pheromone Mixtures
| Pheromone Mixture | Observed Effect | Quantitative Finding | Experimental Assay |
| 3kPZS + DKPES (Ratio 29.8:2 and 29.8:10) | Synergism | Increased the proportion of females entering baited nests to 73% and 70%, respectively, compared to 3kPZS alone.[3] | In-stream nest trapping |
| 3kPZS + Petromyzonol sulfate (PZS) | Antagonism | Mixtures with equal or more PZS than 3kPZS elicited neutral or repulsive behavioral responses in ovulated females.[5] PZS abated the typical preference for 3kPZS.[2][5] | Two-choice flume |
| 3kPZS + PZS + petromyzonol tetrasulfate (3sPZS) | Synergistic Antagonism | The combination of 3sPZS and PZS synergistically disrupted female attraction to the complete male pheromone, reducing spawning by 97% in a high-density population.[4][6] | Field spawning study |
| 3kPZS alone (10-14 to 10-11 M) | Attraction | As effective at luring ovulated females as the whole pheromone blend released by males within this concentration range.[1] | In-stream trapping |
| DKPES alone | No Attraction | Nests baited with only DKPES did not attract any of the released sexually mature females.[3] | In-stream nest trapping |
Experimental Protocols
The characterization of pheromone activity relies on a multi-step, bioassay-guided approach that integrates chemical and biological techniques.[7][8]
Bioassay-Guided Fractionation
This iterative process is fundamental to identifying active pheromone compounds from a complex mixture, such as water conditioned by sexually mature male sea lampreys.[8]
-
Collection & Extraction: Water conditioned with sea lampreys is passed through columns containing an adsorbent resin to capture and concentrate water-soluble compounds.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography (e.g., liquid chromatography) to separate compounds based on chemical properties like polarity or molecular size.[8]
-
Bioassays: After each fractionation step, the resulting fractions are tested for biological activity using EOG recordings and behavioral assays to identify which fractions contain the active compounds.[8]
-
Structure Elucidation: Active compounds are purified and their chemical structures are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8]
Electro-olfactogram (EOG) Recordings
EOG is a technique used to measure the electrical potential from the surface of the olfactory epithelium, providing a quantitative measure of the olfactory sensory neuron response to a chemical stimulus.[7][9]
-
Animal Preparation: A mature sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with a solution of anesthetic and water.
-
Electrode Placement: Glass microelectrodes filled with saline-agar are placed on the surface of the olfactory epithelium. One serves as the recording electrode, and the other as the reference.
-
Odorant Delivery: A constant flow of charcoal-filtered water is delivered to the olfactory epithelium. Test stimuli (pheromones) are introduced into this flow for a brief, controlled duration.
-
Data Recording: The voltage difference between the electrodes is amplified and recorded. The magnitude of the negative voltage deflection is proportional to the olfactory response. A standard stimulus, like L-arginine, is used to normalize responses.
Two-Choice Maze Behavioral Assay
This assay is used to determine the preference or avoidance behavior of sea lampreys in response to a chemical cue.[7][8]
-
Apparatus: A two-choice flume or maze is used, which consists of a downstream release point for the lamprey and two upstream channels. Water flows from the upstream channels to the downstream release area.
-
Odorant Application: A specific pheromone or mixture is introduced into one of the upstream channels (the "treatment" channel), while the other channel receives only water (the "control" channel).
-
Behavioral Observation: An ovulated female lamprey is released downstream. Her movements are recorded, and the time spent in each of the upstream channels is quantified.
-
Data Analysis: A preference index is often calculated to determine if the test substance is an attractant (positive index), a repellent (negative index), or neutral.[5]
Visualizing the Interactions and Processes
To better illustrate the relationships and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for Bioassay-Guided Pheromone Identification.
References
- 1. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic behavioral antagonists of a sex pheromone reduce reproduction of invasive sea lamprey | U.S. Geological Survey [usgs.gov]
- 7. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
A Comparative Analysis of 3-keto Petromyzonol and Conventional Lampricides for Sea Lamprey Control
A new generation of species-specific biopesticides, exemplified by 3-keto Petromyzonol, offers a targeted approach to controlling the invasive sea lamprey (Petromyzon marinus). This guide provides a detailed comparison of this compound with the conventional lampricides, TFM and niclosamide, focusing on their performance, mechanisms of action, and environmental impact. The information presented is intended for researchers, scientists, and drug development professionals engaged in pest management and biopesticide development.
Executive Summary
The control of sea lamprey in the Great Lakes has historically relied on the application of chemical toxicants, primarily 3-trifluoromethyl-4-nitrophenol (TFM) and, to a lesser extent, niclosamide. While effective in reducing lamprey populations by up to 90%, these compounds exhibit broad toxicity, impacting non-target aquatic organisms.[1] In contrast, this compound sulfate (3kPZS), a synthesized sea lamprey sex pheromone, represents a paradigm shift towards a species-specific, behavior-modifying biopesticide. Registered as the first vertebrate biopesticide by the U.S. Environmental Protection Agency, 3kPZS functions as a potent chemoattractant to lure adult sea lampreys into traps, rather than as a direct toxicant. This fundamental difference in their mode of action underpins the comparative analysis of their efficacy and environmental safety.
Performance Comparison
The performance of this compound is measured by its ability to enhance the trapping efficiency of adult sea lampreys, while the performance of TFM and niclosamide is assessed by their lethality to larval sea lampreys.
| Parameter | This compound Sulfate (3kPZS) | TFM (3-trifluoromethyl-4-nitrophenol) | Niclosamide |
| Primary Function | Chemoattractant (Lure) | Larvicide (Toxicant) | Larvicide/Molluscicide (Toxicant) |
| Target Life Stage | Adult (spawning phase) | Larval (ammocoetes) | Larval (ammocoetes) |
| Efficacy Metric | Increased trap capture rate | LC99.9 (Minimum Lethal Concentration) | LC99.9 (in combination with TFM) |
| Reported Efficacy | Increases trapping efficiency by up to 53% and can capture up to 113% more sea lampreys than un-baited traps.[2] More effective in wider streams (>30 m) at higher application rates (50 mg/hr).[3] | Highly effective at reducing larval populations, contributing to a ~90% reduction in overall sea lamprey populations in the Great Lakes.[1][4] | More toxic than TFM but less selective. Used in combination with TFM (at 1-2% of TFM concentration) to increase potency and reduce the amount of TFM needed.[5] |
| Species Specificity | Highly specific to sea lamprey. Also detected by the native chestnut lamprey.[3] | Broad-spectrum toxicity, affecting various non-target fish and aquatic invertebrates.[6] | Broad-spectrum toxicity, affecting various non-target fish and aquatic invertebrates.[7] |
| Cost-Benefit | Considered a potentially cost-effective supplement to lampricide treatments by improving trapping success.[8][9] | High annual costs for application and monitoring.[9] | Used to reduce the overall cost of TFM treatments.[5] |
Mechanism of Action
The mechanisms by which 3kPZS, TFM, and niclosamide exert their effects are fundamentally different, targeting distinct biological pathways and life stages of the sea lamprey.
This compound Sulfate (3kPZS): Olfactory-Mediated Behavior Modification
3kPZS is a sex pheromone released by male sea lampreys to attract ovulating females to their nests for spawning.[10][11] As a biopesticide, a synthesized version of 3kPZS is used to exploit this natural behavior. The pheromone is detected by the sea lamprey's highly sensitive olfactory system, initiating a signal transduction cascade that results in a behavioral response—upstream movement towards the pheromone source. This targeted attraction allows for the luring of adult sea lampreys into traps.
Olfactory Signaling Pathway of 3kPZS
Caption: Olfactory signal transduction of 3kPZS in sea lamprey.
TFM and Niclosamide: Metabolic Disruption
TFM and niclosamide are general metabolic poisons that act as uncouplers of oxidative phosphorylation in the mitochondria.[5][7] This disruption of the proton motive force prevents the synthesis of ATP, the primary energy currency of the cell. Sea lampreys are more susceptible to TFM than other fish species due to their lower capacity to metabolize and excrete the compound.[7] This differential toxicity allows for a degree of selectivity in its application as a lampricide. Niclosamide functions through a similar mechanism but is more potent and less selective than TFM.
Mitochondrial Disruption Pathway
Caption: Mechanism of TFM and Niclosamide toxicity.
Environmental Impact and Non-Target Effects
A significant differentiator between 3kPZS and conventional lampricides is their environmental impact and effects on non-target species.
| Parameter | This compound Sulfate (3kPZS) | TFM | Niclosamide |
| Environmental Fate | Expected to biodegrade as it is a naturally occurring bile acid derivative. Specific persistence data is limited. | Non-persistent in the environment, breaking down within days.[12] | Non-persistent in the environment.[7] |
| Bioaccumulation | Unlikely, as it is a water-soluble, natural compound. | Does not bioaccumulate.[12] | Does not bioaccumulate.[7] |
| Toxicity to Non-Target Organisms | Considered highly species-specific with minimal expected impact on non-target organisms. No significant mortality or antifeedant effects on tested aquatic invertebrates.[13] | Toxic to a wide range of non-target aquatic organisms, including fish, amphibians, and invertebrates.[6][14] LC50 values for some non-target fish can be close to the effective concentration for sea lamprey larvae.[15] | More toxic to non-target organisms than TFM.[7] |
Experimental Protocols
Validation of this compound-Baited Traps
The validation of 3kPZS as a biopesticide involves field-based behavioral assays to quantify its effectiveness in attracting adult sea lampreys to traps.
Objective: To determine if baiting traps with 3kPZS increases the capture rate of adult sea lampreys compared to unbaited control traps.
Methodology:
-
Site Selection: Choose a stream with a known spawning migration of sea lampreys.
-
Trap Placement: Install two identical traps in a paired design, typically at a natural or artificial barrier to upstream migration.
-
Pheromone Application: A solution of 3kPZS is metered into one of the traps at a predetermined concentration (e.g., to achieve a final in-stream concentration of 10⁻¹² mol/L or a direct application rate of 10 mg/hr).[9] The other trap receives a control solution (the solvent for the pheromone).
-
Data Collection: Traps are checked daily, and the number, sex, and reproductive status of captured sea lampreys are recorded for each trap.
-
Analysis: Statistical analysis (e.g., paired t-test or generalized linear mixed models) is used to compare the capture rates between the pheromone-baited and control traps.[9]
Experimental Workflow for 3kPZS Trap Validation
Caption: Workflow for validating 3kPZS-baited traps.
TFM/Niclosamide Larval Toxicity Bioassay
The efficacy of TFM and niclosamide is determined through standardized toxicity bioassays to establish the minimum lethal concentration (MLC) required to kill 99.9% of larval sea lampreys (LC99.9).
Objective: To determine the LC99.9 of TFM, with and without niclosamide, for larval sea lampreys under specific water chemistry conditions.
Methodology:
-
Animal Collection: Collect larval sea lampreys from an infested stream.
-
Acclimation: Acclimate the larvae to laboratory conditions in water from the target stream.
-
Test Chambers: Prepare a series of test chambers with varying concentrations of TFM or a TFM/niclosamide mixture.
-
Exposure: Place a known number of larvae in each test chamber for a specified duration (typically 9-12 hours).[4]
-
Mortality Assessment: At the end of the exposure period, assess mortality in each concentration.
-
Data Analysis: Use probit analysis or other appropriate statistical methods to calculate the LC99.9.
Experimental Workflow for Lampricide Bioassay
Caption: Workflow for TFM/Niclosamide toxicity testing.
Conclusion
This compound represents a significant advancement in sea lamprey control, offering a highly specific and environmentally benign alternative to the broad-spectrum toxicity of TFM and niclosamide. While not a direct replacement for lampricides, which target the larval stage, 3kPZS provides a valuable tool for an integrated pest management strategy by effectively targeting the adult reproductive stage. Its use in pheromone-baited traps can enhance the efficiency of adult removal, thereby reducing the number of spawning individuals and, consequently, the next generation of parasitic sea lampreys. Future research should focus on optimizing the application of 3kPZS in various environmental contexts and exploring its potential synergistic use with other control methods to further reduce the reliance on chemical toxicants in the Great Lakes ecosystem.
References
- 1. Warming Waters Help Invasive Lamprey Survive Lampricide Treatments | International Joint Commission [ijc.org]
- 2. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seasonal differences in larval sea lamprey (Petromyzon marinus) sensitivity to the pesticide TFM [pubs.usgs.gov]
- 4. reabic.net [reabic.net]
- 5. glfc.org [glfc.org]
- 6. usgs.gov [usgs.gov]
- 7. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. canr.msu.edu [canr.msu.edu]
- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. Nontarget effects of neem-based insecticides on aquatic invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The repertoire of olfactory C family G protein-coupled receptors in zebrafish: candidate chemosensory receptors for amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Dose-Response Comparison: 3-keto Petromyzonol Sulfate vs. Petromyzonol Sulfate in Sea Lamprey
This guide provides a comparative analysis of the dose-response relationships of two key chemical cues in the sea lamprey (Petromyzon marinus): 3-keto Petromyzonol Sulfate (3kPZS) and Petromyzonol Sulfate (PZS). These bile acid derivatives act as pheromones, influencing critical behaviors such as migration and reproduction.[1] This document is intended for researchers in chemical ecology, neurobiology, and fisheries management.
Introduction
3kPZS is a primary component of the male sea lamprey sex pheromone, attracting ovulating females to nesting sites.[2][3][4] PZS, on the other hand, is a component of the migratory pheromone released by larvae to guide adult lampreys to suitable spawning streams.[5][6][7] Interestingly, both compounds can be released by larvae and adult males, and the ratio of these two compounds is crucial in eliciting the correct behavioral response.[8]
Quantitative Dose-Response Data
The following table summarizes the electrophysiological detection thresholds of 3kPZS and PZS in adult sea lampreys. The data is primarily derived from Electro-olfactogram (EOG) recordings, which measure the electrical response of the olfactory epithelium to chemical stimuli.
| Compound | Role | Detection Threshold (EOG) | Behavioral Context |
| This compound Sulfate (3kPZS) | Male Sex Pheromone | ~10⁻¹² M | Attraction of ovulating females for mating.[8] |
| Petromyzonol Sulfate (PZS) | Migratory Pheromone | ~10⁻¹² M | Attraction of migratory adults to spawning streams.[5] |
Note: While both compounds have similar low detection thresholds, their behavioral effects are context-dependent and influenced by their relative concentrations. For instance, PZS can act as a behavioral antagonist to 3kPZS, preventing females from being attracted to larval odors which also contain 3kPZS.[8]
Experimental Protocols
Electro-olfactogram (EOG) Recording
EOG is a standard method for determining the olfactory sensitivity of fish to waterborne chemical cues.
Objective: To measure the voltage potential changes from the olfactory epithelium in response to pheromone application and determine the detection threshold.
Methodology:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously perfused with aerated and chilled water to ensure respiration.[2]
-
Surgical Exposure: The olfactory lamellae are surgically exposed to allow for direct application of odorants and placement of electrodes.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is positioned on the nearby skin.[2][9]
-
Odorant Delivery: Solutions of 3kPZS and PZS at varying concentrations are delivered to the olfactory epithelium for a short duration (e.g., a 4-second pulse), followed by a flushing period with clean water.[10] A standard substance, like L-arginine, is often used as a positive control to normalize responses.[11]
-
Data Acquisition: The differential voltage between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the EOG trace corresponds to the magnitude of the olfactory response.[2][10]
-
Analysis: Dose-response curves are generated by plotting the EOG response amplitude against the logarithm of the odorant concentration. The detection threshold is defined as the lowest concentration that elicits a response significantly greater than the blank water control.[12]
Two-Choice Maze Behavioral Bioassay
This assay is used to determine the behavioral response (attraction or repulsion) of sea lampreys to chemical cues.
Objective: To assess the preference of adult sea lampreys for water containing specific pheromones.
Methodology:
-
Apparatus: A two-choice maze or flume is used, which consists of a central release point and two arms, each receiving a separate water flow.
-
Animal Acclimation: A sexually mature sea lamprey is placed in the maze and allowed to acclimate. The lamprey's nocturnal activity pattern is taken into account, with experiments often conducted overnight.[13]
-
Odorant Application: A specific concentration of the test pheromone (e.g., 3kPZS, PZS, or a mixture) is introduced into one arm of the maze (the treatment arm), while the other arm receives only clean water (the control arm).
-
Data Collection: The movement of the lamprey is tracked, and the time spent in each arm of the maze is recorded both before and after the introduction of the odorant.[8]
-
Analysis: A preference index is calculated based on the proportion of time spent in the treatment arm versus the control arm. A positive index indicates attraction, while a negative index suggests repulsion.[8]
Visualizations
Experimental Workflow
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graham.umich.edu [graham.umich.edu]
- 4. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
Synthetic 3-keto Petromyzonol Shows Promise in Sea Lamprey Control, Field Data Reveals Performance Nuances Compared to Natural Pheromones
Field validation studies of synthetic 3-keto Petromyzonol sulfate (3kPZS), a key component of the male sea lamprey migratory and mating pheromone, demonstrate its potential as a potent tool for controlling invasive sea lamprey populations. While the synthetic compound effectively mimics the natural pheromone to attract females, its efficacy can be influenced by environmental context and the presence of other natural compounds. This guide provides a comparative analysis of synthetic 3kPZS and natural pheromones, supported by experimental data from field and laboratory studies.
Mature male sea lampreys release a multi-component sex pheromone that attracts ovulated females to nesting sites.[1] The primary active component of this pheromone is 3kPZS.[1][2] Researchers have successfully synthesized 3kPZS, which has been approved as the first vertebrate biopesticide by the USEPA for use in controlling sea lamprey populations in the Great Lakes.[3][4]
Comparative Efficacy: Synthetic vs. Natural Pheromones
Field trials have shown that synthetic 3kPZS can significantly increase the capture rates of female sea lampreys. In some studies, traps baited with synthetic 3kPZS captured up to 113% more sea lampreys than un-baited traps and increased trapping efficiencies by up to 53%.[5] However, the effectiveness of synthetic 3kPZS is not absolute and can be influenced by factors such as stream width and application rate. For instance, in wide streams (>30 m), an emission rate of 50 mg/hr of 3kPZS increased capture rates by 10-15%, making females 25-50% more likely to enter a trap after encountering it.[6] Conversely, in narrow streams (< 15 m), the same application rate did not show a similar increase in trap capture.[6]
Natural pheromone cues are complex mixtures. Besides 3kPZS, male sea lampreys release other bile acid derivatives that may act as minor components of the sex pheromone.[1] Furthermore, another bile acid, Petromyzonol sulfate (PZS), which is a precursor in the biosynthesis of 3kPZS, is also released by lampreys.[7] The ratio of 3kPZS to PZS appears to be critical in eliciting the appropriate behavioral response in females. Ovulated females are attracted to the male sex pheromone which has a high 3kPZS to PZS ratio (around 100:1), while they are repelled by or neutral to larval odors which have a much lower ratio (around 1:10).[7] This suggests that while synthetic 3kPZS is a powerful attractant, the full potency and specificity of the natural pheromone signal may rely on the precise blend of multiple compounds.
Data Summary
| Metric | Synthetic 3kPZS | Natural Pheromones (Male) | Natural Pheromones (Larval) |
| Trap Capture Increase | Up to 113% increase in baited traps.[5] | Not directly quantified as a bait, but the source of attraction. | Not used as an attractant for trapping spawning adults. |
| Trapping Efficiency Increase | Up to 53%.[5] | Not applicable. | Not applicable. |
| Key Attractant Compound | This compound sulfate.[1][2] | This compound sulfate (major component).[1] | This compound sulfate (present).[8] |
| Other Active Compounds | None (pure compound). | Multiple minor bile acid derivatives.[1] | Petromyzonol sulfate (PZS) in higher ratio.[7] |
| Behavioral Response (Ovulated Females) | Attraction, increased swimming activity, upstream movement.[1][8][9] | Attraction, nest entry, spawning behavior.[1][8] | Avoidance or neutrality.[7] |
| Effective Concentration | As low as 10⁻¹⁴ M in field studies.[9] | Not precisely quantified in the field. | Not applicable for attraction. |
Experimental Protocols
Field Trapping Efficacy Study
A typical field experiment to validate the efficacy of synthetic 3kPZS involves the following steps:
-
Site Selection: A natural spawning stream for sea lampreys is chosen. Often, a section of the river is divided to create two channels for simultaneous comparison.[9]
-
Trap Placement: A sea lamprey trap is placed in each channel.
-
Pheromone Application: One trap is randomly assigned to receive a continuous application of synthetic 3kPZS at a predetermined concentration (e.g., 10⁻¹¹ to 10⁻¹⁴ M), while the control trap receives a solvent control (e.g., methanol).[9]
-
Data Collection: The number of sea lampreys captured in each trap is recorded over a set period. Environmental data such as water temperature, stream width, and flow rate are also collected.[6][10]
-
Analysis: The capture rates between the pheromone-baited and control traps are statistically compared to determine the effect of the synthetic pheromone.
Two-Choice Flume Behavioral Assay
Laboratory-based flume assays are used to study the preference and behavioral responses of sea lampreys to different chemical cues:
-
Apparatus: A two-choice flume is used, which is a tank with a continuous water flow that is split into two channels.
-
Odor Application: A specific odorant, such as synthetic 3kPZS or a natural pheromone mixture, is introduced into one channel, while the other channel receives a control substance.
-
Animal Introduction: An ovulated female sea lamprey is placed downstream of the two channels.
-
Observation: The amount of time the lamprey spends in each channel is recorded. A positive preference index, indicating attraction, is calculated based on the proportional amount of time spent in the odorant channel versus the control channel.[7]
Electro-Olfantogram (EOG) Recordings
EOG is a technique used to measure the olfactory sensory neuron response to chemical stimuli:
-
Preparation: A live sea lamprey is anesthetized and its olfactory organ is exposed.
-
Electrode Placement: Electrodes are placed on the olfactory epithelium to record the electrical signals generated by the sensory neurons.
-
Stimulus Application: A solution containing a specific concentration of the test compound (e.g., synthetic 3kPZS or its analogs) is passed over the olfactory epithelium.[1][11]
-
Data Recording and Analysis: The amplitude of the electrical response is recorded. The responses to different compounds can be compared to determine their relative potency in stimulating the olfactory system.[12]
Visualizations
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. glfc.org [glfc.org]
- 6. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whiff Weapon: Pheromone might control invasive sea lampreys [sciencenews.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 3-keto Petromyzonol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-keto petromyzonol, a synthetic intermediate used in pharmaceutical synthesis. Adherence to these procedures is critical for environmental protection and workplace safety.
Hazard and Safety Information
According to its Safety Data Sheet, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound[1]. In case of dust or aerosol formation, a suitable respirator should be used[1].
-
Handling: Avoid inhalation, and contact with eyes and skin. Use only in areas with adequate exhaust ventilation[1]. Do not eat, drink, or smoke when using this product[1].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at -20°C for the powder form or -80°C when in solvent[1].
Spill and Disposal Procedures
In the event of a spill or for routine disposal, specific steps must be followed to mitigate exposure and environmental contamination.
| Procedure | Description | Source |
| Spill Containment | Prevent further leakage or spillage. Keep the product away from drains and water courses. | [1] |
| Spill Cleanup | Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. | [1] |
| Decontamination | Decontaminate surfaces and equipment by scrubbing with alcohol. | [1] |
| Waste Disposal | Dispose of the contaminated material and the chemical itself by transferring it to an approved waste disposal plant. | [1] |
Experimental Protocols
The primary experimental protocol for the disposal of this compound waste is centered on chemical waste management principles.
Methodology for Disposal:
-
Segregation: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled in accordance with local, state, and federal regulations, clearly identifying the contents as "Hazardous Waste" and listing this compound as a constituent.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Arrangement for Pickup: Contact a licensed hazardous waste disposal company to arrange for the pickup and transportation of the waste to an approved waste disposal plant.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, as required by institutional and regulatory policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for 3-keto Petromyzonol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-keto Petromyzonol, a synthetic intermediate used in pharmaceutical synthesis.[1][2] The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling and storage, and proper disposal methods.
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), others indicate potential for acute oral toxicity and significant aquatic toxicity.[3][4] Therefore, a cautious approach to handling is strongly advised to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on a conservative assessment of available safety data.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to prevent accidental splashes to the eyes. |
| Hands | Chemical-resistant Gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust or aerosols. | To avoid inhalation of dust or aerosols.[4] |
Operational Plan: Handling and Storage
Proper operational procedures are critical for minimizing risk during the handling and storage of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling the substance.[4]
Storage:
-
Container: Keep the container tightly sealed.[4]
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] The recommended storage temperature is -20°C for the powder form.[4][5]
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[4]
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[4] |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[4] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination, given its classification as very toxic to aquatic life with long-lasting effects.[4]
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] This should be done via an approved waste disposal plant.[4]
-
Environmental Precautions: Avoid release to the environment.[4] Do not allow the substance to enter sewers or surface and ground water.[3] Collect any spillage.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
